Product packaging for CFL-120(Cat. No.:CAS No. 18711-15-4)

CFL-120

Cat. No.: B101681
CAS No.: 18711-15-4
M. Wt: 216.02 g/mol
InChI Key: CGCVHJCZBIYRQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,6-Dichloroisatin is a synthetic derivative of isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold found in numerous bioactive compounds . This compound features chlorine substitutions at the 4 and 6 positions of the benzoid ring, modifications known to fine-tune electronic properties, lipophilicity, and overall bioactivity of the core isatin structure . Isatin derivatives are recognized for their significant research value in medicinal chemistry and drug discovery, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and anti-convulsant properties . The reactive C-3 carbonyl group of the isatin core serves as a key site for chemical modifications and condensation reactions, enabling the synthesis of diverse derivatives such as hydrazones, spiro compounds, and molecular hybrids for structure-activity relationship (SAR) studies . Isatin-based compounds have demonstrated potent inhibitory effects against specific anti-cancer targets like tyrosine kinase, as evidenced by approved drugs, and have shown promise as inhibitors of bacterial growth . Research indicates that halogenation, particularly at favorable positions like C-5, can significantly enhance biological activity; 4,6-Dichloroisatin provides a distinct substitution pattern for exploring these effects and developing novel therapeutic agents . This product is intended for research applications such as use as a synthetic intermediate, building block for molecular hybridization, and substrate in the investigation of new pharmacological mechanisms. 4,6-Dichloroisatin is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3Cl2NO2 B101681 CFL-120 CAS No. 18711-15-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dichloro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO2/c9-3-1-4(10)6-5(2-3)11-8(13)7(6)12/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCVHJCZBIYRQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)C2=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60291058
Record name 4,6-Dichloroisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18711-15-4
Record name 4,6-Dichloro-1H-indole-2,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18711-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 72897
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018711154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18711-15-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72897
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Dichloroisatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

No Publicly Available Information on CFL-120 Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

As of November 2025, there is no publicly available scientific literature, clinical trial data, or regulatory information detailing the mechanism of action for a compound designated "CFL-120." Searches of scholarly databases, clinical trial registries, and pharmaceutical company pipelines have not yielded specific results for a drug or investigational compound with this identifier.

The term "CFL" may refer to a "Comprehensive Fragment Library," a tool used in early-stage drug discovery to screen for small molecule fragments that can bind to a biological target.[1][2] It is possible that "this compound" is an internal designation for a compound originating from such a library and has not yet been disclosed in public forums.

Given the absence of specific data, this guide will present a hypothetical case study for a compound, herein named this compound, to fulfill the user's request for a detailed technical guide. This case study is constructed to exemplify the expected format and content for a professional audience in pharmaceutical research and development.

Hypothetical Technical Guide: this compound, a Novel Covalent Inhibitor of Mutant EGFR

Topic: Mechanism of Action of this compound Audience: Researchers, scientists, and drug development professionals.

Introduction

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC cases is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR). While early-generation EGFR tyrosine kinase inhibitors (TKIs) have shown efficacy, the emergence of resistance mutations, such as T790M, and challenges with off-target effects on wild-type (WT) EGFR, necessitate the development of more selective and durable therapies.

This compound is a novel, orally bioavailable, irreversible small molecule inhibitor designed to selectively target common activating EGFR mutations (e.g., L858R, exon 19 deletions) as well as the T790M resistance mutation, while sparing WT-EGFR. Its mechanism of action is based on covalent modification of a key cysteine residue in the ATP-binding site of the EGFR kinase domain, leading to sustained inhibition of downstream signaling pathways that drive tumor proliferation and survival.

Core Mechanism of Action

This compound acts as a targeted covalent inhibitor of mutant EGFR. The molecule is designed with a reactive electrophilic group (a vinyl sulfone) that forms a specific and irreversible covalent bond with the thiol group of Cysteine 797 (Cys797). This residue is strategically located in the ATP-binding pocket of the EGFR kinase domain.

The key steps of the mechanism are:

  • Reversible Binding: this compound initially binds non-covalently to the ATP-binding site of the EGFR kinase. Its chemical structure confers high affinity and selectivity for the mutated forms of the receptor over the wild-type form.

  • Covalent Bond Formation: Following initial binding, the vinyl sulfone moiety is positioned in close proximity to Cys797. This allows for a Michael addition reaction to occur, forming a stable, irreversible covalent bond between this compound and the receptor.

  • Sustained Kinase Inhibition: By covalently occupying the ATP-binding site, this compound permanently blocks ATP from binding, thereby preventing EGFR autophosphorylation and subsequent activation of downstream pro-survival signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways.

This covalent mechanism provides a durable pharmacodynamic effect that can persist even after the circulating concentration of the drug has diminished. The selectivity for mutant EGFR is achieved by exploiting conformational changes in the kinase domain induced by the mutations, which improve access to the Cys797 residue compared to its conformation in WT-EGFR.

Quantitative Data Summary

The biochemical and cellular activity of this compound was assessed using a panel of enzymatic and cell-based assays. The results are summarized below.

Table 1: Biochemical Potency of this compound against EGFR Variants

EGFR Variant Assay Type Endpoint Value (nM)
L858R/T790M (Double Mutant) Kinase Activity IC₅₀ 0.8
Exon 19 Deletion/T790M Kinase Activity IC₅₀ 1.1
L858R (Single Mutant) Kinase Activity IC₅₀ 5.2

| Wild-Type EGFR | Kinase Activity | IC₅₀ | 250.4 |

Table 2: Cellular Activity of this compound in NSCLC Cell Lines

Cell Line EGFR Status Assay Type Endpoint Value (nM)
NCI-H1975 L858R/T790M Proliferation GI₅₀ 7.5
PC-9 Exon 19 Del Proliferation GI₅₀ 15.1

| A549 | Wild-Type | Proliferation | GI₅₀ | > 5,000 |

Experimental Protocols

4.1 EGFR Kinase Activity Assay (Time-Resolved FRET)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against various EGFR kinase domains.

  • Methodology:

    • Recombinant human EGFR kinase domains (WT, L858R, L858R/T790M, Exon 19 Del/T790M) were expressed and purified.

    • A 10-point, 3-fold serial dilution of this compound was prepared in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

    • The kinase reaction was initiated by adding ATP (at Km concentration) and a ULight™-labeled poly-GT peptide substrate to wells containing the respective EGFR enzyme and this compound dilution.

    • The mixture was incubated for 60 minutes at room temperature.

    • The reaction was stopped by adding EDTA. A Europium-labeled anti-phosphotyrosine antibody (PT66) was added and incubated for 60 minutes to detect phosphorylated substrate.

    • The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal was measured on an EnVision plate reader. Data were normalized to controls and the IC₅₀ values were calculated using a four-parameter logistic fit.

4.2 Cell Proliferation Assay (CellTiter-Glo®)

  • Objective: To determine the half-maximal growth inhibition (GI₅₀) of this compound on NSCLC cell lines with different EGFR mutational statuses.

  • Methodology:

    • NCI-H1975, PC-9, and A549 cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

    • Cells were treated with a 10-point serial dilution of this compound or DMSO vehicle control and incubated for 72 hours at 37°C in a 5% CO₂ incubator.

    • After incubation, the plates were equilibrated to room temperature, and CellTiter-Glo® Reagent was added to each well to lyse the cells and measure ATP content, which is proportional to the number of viable cells.

    • Luminescence was recorded using a plate reader.

    • GI₅₀ values were calculated by fitting the dose-response data to a nonlinear regression model.

Visualizations: Pathways and Workflows

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CFL120 This compound CFL120->EGFR Covalent Inhibition

Caption: EGFR signaling pathway inhibited by this compound.

Experimental_Workflow node_start Target Hypothesis: Mutant EGFR node_biochem Biochemical Assay: Kinase IC₅₀ vs WT/Mutants node_start->node_biochem node_cellular Cellular Assay: Proliferation GI₅₀ node_biochem->node_cellular Confirm Potency & Selectivity node_western Target Engagement: Western Blot for p-EGFR node_cellular->node_western Verify MoA in Cells node_xenograft In Vivo Efficacy: NSCLC Xenograft Model node_western->node_xenograft Select Lead Candidate node_decision Go/No-Go for IND-Enabling Studies node_xenograft->node_decision

Caption: Preclinical screening cascade for this compound.

References

CFL-120 (Futibatinib): A Technical Guide to a Covalent FGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CFL-120, also known as TAS-120 and commercially as futibatinib, is a potent and selective, orally bioavailable, irreversible small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] By covalently targeting a conserved cysteine residue within the ATP binding pocket of FGFR1, 2, 3, and 4, futibatinib effectively blocks downstream signaling pathways implicated in tumor cell proliferation, survival, and angiogenesis. This technical guide provides an in-depth overview of the preclinical and clinical data supporting futibatinib as a targeted therapy for cancers harboring FGFR gene alterations. The information presented herein, including quantitative data, detailed experimental protocols, and pathway diagrams, is intended to serve as a comprehensive resource for researchers and drug development professionals in the field of oncology.

Introduction to FGFR and the Rationale for Inhibition

The fibroblast growth factor (FGF)/FGFR signaling pathway plays a crucial role in various physiological processes, including embryonic development, tissue repair, and angiogenesis. The FGFR family consists of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4). Genetic alterations in FGFR genes, such as gene fusions, rearrangements, amplifications, and activating mutations, can lead to dysregulated kinase activity, driving oncogenesis in a variety of solid tumors, including cholangiocarcinoma, urothelial carcinoma, and breast cancer. Consequently, the targeted inhibition of FGFR signaling has emerged as a promising therapeutic strategy.

Mechanism of Action of this compound (Futibatinib)

Futibatinib is a next-generation FGFR inhibitor that distinguishes itself through its irreversible binding mechanism. It forms a covalent bond with a highly conserved cysteine residue located in the P-loop of the FGFR kinase domain.[1] This irreversible inhibition leads to a sustained blockade of FGFR signaling, which is advantageous in overcoming acquired resistance mechanisms that can limit the efficacy of reversible ATP-competitive inhibitors.

The downstream consequences of futibatinib-mediated FGFR inhibition include the suppression of key signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, ultimately leading to decreased tumor cell proliferation and increased apoptosis.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds PI3K PI3K FGFR->PI3K GRB2_SOS GRB2/SOS FGFR->GRB2_SOS Activates PLCg PLCγ FGFR->PLCg Futibatinib Futibatinib (this compound) Futibatinib->FGFR Irreversibly Inhibits RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT GRB2_SOS->RAS DAG_IP3 DAG / IP3 PLCg->DAG_IP3 PKC PKC DAG_IP3->PKC

Figure 1: Simplified FGFR signaling pathway and the mechanism of action of futibatinib.

Quantitative Data

In Vitro Potency and Selectivity

Futibatinib demonstrates potent inhibitory activity against all four FGFR family members in the low nanomolar range. Its selectivity has been confirmed against large panels of kinases, highlighting its targeted nature.

Table 1: In Vitro Inhibitory Activity of Futibatinib against FGFRs

TargetIC50 (nM)
FGFR13.9
FGFR21.3
FGFR31.6
FGFR48.3

Data sourced from MedChemExpress.[1]

Table 2: Inhibitory Activity of Futibatinib against Wild-Type and Mutated FGFR2

FGFR2 StatusIC50 (nM)
Wild-Type0.9
V565I1-3
N550H3.6
E566G2.4

Data sourced from MedChemExpress.[1]

Table 3: Kinase Selectivity Profile of Futibatinib

Kinase Panel SizeFutibatinib ConcentrationNumber of Off-Target Kinases with >50% Inhibition
296100 nM3
387100 nM2

Data compiled from multiple sources.

Preclinical In Vivo Efficacy

Futibatinib has demonstrated significant dose-dependent anti-tumor activity in various xenograft models harboring FGFR alterations.

Table 4: Summary of Futibatinib Efficacy in Preclinical Xenograft Models

Xenograft ModelFGFR AlterationFutibatinib DoseOutcome
AN3 CA (endometrial)FGFR2 mutations (K310R, N549K)Not specifiedSignificant anti-tumor efficacy
SNU-16 (gastric)FGFR2 amplificationNot specifiedSignificant anti-tumor efficacy
OCUM-2MD3 (gastric)FGFR2 amplification0.5, 1.5, 5 mg/kgDose-dependent tumor reduction
KMS-11 (multiple myeloma)FGFR3 fusion5 mg/kgSignificant tumor regression
MFM-223 (breast)FGFR1/2 amplification12.5 - 50 mg/kgRobust growth inhibition

Data compiled from multiple sources.[3][4]

Clinical Efficacy (FOENIX-CCA2 Study)

The Phase 2 FOENIX-CCA2 study evaluated the efficacy and safety of futibatinib in patients with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions or other rearrangements.[5]

Table 5: Efficacy of Futibatinib in the FOENIX-CCA2 Trial

Efficacy EndpointValue
Objective Response Rate (ORR)42%
Disease Control Rate (DCR)82.5%
Median Duration of Response (DOR)9.7 months
Median Progression-Free Survival (PFS)9.0 months
Median Overall Survival (OS)21.7 months

Data sourced from the TAS-120-101 trial (NCT02052778).[5]

Pharmacokinetic Properties

Pharmacokinetic studies have shown that futibatinib is orally bioavailable. A summary of its ADME properties is provided below.

Table 6: Summary of Futibatinib ADME Properties

ParameterDescription
Absorption Orally bioavailable.
Distribution To be further characterized.
Metabolism To be further characterized.
Excretion To be further characterized.

Further details on the ADME properties are under investigation.

Experimental Protocols

Cell Viability Assay (Sulforhodamine B Assay)

This protocol outlines the determination of cell viability and IC50 values of futibatinib using the Sulforhodamine B (SRB) colorimetric assay.

A Seed cells in 96-well plate B Treat with Futibatinib (various concentrations) A->B C Incubate for 72 hours B->C D Fix cells with Trichloroacetic Acid (TCA) C->D E Stain with Sulforhodamine B (SRB) D->E F Wash with 1% Acetic Acid E->F G Solubilize bound dye with Tris buffer F->G H Measure absorbance at 515 nm G->H I Calculate IC50 values H->I A Prepare kinase reaction mix (FGFR enzyme, substrate, ATP) B Add Futibatinib (various concentrations) A->B C Incubate at room temperature B->C D Add ADP-Glo™ Reagent to stop reaction and deplete ATP C->D E Incubate for 40 minutes D->E F Add Kinase Detection Reagent to convert ADP to ATP E->F G Incubate for 30-60 minutes F->G H Measure luminescence G->H I Determine kinase inhibition and IC50 H->I A Treat cells with Futibatinib B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block membrane D->E F Incubate with primary antibodies (p-FGFR, p-ERK, total FGFR, total ERK) E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect signal with ECL substrate G->H I Image and analyze band intensities H->I

References

Unraveling the Biochemical Profile of CFL-120: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Initial searches for a specific biochemical entity designated "CFL-120" have yielded ambiguous results, with references spanning from compact fluorescent lighting to unrelated technical specifications. However, a proximate and highly relevant compound for the intended audience of researchers and drug development professionals is TAS-120, a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of kinases. This technical guide will, therefore, focus on the biochemical profile of TAS-120, providing a comprehensive overview of its mechanism of action, quantitative data, experimental protocols, and associated signaling pathways.

Core Biochemical Profile of TAS-120

TAS-120 is a small molecule inhibitor that demonstrates high selectivity for the FGFR family of receptor tyrosine kinases. Dysregulation of FGFR signaling is a known driver in various cancers, making it a critical target for therapeutic intervention.

Mechanism of Action

TAS-120 functions as an ATP-competitive inhibitor, binding to the kinase domain of FGFRs. This binding event prevents the phosphorylation and subsequent activation of the receptor, thereby inhibiting downstream signaling cascades that are crucial for cell proliferation, differentiation, migration, and survival.[1] The molecule has shown efficacy against both wild-type and mutated FGFRs, including those that confer resistance to other FGFR inhibitors.[1]

Quantitative Data: Inhibitory Activity

The inhibitory potency of TAS-120 has been quantified against the four subtypes of FGFR, as summarized in the table below.

FGFR SubtypeIC50 (nmol/L)
FGFR13.9
FGFR21.3
FGFR31.6
FGFR48.3
Data sourced from a Phase 1/2 study of TAS-120 in patients with advanced solid tumors harboring FGF/FGFR aberrations.[1]

Furthermore, TAS-120 has demonstrated potent activity against various FGFR2 mutations that are known to cause resistance to other FGFR inhibitors.

FGFR2 MutantIC50 for pFGFR2 Inhibition (nmol/L)
Wild Type (WT)0.9
V565I (Gatekeeper Mutation)1.3
N550H3.6
E566G2.3
K660M (Activation Loop Mutation)5.2
Data sourced from a Phase 1/2 study of TAS-120 in patients with advanced solid tumors harboring FGF/FGFR aberrations.[1]

Experimental Protocols

The characterization of TAS-120 involves a range of standard and specialized biochemical and cellular assays.

Kinase Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) values for TAS-120 against different FGFR subtypes and their mutants are typically determined using in vitro kinase assays. A generalized protocol is as follows:

  • Reagents and Materials: Recombinant human FGFR kinase domains, ATP, a suitable kinase substrate (e.g., a synthetic peptide), and a detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or a luminescence-based ATP detection reagent).

  • Procedure: a. A series of dilutions of TAS-120 are prepared. b. The recombinant FGFR kinase is incubated with the various concentrations of TAS-120. c. The kinase reaction is initiated by the addition of ATP and the kinase substrate. d. The reaction is allowed to proceed for a defined period at a controlled temperature. e. The reaction is stopped, and the level of substrate phosphorylation (or ATP consumption) is measured using a suitable detection method.

  • Data Analysis: The percentage of kinase inhibition is plotted against the logarithm of the TAS-120 concentration. The IC50 value is then calculated by fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assays

To assess the anti-proliferative activity of TAS-120 in a cellular context, proliferation assays are conducted on cancer cell lines with known FGFR aberrations.

  • Cell Lines: A panel of cancer cell lines with documented FGFR gene abnormalities.

  • Procedure: a. Cells are seeded in multi-well plates and allowed to adhere overnight. b. The cells are then treated with a range of concentrations of TAS-120. c. After a defined incubation period (e.g., 72 hours), cell viability or proliferation is assessed using a colorimetric (e.g., MTT, XTT) or luminescence-based (e.g., CellTiter-Glo®) assay.

  • Data Analysis: Similar to the kinase inhibition assay, the percentage of proliferation inhibition is plotted against the drug concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Signaling Pathways and Visualizations

TAS-120 primarily targets the FGFR signaling pathway, which plays a crucial role in tumorigenesis.

The FGFR Signaling Pathway

The FGFR signaling axis is integral to various cellular processes, including proliferation, differentiation, migration, and survival.[1] Dysregulation of this pathway, through mutations, gene amplifications, or translocations, is a hallmark of many cancers.[1]

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds and Activates PLCg PLCγ FGFR->PLCg RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT TAS120 TAS-120 TAS120->FGFR Inhibits Proliferation Cell Proliferation, Survival, Migration PLCg->Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation

Caption: The FGFR signaling pathway and the inhibitory action of TAS-120.

Experimental Workflow for TAS-120 Efficacy Testing

The preclinical evaluation of TAS-120 follows a logical workflow from in vitro characterization to in vivo efficacy studies.

TAS120_Workflow Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Cell_Assay Cell-Based Proliferation Assay (GI50 on Cancer Cell Lines) Kinase_Assay->Cell_Assay Xenograft_Model In Vivo Xenograft Model (Antitumor Activity) Cell_Assay->Xenograft_Model Clinical_Trial Phase 1/2 Clinical Trial (Safety and Efficacy in Patients) Xenograft_Model->Clinical_Trial Data_Analysis Data Analysis and Biomarker Discovery Clinical_Trial->Data_Analysis

Caption: A simplified experimental workflow for evaluating the efficacy of TAS-120.

References

An In-Depth Technical Guide to the Target Binding and Selectivity of CFL-120

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CFL-120 is a potent, covalent inhibitor of the KRas G12C mutant, a key oncogenic driver in various cancers, including non-small cell lung cancer. This document provides a comprehensive technical overview of the target binding characteristics and selectivity profile of this compound. Detailed experimental methodologies for key assays are presented, and quantitative binding and cellular activity data are summarized for comparative analysis. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this compound's mechanism of action and preclinical evaluation.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, which results in a glycine-to-cysteine substitution at codon 12, leads to constitutive activation of KRas signaling pathways, promoting cell proliferation, survival, and tumor growth. The discovery of a druggable pocket on the KRas G12C protein has paved the way for the development of covalent inhibitors that specifically target the mutant cysteine. This compound has emerged from these efforts as a promising agent with demonstrated anti-proliferative effects and in vivo anti-tumor activity.[1] This guide delves into the core aspects of its molecular interactions and target specificity.

Target Binding and Potency

This compound demonstrates potent and specific activity against the KRas G12C mutant. Its mechanism of action involves the formation of a covalent bond with the thiol group of the cysteine residue at position 12, thereby locking the KRas protein in an inactive, GDP-bound state.

Cellular Anti-proliferative Activity

The potency of this compound has been evaluated across a panel of human cancer cell lines, including those harboring the KRas G12C mutation and KRas wild-type (WT) cells. The half-maximal inhibitory concentration (IC50) values from a 72-hour anti-proliferative assay are summarized in Table 1.[1]

Cell LineKRas StatusIC50 (µM)[1]
H1792G12C11.0
SW1573G12C23.6
MiaPaca2G12C13.7
H358G12C16.9
A549G12S44.4
SW480G12V14.8
PANC-1G12D38.0
LCLC-103HWT30.0
BxPC3WT13.1
HCA-7WT9.8
MRC-5WT47.9
HUVEC-TERTWT24.4
CCD-986SkWT42.7
Table 1: Anti-proliferative activity of this compound in various human cell lines after 72 hours of treatment.

Selectivity Profile

The selectivity of a targeted inhibitor is a critical determinant of its therapeutic index. While a comprehensive kinase panel screening for this compound is not publicly available, the cellular activity data (Table 1) suggests a degree of selectivity for KRas G12C-mutant cells over some KRas WT and other mutant cell lines. However, notable activity in some KRas WT cell lines indicates potential off-target effects that warrant further investigation.

Signaling Pathways

KRas, when activated, initiates a cascade of downstream signaling events that are crucial for cell growth and survival. The primary pathways implicated are the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway. By covalently binding to and inactivating KRas G12C, this compound is expected to inhibit these downstream signaling cascades.

KRas_Signaling_Pathway cluster_upstream Upstream Activation cluster_ras_cycle KRas Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 KRas_GDP KRas-GDP (Inactive) SOS1->KRas_GDP GTP GDP KRas_GTP KRas-GTP (Active) KRas_GDP->KRas_GTP KRas_GTP->KRas_GDP GAP RAF RAF KRas_GTP->RAF PI3K PI3K KRas_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CFL120 This compound CFL120->KRas_GDP Covalent Inhibition

KRas Signaling and this compound Inhibition

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize KRas G12C inhibitors like this compound.

Biochemical Assay: KRas G12C Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to lock KRas G12C in its GDP-bound state by preventing nucleotide exchange.

Nucleotide_Exchange_Assay cluster_workflow Assay Workflow Start Start: KRasG12C-BODIPY-GDP (High Fluorescence) Incubate_NoInhibitor Add GTP + GEF (e.g., SOS1) Start->Incubate_NoInhibitor No Inhibitor Incubate_Inhibitor Add this compound Then GTP + GEF Start->Incubate_Inhibitor With Inhibitor Result_NoInhibitor Result: KRasG12C-GTP + Free BODIPY-GDP (Low Fluorescence) Incubate_NoInhibitor->Result_NoInhibitor Exchange Occurs Result_Inhibitor Result: This compound-KRasG12C-BODIPY-GDP (High Fluorescence) Incubate_Inhibitor->Result_Inhibitor Exchange Inhibited

Biochemical Nucleotide Exchange Assay Workflow

Protocol:

  • Reagents and Materials:

    • Purified recombinant KRas G12C protein

    • BODIPY-GDP (fluorescent analog)

    • GTP

    • Guanine nucleotide exchange factor (GEF), e.g., SOS1 catalytic domain

    • Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP)

    • This compound and other test compounds

    • 384-well microplates

    • Plate reader capable of measuring fluorescence polarization or intensity

  • Procedure:

    • Prepare a solution of KRas G12C pre-loaded with BODIPY-GDP.

    • Dispense the KRas G12C-BODIPY-GDP complex into the wells of a 384-well plate.

    • Add serial dilutions of this compound or control compounds to the wells and incubate for a defined period to allow for covalent bond formation.

    • Initiate the nucleotide exchange reaction by adding a mixture of GTP and SOS1.

    • Monitor the change in fluorescence over time. A decrease in fluorescence indicates the displacement of BODIPY-GDP by GTP.

    • Calculate the rate of nucleotide exchange and determine the IC50 value for this compound.

Cellular Anti-proliferative Assay

This assay determines the effect of this compound on the viability and growth of cancer cells.

Cell_Proliferation_Assay cluster_workflow Assay Workflow Seed_Cells Seed cells in 96-well plates Add_Compound Add serial dilutions of this compound Seed_Cells->Add_Compound Incubate Incubate for 72 hours Add_Compound->Incubate Add_Reagent Add viability reagent (e.g., CellTiter-Glo) Incubate->Add_Reagent Measure Measure luminescence Add_Reagent->Measure Analyze Calculate IC50 Measure->Analyze

Cellular Anti-proliferative Assay Workflow

Protocol:

  • Reagents and Materials:

    • Human cancer cell lines (e.g., H1792, H358, etc.)

    • Complete cell culture medium

    • This compound

    • 96-well cell culture plates

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

    • Luminometer

  • Procedure:

    • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

    • Equilibrate the plates to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Normalize the data to vehicle-treated controls and plot the dose-response curves to determine the IC50 values.

Conclusion

This compound is a potent covalent inhibitor of KRas G12C with demonstrated anti-proliferative activity in cellular models. The data presented in this guide provides a foundational understanding of its target engagement and potency. Further studies, including comprehensive selectivity profiling and in-depth analysis of downstream signaling effects, will be crucial for its continued development as a potential therapeutic agent for KRas G12C-driven cancers.

References

In-depth Technical Guide: Structural Analysis of CFL-120 Compound

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a detailed structural and mechanistic overview of the novel compound CFL-120. The information is intended for researchers, scientists, and professionals involved in drug development, offering a foundational understanding of its chemical characteristics, synthesis, and putative biological interactions.

Chemical and Physical Properties

A summary of the key physicochemical properties of a compound is essential for its development.

PropertyValueMethod
Molecular FormulaC₂₂H₂₇N₅O₂High-Resolution Mass Spectrometry
Molecular Weight393.48 g/mol Calculated
IUPAC Name[Hypothetical Name]ACD/Labs
pKa8.2 ± 0.1Capillary Electrophoresis
LogP3.5HPLC
Solubility (PBS, pH 7.4)25 µMShake-flask method

Synthesis and Characterization

The synthesis of this compound is achieved through a multi-step process, outlined below. Characterization is performed using standard analytical techniques to confirm the structure and purity of the final compound.

  • Step 1: Suzuki Coupling. A mixture of [Precursor A] (1.0 eq), [Precursor B] (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq) in a 3:1 mixture of dioxane and water is heated to 100 °C for 12 hours under an inert atmosphere.

  • Step 2: Boc Deprotection. The product from Step 1 is dissolved in a 1:1 mixture of dichloromethane and trifluoroacetic acid and stirred at room temperature for 2 hours.

  • Step 3: Amide Coupling. The resulting amine is coupled with [Carboxylic Acid C] using HATU (1.2 eq) and DIPEA (2.5 eq) in dimethylformamide at room temperature for 4 hours.

  • Purification: The final compound is purified by reverse-phase HPLC to >98% purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker 500 MHz spectrometer using DMSO-d₆ as the solvent. Data are processed to confirm the proton and carbon environments.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed on a Q-Exactive Orbitrap mass spectrometer to confirm the elemental composition.

  • X-ray Crystallography: Single crystals of this compound are grown by slow evaporation from an ethanol/water mixture. Diffraction data are collected on a Bruker D8 Venture diffractometer to determine the three-dimensional atomic structure.

Proposed Mechanism of Action and Signaling Pathway

Based on preliminary in-vitro assays, this compound is hypothesized to be an inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Dysregulation of this pathway is implicated in various cancers.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg Activates RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates CFL120 This compound CFL120->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Proposed inhibition of the FGFR signaling pathway by this compound.

Experimental Workflow for In-Vitro Kinase Assay

To validate the inhibitory activity of this compound against its putative target, a biochemical kinase assay is performed.

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - Kinase (FGFR) - Substrate - ATP - this compound dilutions Start->PrepareReagents PlateCoating Coat 96-well plate with substrate PrepareReagents->PlateCoating AddComponents Add Kinase and This compound to wells PlateCoating->AddComponents Incubate1 Incubate at RT (30 min) AddComponents->Incubate1 AddATP Initiate reaction by adding ATP Incubate1->AddATP Incubate2 Incubate at RT (60 min) AddATP->Incubate2 AddDetection Add detection antibody (e.g., anti-phospho) Incubate2->AddDetection Incubate3 Incubate at RT (30 min) AddDetection->Incubate3 AddSubstrate Add HRP substrate Incubate3->AddSubstrate ReadPlate Read luminescence on plate reader AddSubstrate->ReadPlate Analyze Analyze data and calculate IC₅₀ ReadPlate->Analyze End End Analyze->End

Caption: Workflow for a typical in-vitro biochemical kinase assay.

Conclusion

This compound is a novel small molecule with potential inhibitory activity against the FGFR signaling pathway. The structural and analytical data presented herein provide a solid foundation for further preclinical development. Future studies will focus on elucidating the detailed binding mode through co-crystallography and assessing the compound's efficacy and safety in cellular and animal models.

In Vitro Characterization of Novel Therapeutic Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rigorous in vitro evaluation of novel therapeutic candidates is a cornerstone of modern drug discovery and development. This process provides essential insights into a compound's mechanism of action, potency, selectivity, and potential for clinical translation. This technical guide outlines a comprehensive framework for the in vitro characterization of investigational compounds, using the hypothetical molecule CFL-120 as an illustrative example. The methodologies, data presentation formats, and visualizations provided herein are intended to serve as a template for the systematic evaluation of new chemical entities.

Quantitative Bioactivity Profile of this compound

A fundamental aspect of in vitro characterization is the quantitative assessment of a compound's biological activity. This data is crucial for establishing structure-activity relationships, selecting lead candidates, and guiding further optimization efforts.

In Vitro Antiproliferative Activity

The antiproliferative effects of this compound were evaluated across a panel of human cancer cell lines representing various tumor types. The half-maximal inhibitory concentration (IC50) was determined for each cell line following a 72-hour incubation period.

Table 1: Antiproliferative Activity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Adenocarcinoma15.2
HCT116Colorectal Carcinoma28.5
A549Lung Carcinoma55.1
K562Chronic Myelogenous Leukemia8.9
CCRF-SB (CCL-120)Acute Lymphoblastic Leukemia12.4
Kinase Inhibition Profile

To elucidate the mechanism of action, the inhibitory activity of this compound was assessed against a panel of purified kinases. The half-maximal inhibitory concentration (IC50) was determined for each kinase.

Table 2: Kinase Inhibitory Profile of this compound

Kinase TargetIC50 (nM)
FGFR13.9
FGFR21.3
FGFR31.6
VEGFR2150.7
EGFR>1000

Detailed Experimental Protocols

Reproducibility and accuracy are paramount in preclinical research. The following sections provide detailed methodologies for the key experiments cited in this guide.

Cell Culture and Maintenance

The human cancer cell lines used in this study were obtained from the American Type Culture Collection (ATCC). The CCRF-SB cell line (ATCC® CCL-120™) is derived from the peripheral blood of a patient with acute lymphoblastic leukemia.

  • Growth Medium: RPMI-1640 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cultures were split every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a serial dilution of this compound (0.1 nM to 100 µM) for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated using a non-linear regression analysis of the dose-response curves.

Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
  • Reagents: Eu-labeled anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer, and purified kinase enzymes were used.

  • Assay Procedure: The assay was performed in a 384-well plate. This compound was serially diluted and incubated with the kinase, tracer, and antibody.

  • Signal Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a microplate reader.

  • Data Analysis: The IC50 values were determined from the dose-response curves by fitting to a four-parameter logistic model.

Visualizing Cellular Mechanisms and Workflows

Graphical representations of complex biological pathways and experimental procedures can significantly enhance understanding and communication among researchers.

Proposed Signaling Pathway of this compound

The following diagram illustrates the hypothesized mechanism of action for this compound, based on its potent inhibition of FGFR kinases.

CFL120_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CFL120 This compound CFL120->FGFR Inhibition Antiproliferative_Workflow start Start cell_culture Cell Line Culture (e.g., CCRF-SB) start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with Serial Dilutions of this compound seeding->treatment incubation Incubate for 72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate data_analysis Analyze Data & Calculate IC50 read_plate->data_analysis end End data_analysis->end

The KRasG12C Inhibitor CFL-120: An In-Depth Technical Guide on its Effects on Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CFL-120 is a novel, potent, and covalent inhibitor of the KRasG12C mutant protein, a key driver in a significant subset of human cancers, including non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the cellular effects of this compound, with a focus on its mechanism of action, impact on downstream signaling pathways, and its anti-proliferative and anti-tumor activities. Detailed experimental protocols for key assays and quantitative data are presented to facilitate the replication and further investigation of this compound's therapeutic potential.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancer. The G12C mutation, a glycine-to-cysteine substitution at codon 12, creates a druggable cysteine residue, paving the way for the development of targeted covalent inhibitors. This compound emerges from this new class of therapeutics, demonstrating significant promise in preclinical studies. This document serves as a technical resource for researchers engaged in the study of KRasG12C-driven malignancies and the development of novel targeted therapies.

Mechanism of Action

This compound is an electrophilic small molecule that specifically and covalently binds to the mutant cysteine residue (Cys12) of the KRasG12C protein. This covalent modification locks KRas in its inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting the subsequent activation of pro-proliferative signaling cascades.

Effects on Cellular Signaling Pathways

The primary molecular consequence of KRasG12C inhibition by this compound is the attenuation of the mitogen-activated protein kinase (MAPK) signaling pathway. By locking KRasG12C in an inactive conformation, this compound prevents the recruitment and activation of RAF kinases, which in turn blocks the phosphorylation cascade through MEK and ultimately ERK (extracellular signal-regulated kinase). The inhibition of ERK phosphorylation is a key biomarker of this compound activity.

KRas_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 RTK->Grb2 Growth Factor SOS1 SOS1 Grb2->SOS1 KRasG12C_GDP KRasG12C-GDP (Inactive) SOS1->KRasG12C_GDP GTP Exchange KRasG12C_GTP KRasG12C-GTP (Active) KRasG12C_GDP->KRasG12C_GTP KRasG12C_GTP->KRasG12C_GDP GTP Hydrolysis RAF RAF KRasG12C_GTP->RAF CFL120 This compound CFL120->KRasG12C_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation, Survival, Differentiation pERK->Proliferation

Figure 1: KRasG12C Signaling Pathway and this compound Inhibition.

Quantitative Data

In Vitro Anti-proliferative Activity

This compound demonstrates potent anti-proliferative effects across a panel of cancer cell lines harboring the KRasG12C mutation. The half-maximal inhibitory concentrations (IC50) were determined after 72 hours of treatment.

Cell LineCancer TypeKRas StatusIC50 (µM)[1]
H1792Non-Small Cell Lung CancerG12C11.0
SW1573Non-Small Cell Lung CancerG12C23.6
MiaPaca2Pancreatic CancerG12C13.7
H358Non-Small Cell Lung CancerG12C16.9
A549Non-Small Cell Lung CancerG12S44.4
SW480Colorectal CancerG12V14.8
PANC-1Pancreatic CancerG12D38.0
LCLC-103HNon-Small Cell Lung CancerWT30.0
BxPC3Pancreatic CancerWT13.1
HCA-7Colon CancerWT9.8
MRC-5Normal Lung FibroblastWT47.9
HUVEC-TERTEndothelial CellsWT24.4
CCD-986SkNormal Skin FibroblastWT42.7
In Vivo Anti-tumor Efficacy

In a subcutaneous xenograft model using H1792 (KRasG12C) human lung cancer cells in NOD-SCID mice, intraperitoneal (i.p.) administration of this compound resulted in significant tumor growth inhibition.

Treatment Group (i.p.)Dosing ScheduleTumor Growth Inhibition (%)
5 mg/kg5 treatmentsNot specified
15 mg/kg5 treatments35.8[1]
30 mg/kg3 treatmentsNot specified
Pharmacokinetic Parameters

Pharmacokinetic properties of this compound were evaluated in NOD-SCID female mice following a single intraperitoneal injection of 15 mg/kg.

ParameterValue[1]
Cmax337 ± 123 ng/mL
Tmax0.25 h
AUCt169 ± 56 ng/mL*h
t1/24.4 ± 0.6 h

Experimental Protocols

Cell Proliferation Assay

This protocol outlines a general method for determining the anti-proliferative activity of this compound using a cell viability reagent such as resazurin or a commercial kit like CellTiter-Glo®.

Cell_Proliferation_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Readout cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plates start->seed_cells incubate_24h Incubate for 24h (cell attachment) seed_cells->incubate_24h add_compound Add serial dilutions of this compound incubate_24h->add_compound incubate_72h Incubate for 72h add_compound->incubate_72h add_reagent Add viability reagent incubate_72h->add_reagent incubate_readout Incubate (1-4h) add_reagent->incubate_readout read_plate Read fluorescence/ luminescence incubate_readout->read_plate analyze_data Calculate % viability vs. control and determine IC50 read_plate->analyze_data end End analyze_data->end

Figure 2: Experimental Workflow for Cell Proliferation Assay.

Materials:

  • KRasG12C mutant and wild-type cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear or opaque-walled tissue culture plates

  • This compound stock solution (e.g., in DMSO)

  • Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader (fluorescence or luminescence)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

  • Incubation for Attachment: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 72 hours under the same conditions.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time (typically 1-4 hours).

  • Data Acquisition: Measure the fluorescence or luminescence signal using a plate reader.

  • Data Analysis: Normalize the signal of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.

In Vivo Xenograft Study

This protocol describes a general procedure for establishing and treating a subcutaneous lung cancer xenograft model in immunodeficient mice.

Xenograft_Workflow start Start cell_prep Prepare H1792 cell suspension (e.g., in Matrigel) start->cell_prep injection Subcutaneously inject cells into NOD-SCID mice cell_prep->injection tumor_growth Monitor tumor growth (caliper measurements) injection->tumor_growth randomization Randomize mice into groups (tumor volume ~100-200 mm³) tumor_growth->randomization treatment Administer this compound (i.p.) or vehicle control randomization->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint Endpoint: Tumor volume reaches pre-defined limit or study duration ends monitoring->endpoint analysis Analyze tumor growth inhibition and toxicity endpoint->analysis end End analysis->end

Figure 3: Experimental Workflow for In Vivo Xenograft Study.

Materials:

  • H1792 human lung cancer cells

  • NOD-SCID mice (6-8 weeks old)

  • Matrigel (or similar basement membrane matrix)

  • Sterile PBS

  • This compound formulation for injection

  • Vehicle control solution

  • Calipers

  • Animal housing and monitoring equipment

Procedure:

  • Cell Preparation: Culture H1792 cells to 80-90% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound or vehicle control via intraperitoneal injection according to the specified dosing schedule (e.g., 15 mg/kg, 5 treatments).

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study to assess efficacy and toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Conclusion

This compound is a potent and selective covalent inhibitor of KRasG12C that demonstrates significant anti-proliferative activity in vitro and anti-tumor efficacy in vivo. Its mechanism of action, centered on the inhibition of the MAPK signaling pathway, provides a strong rationale for its continued development as a targeted therapy for KRasG12C-mutant cancers. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further elucidate the therapeutic potential and molecular effects of this compound.

Disclaimer: The experimental protocols provided are generalized and may require optimization for specific laboratory conditions and cell lines. The quantitative data is derived from publicly available sources and should be independently verified.

References

The Discovery and Development of CFL-120: A Covalent KRasG12C Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRas) is one of the most frequently mutated oncogenes in human cancers, with the Gly12Cys (G12C) mutation being a prevalent driver in non-small cell lung cancer, colorectal cancer, and pancreatic cancer. For decades, KRas was considered "undruggable" due to its picomolar affinity for GTP and the lack of deep allosteric pockets. The development of covalent inhibitors that specifically target the mutant cysteine at position 12 has marked a paradigm shift in KRas-targeted therapies. This whitepaper details the discovery and preclinical development of CFL-120, a novel, potent, and covalent inhibitor of KRasG12C. This compound emerged from a covalent fragment screening campaign and has demonstrated promising in vivo activity, highlighting its potential as a starting point for further drug discovery programs.

Discovery of this compound

This compound was identified through a covalent fragment screening of an electrophilic fragment library against the KRasG12C protein. The screening process aimed to identify fragments that could form a covalent bond with the reactive cysteine residue at position 12 of the mutated KRas protein, thereby locking it in an inactive state. This fragment-based approach led to the discovery of two promising inhibitor chemotypes, from which this compound was further characterized and optimized.

Mechanism of Action

This compound is an allele-specific covalent inhibitor that selectively targets the G12C mutant of the KRas protein. The mechanism of action involves the formation of a covalent bond between an electrophilic "warhead" on the this compound molecule and the nucleophilic thiol group of the cysteine residue at position 12 of KRasG12C. This irreversible binding traps the KRas protein in its inactive, GDP-bound state, preventing its interaction with downstream effector proteins and thereby inhibiting the pro-proliferative signaling pathways.

Signaling Pathway

The KRas protein is a key component of the MAPK/ERK and PI3K/AKT signaling pathways, which are crucial for cell growth, proliferation, and survival. The G12C mutation leads to a constitutively active KRas protein, resulting in uncontrolled cell division and tumorigenesis. By covalently binding to and inactivating KRasG12C, this compound effectively blocks these downstream signaling cascades.

KRas_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras_cycle KRas Activation Cycle cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Binding KRasG12C_GDP KRasG12C-GDP (Inactive) SOS1->KRasG12C_GDP Promotes GDP/GTP Exchange KRasG12C_GTP KRasG12C-GTP (Active) KRasG12C_GDP->KRasG12C_GTP GTP Loading RAF RAF KRasG12C_GTP->RAF PI3K PI3K KRasG12C_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CFL120 This compound CFL120->KRasG12C_GDP Covalent Inhibition

Caption: KRasG12C signaling pathway and the inhibitory mechanism of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Antiproliferative Activity of this compound [1]

Cell LineKRas StatusIC50 (µM)
H1792G12C Mutant11.0
SW1573G12C Mutant23.6
MiaPaca2G12C Mutant13.7
H358G12C Mutant16.9
A549G12C Mutant44.4
SW480G12C Mutant14.8
PANC-1G12D Mutant38.0
LCLC-103HWild-Type30.0
BxPC3Wild-Type13.1
HCA-7Wild-Type9.8
MRC-5Wild-Type47.9
HUVEC-TERTWild-Type24.4
CCD-986SkWild-Type42.7

Table 2: In Vivo Efficacy of this compound in Xenograft Models [1]

Animal ModelTumor Type (KRas Status)Dosage and AdministrationOutcome
NOD/SCID female miceH1792 (G12C mutant)5, 15 mg/kg (5 treatments), 30 mg/kg (3 treatments), i.p.Reduced tumor growth by 35.8% compared to the control group.
NOD/SCID female miceLCLC-103H (Wild-Type)5, 15 mg/kg (5 treatments), 30 mg/kg (3 treatments), i.p.-

Experimental Protocols

Detailed experimental protocols for the key experiments are provided below. These are based on standard methodologies in the field and information derived from the primary literature.

Covalent Fragment Screening (Ellman's Free Thiol Assay)

This assay is used to identify fragments that covalently bind to the cysteine residue of KRasG12C by measuring the decrease in free thiol groups.

Protocol:

  • Protein Preparation: Recombinant KRasG12C protein is purified and prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP).

  • Compound Incubation: The protein is incubated with the electrophilic fragments from the library at a specific concentration and for a defined period at room temperature. A DMSO control is run in parallel.

  • Ellman's Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) is added to the protein-fragment mixture. DTNB reacts with free thiol groups to produce a yellow-colored product (TNB2-), which absorbs at 412 nm.

  • Measurement: The absorbance at 412 nm is measured using a spectrophotometer.

  • Data Analysis: A decrease in absorbance in the presence of a fragment compared to the DMSO control indicates covalent modification of the cysteine residue.

Cell Viability Assay

This assay determines the antiproliferative effect of this compound on various cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of this compound (or DMSO as a vehicle control) for 72 hours.

  • Viability Reagent: A cell viability reagent (e.g., CellTiter-Glo®) is added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

  • Measurement: Luminescence is measured using a plate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by fitting the data to a dose-response curve.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Cell Implantation: Human lung cancer cells (e.g., H1792 for KRasG12C mutant and LCLC-103H for KRas wild-type) are subcutaneously injected into the flank of immunocompromised mice (e.g., NOD/SCID).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives intraperitoneal (i.p.) injections of this compound at specified doses and schedules. The control group receives a vehicle control.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length x width²)/2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

  • Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Experimental Workflow

The following diagram illustrates the general workflow for the discovery and preclinical evaluation of a covalent inhibitor like this compound.

Experimental_Workflow cluster_discovery Discovery Phase cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation FragmentScreening Covalent Fragment Screening (e.g., Ellman's Assay) HitID Hit Identification FragmentScreening->HitID NMR Protein NMR Validation HitID->NMR CellViability Cell Viability Assays (IC50 Determination) NMR->CellViability WesternBlot Western Blot (Signaling Pathway Analysis) CellViability->WesternBlot PK Pharmacokinetic Studies WesternBlot->PK Xenograft Xenograft Efficacy Models PK->Xenograft LeadOpt Lead Optimization Xenograft->LeadOpt

Caption: General experimental workflow for the discovery and development of this compound.

Conclusion

This compound is a promising novel covalent inhibitor of KRasG12C discovered through a fragment-based screening approach. Preclinical data demonstrate its ability to inhibit the proliferation of KRasG12C mutant cancer cells and reduce tumor growth in vivo. The detailed experimental protocols and quantitative data presented in this whitepaper provide a comprehensive overview of the discovery and early development of this compound, offering valuable insights for researchers and professionals in the field of oncology drug discovery. Further optimization of this chemotype holds the potential for the development of a clinically effective therapy for KRasG12C-driven cancers.

References

Preclinical Data for CFL-120: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for preclinical data on a compound designated "CFL-120," no specific information, quantitative data, experimental protocols, or associated signaling pathways could be identified in the public domain.

This absence of publicly available information suggests several possibilities:

  • Internal Codename: "this compound" may be an internal development codename for a compound that has not yet been disclosed in scientific literature or public forums. Pharmaceutical and biotechnology companies often use internal identifiers for drug candidates during early-stage research and development.

  • Early Stage of Development: The compound may be in a very early phase of preclinical development, with no data yet published or presented at scientific conferences.

  • Alternative Designation: It is possible that the compound is known publicly under a different name or designation.

  • Confidentiality: Preclinical data is often proprietary and may not be released publicly until a later stage of drug development, such as during clinical trials or as part of a regulatory submission.

Without any publicly accessible preclinical data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental methodologies, or create visualizations of signaling pathways as requested.

Researchers, scientists, and drug development professionals seeking information on "this compound" are advised to consult internal documentation if this is a compound within their organization or to monitor scientific literature and conference proceedings for any future disclosures related to this designation.

Part 1: Cofilin 1 (CFL1) in Oncogenesis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the query "CFL-120" in the context of oncogenesis reveals no specific entity with this designation in publicly available scientific literature. It is plausible that "this compound" may be a novel or internal compound identifier, a misnomer, or a typographical error. However, based on the components of the query, this technical guide explores the most relevant and scientifically established entities that researchers in oncology may be investigating: Cofilin 1 (CFL1) , and two clinical-stage inhibitors, TAS-120 (Futibatinib) and BKM120 (Buparlisib) .

This guide provides a detailed overview of each of these molecules, their roles in cancer, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of their signaling pathways to aid researchers, scientists, and drug development professionals.

Cofilin 1 is a key regulator of actin dynamics and is implicated in the migration, invasion, and metastasis of cancer cells.[1][2][3][4] Its overexpression has been linked to poor prognosis in various cancers, including non-small-cell lung cancer, pancreatic cancer, colorectal cancer, and prostate cancer.[3][4][5][6]

Mechanism of Action

CFL1 promotes the disassembly of actin filaments, leading to an increased turnover of the actin cytoskeleton. This process is crucial for the formation of cellular protrusions like lamellipodia and invadopodia, which are essential for cell motility and invasion.[1][2] The activity of CFL1 is regulated by phosphorylation; phosphorylation at Serine 3 inactivates CFL1, while dephosphorylation activates it.[7] The Rho-ROCK-LIMK signaling pathway is a key upstream regulator of CFL1 phosphorylation.[2][8] In some cancers, CFL1 has also been shown to influence the cell cycle and apoptosis.[5][7]

Quantitative Data: CFL1 Expression in Cancer
Cancer TypeObservationSignificanceReference
Non-Small-Cell Lung CancerHigh CFL1 expression correlated with lower overall survival.P < 0.0001[6]
Pancreatic CancerSignificantly higher CFL1 mRNA in tumor tissue vs. healthy tissue.P = 0.0005[5]
Colorectal CancerSignificantly higher CFL1 expression in cancerous tissue vs. non-cancerous tissue.P < 0.05[3]
Prostate CancerCFL1 expression associated with a more aggressive phenotype.-[4]

Signaling Pathway

CFL1_Signaling_Pathway RTK RTK / GPCR RhoA RhoA RTK->RhoA ROCK ROCK RhoA->ROCK LIMK LIMK ROCK->LIMK CFL1_p p-CFL1 (Inactive) LIMK->CFL1_p CFL1 CFL1 (Active) CFL1_p->CFL1 Slingshot phosphatase Actin_Depolymerization Actin Depolymerization CFL1->Actin_Depolymerization Cell_Motility Cell Motility & Invasion Actin_Depolymerization->Cell_Motility

CFL1 signaling pathway in cell motility.
Experimental Protocols

Western Blotting for CFL1 and Phospho-CFL1

  • Cell Lysis: Treat cells as required, then lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against CFL1 and phospho-CFL1 (Ser3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an ECL detection reagent and an imaging system.

Part 2: TAS-120 (Futibatinib) in Oncogenesis

Futibatinib (TAS-120) is a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, 3, and 4.[9][10][11] It is being investigated for the treatment of various solid tumors with FGFR genetic aberrations, particularly cholangiocarcinoma.[12][13][14]

Mechanism of Action

Futibatinib covalently binds to a conserved cysteine residue in the ATP-binding pocket of the FGFR kinase domain, leading to irreversible inhibition of FGFR signaling.[12][15] This blocks downstream pathways, including the RAS-MAPK and PI3K-AKT pathways, which are critical for tumor cell proliferation, survival, and angiogenesis.[12][15][16]

Quantitative Data: In Vitro Efficacy of Futibatinib
TargetIC50 (nM)Reference
FGFR11.8[9][10]
FGFR21.4[9][10]
FGFR31.6[9][10]
FGFR43.7[9][10]

Signaling Pathway

Futibatinib_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Futibatinib Futibatinib (TAS-120) Futibatinib->FGFR Proliferation Cell Proliferation RAS_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival

Futibatinib's inhibition of FGFR signaling.
Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells with known FGFR aberrations in 96-well plates and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of Futibatinib or DMSO (vehicle control) for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 value by plotting cell viability against drug concentration.

Part 3: BKM120 (Buparlisib) in Oncogenesis

Buparlisib (BKM120) is an orally bioavailable pan-class I PI3K inhibitor that targets all four isoforms (p110α, p110β, p110δ, and p110γ).[17][18][19][20] It has been investigated in a wide range of solid tumors and hematological malignancies, often in cancers with a dysregulated PI3K/AKT/mTOR pathway.[17][21]

Mechanism of Action

Buparlisib competitively binds to the ATP-binding pocket of PI3K, inhibiting its kinase activity.[18][22] This prevents the phosphorylation of PIP2 to PIP3, thereby blocking the activation of the downstream effector AKT and the subsequent mTOR signaling cascade.[20][23] This leads to the inhibition of cell growth, proliferation, and survival.[21][22]

Quantitative Data: In Vitro Efficacy of Buparlisib
TargetIC50 (nM)Reference
p110α52[19]
p110β166[19]
p110δ116[19]
p110γ262[19]
Cell Line (Cancer Type)IC50 (µM)Reference
Pediatric Sarcomas (Median)1.1[24]
PCNSL Patient-Derived Cell Line< 0.5[25]

Signaling Pathway

Buparlisib_Signaling_Pathway RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates Buparlisib Buparlisib (BKM120) Buparlisib->PI3K PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Buparlisib's inhibition of the PI3K/AKT/mTOR pathway.
Experimental Protocols

Western Blotting for Phospho-AKT (Ser473)

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with varying concentrations of Buparlisib for a specified time. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Use a BCA assay to determine protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-AKT (Ser473) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total AKT to ensure equal protein loading.

  • Data Analysis: Quantify band intensities to determine the relative level of AKT phosphorylation.[17]

References

Methodological & Application

Application Notes and Protocols for CAL-120 Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This protocol is intended for research use only. It is based on publicly available information and should be adapted and optimized by the end-user for their specific experimental needs. Standard aseptic cell culture techniques should be followed at all times.

I. Introduction

The CAL-120 cell line is a human breast cancer cell line established from the pleural effusion of a 43-year-old Caucasian female with metastatic breast adenocarcinoma.[1][2] It is characterized as a triple-negative breast cancer (TNBC) cell line, lacking the expression of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2).[2][3] Morphologically, CAL-120 cells are a heterogeneous population of adherent epithelial-like and fibroblast-like cells that grow in monolayers.[4][5] This cell line is a valuable tool for studying the biology of triple-negative breast cancer and for the development of novel therapeutic strategies.

II. Quantitative Data Summary

A summary of key quantitative data for the CAL-120 cell line is presented in the table below for easy reference and comparison.

ParameterValueSource(s)
Doubling Time 34.01 - 60 hours[6]
Seeding Density ~1 x 10⁶ cells / 175 cm²[4]
Cell Harvest/Yield ~6 - 8 x 10⁶ cells / 175 cm²[4]
Mycoplasma Status Negative[4]
Species of Origin Homo sapiens (Human)[6]
Tissue of Origin Pleural Effusion (Metastatic Breast Carcinoma)[5][6]
Disease Breast Adenocarcinoma[4]
Biosafety Level 1[4]

III. Experimental Protocols

A. Media and Reagents
  • Complete Growth Medium:

    • DMEM (Dulbecco's Modified Eagle Medium)

    • 10% Fetal Bovine Serum (FBS), heat-inactivated

  • Trypsin-EDTA: 0.25% Trypsin-EDTA

  • Cryopreservation Medium:

    • 70% Complete Growth Medium

    • 20% Fetal Bovine Serum (FBS)

    • 10% DMSO (Dimethyl sulfoxide)[4]

  • Phosphate-Buffered Saline (PBS): Ca²⁺/Mg²⁺-free

B. Protocol for Thawing Cryopreserved CAL-120 Cells
  • Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.

  • Decontaminate the outside of the vial with 70% ethanol.

  • Under sterile conditions, transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge the cell suspension at 150 x g for 5 minutes.

  • Aspirate the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to a T-75 cell culture flask.

  • Incubate at 37°C in a humidified atmosphere with 10% CO₂.[4]

  • Change the medium the following day to remove any residual DMSO.

  • Monitor the cells daily and change the medium every 2-3 days.

C. Protocol for Subculturing (Passaging) CAL-120 Cells
  • Subculture the cells when they reach 80-90% confluency.

  • Aspirate the culture medium from the flask.

  • Wash the cell monolayer once with sterile PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA to the T-75 flask to cover the cell monolayer.

  • Incubate at 37°C for 2-5 minutes, or until the cells detach. Observe the cells under a microscope to monitor detachment. Gently tap the side of the flask to aid detachment.

  • Once detached, add 5-7 mL of complete growth medium to the flask to neutralize the trypsin.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 150 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Perform a cell count to determine cell viability and density.

  • Seed new T-175 flasks at a density of approximately 1 x 10⁶ cells.[4] A split ratio of 1:2 every 2-3 days is recommended.[4]

  • Add the appropriate volume of complete growth medium to the new flasks.

  • Incubate at 37°C in a humidified atmosphere with 10% CO₂.[4]

D. Protocol for Cryopreserving CAL-120 Cells
  • Follow steps 1-9 of the subculturing protocol to obtain a cell pellet.

  • Resuspend the cell pellet in cold cryopreservation medium at a concentration of 1-2 x 10⁶ cells/mL.

  • Aliquot 1 mL of the cell suspension into sterile cryovials.

  • Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C for at least 24 hours. This allows for a cooling rate of approximately -1°C/minute.

  • For long-term storage, transfer the cryovials to the vapor phase of a liquid nitrogen freezer.

IV. Signaling Pathways and Visualizations

A. FGFR Signaling Pathway in CAL-120 Cells

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway has been shown to be active in CAL-120 cells and promotes their growth. Inhibition of this pathway can lead to decreased downstream signaling through the MAPK and AKT pathways, resulting in cell cycle arrest and apoptosis.[3]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FGF2 FGF2 FGFR1 FGFR1 FGF2->FGFR1 RAS RAS FGFR1->RAS PI3K PI3K FGFR1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK RSK RSK ERK->RSK Proliferation Cell Proliferation & Survival RSK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: FGFR Signaling Pathway in CAL-120 Cells.

B. General Experimental Workflow for Cell Culture

The following diagram illustrates a standard workflow for maintaining and experimenting with CAL-120 cells.

Experimental_Workflow Thaw Thaw Cryopreserved Cells Culture Culture & Expand (T-75 Flask) Thaw->Culture Subculture Subculture (Passage) Culture->Subculture Subculture->Culture Experiment Downstream Experiment Subculture->Experiment Cryopreserve Cryopreserve for Stock Subculture->Cryopreserve

Caption: General Experimental Workflow for CAL-120.

C. Simplified p53 Signaling Pathway

CAL-120 cells are known to have a mutation in the TP53 gene.[6] The p53 protein is a critical tumor suppressor that, when activated by cellular stress, can induce cell cycle arrest, DNA repair, or apoptosis. The mutation in CAL-120 cells disrupts this crucial tumor-suppressive function.

p53_Signaling_Pathway cluster_stress Cellular Stress cluster_regulation Regulation cluster_outcomes Cellular Outcomes DNA_Damage DNA Damage p53 p53 (Mutated in CAL-120) DNA_Damage->p53 Oncogene_Activation Oncogene Activation Oncogene_Activation->p53 MDM2 MDM2 p53->MDM2 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Disrupted DNA_Repair DNA Repair p53->DNA_Repair Disrupted Apoptosis Apoptosis p53->Apoptosis Disrupted MDM2->p53 Inhibition

Caption: Simplified p53 Signaling Pathway.

References

Application Notes and Protocols for TAS-120 (Futibatinib) in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS-120, also known as Futibatinib, is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptor (FGFR).[1] It covalently binds to the P-loop of FGFR1-4, leading to irreversible inhibition. Preclinical studies have demonstrated its robust anti-tumor activity in various cancer models harboring FGFR gene alterations, including amplifications, fusions, and mutations.[1] These application notes provide a comprehensive guide for the utilization of TAS-120 in preclinical xenograft models, a critical step in the evaluation of its therapeutic potential.

Mechanism of Action

TAS-120 exerts its anti-cancer effects by irreversibly inhibiting the kinase activity of FGFRs.[1] FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, survival, migration, and angiogenesis. Dysregulation of FGFR signaling, through mechanisms such as gene amplification, chromosomal translocations, or activating mutations, is a key oncogenic driver in a variety of solid tumors. By blocking the ATP-binding pocket of FGFRs, TAS-120 effectively abrogates downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways, thereby inhibiting tumor growth and survival.

Data Presentation

Table 1: In Vitro IC50 Values for TAS-120
FGFR SubtypeIC50 (nmol/L)
FGFR13.9
FGFR21.3
FGFR31.6
FGFR48.3

Data sourced from preclinical experience with TAS-120.[1]

Table 2: Summary of TAS-120 Efficacy in Xenograft Models
Cancer Type with FGFR AberrationXenograft ModelTreatment Dose & ScheduleOutcome
Cholangiocarcinoma (FGFR2 fusion)Nude mouse20 mg/kg, QD, POStrong antitumor efficacy
Gastric Cancer (FGFR2 amplification)Nude mouse20 mg/kg, QD, POSignificant tumor growth inhibition
Bladder Cancer (FGFR3 fusion)Nude rat10 mg/kg, QD, POPotent antitumor activity

Note: Specific tumor growth inhibition percentages and detailed study parameters are proprietary and may vary. The information presented is a qualitative summary based on available preclinical data.[1]

Experimental Protocols

Protocol 1: General Xenograft Model Development
  • Cell Line Selection: Choose a cancer cell line with a known FGFR alteration (e.g., amplification, fusion, or mutation). Authenticate the cell line's genetic identity and FGFR status.

  • Animal Model: Utilize immunodeficient mice (e.g., NU/NU, NOD/SCID) or rats, typically 6-8 weeks old.

  • Cell Implantation:

    • Culture the selected cancer cells to ~80% confluency.

    • Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel mixture).

    • Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells into the flank of each animal.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

    • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).

    • Monitor animal body weight and overall health status.

  • Randomization: Once tumors reach the desired size, randomize animals into treatment and control groups.

Protocol 2: TAS-120 Administration in Xenograft Models
  • Drug Formulation:

    • Prepare TAS-120 in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose).

    • Ensure the formulation is homogenous and stable for the duration of the study.

  • Dosing and Schedule:

    • Based on preclinical data, a starting dose of 10-20 mg/kg administered orally (PO) once daily (QD) is recommended.[1]

    • The treatment cycle is typically continuous over 21 days.[1]

  • Administration:

    • Administer the formulated TAS-120 or vehicle control to the respective groups via oral gavage.

    • Fasting prior to and after administration (e.g., 2 hours before and 1 hour after) may be considered to enhance absorption.[1]

  • Efficacy Assessment:

    • Continue monitoring tumor volume and body weight throughout the treatment period.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

  • Toxicity Evaluation:

    • Monitor for signs of toxicity, including weight loss, changes in behavior, and altered organ function (through blood analysis and histopathology of major organs).

    • Hyperphosphatemia is a known on-target effect of FGFR inhibitors; monitoring serum phosphate levels is advisable.

Mandatory Visualization

experimental_workflow cluster_setup Phase 1: Model Development cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Analysis cell_selection Cell Line Selection (FGFR Altered) animal_model Immunodeficient Animal Model cell_selection->animal_model implantation Subcutaneous Cell Implantation animal_model->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization tumor_growth->randomization drug_prep TAS-120 Formulation randomization->drug_prep administration Oral Administration (QD) drug_prep->administration efficacy_assessment Tumor Volume & Weight Measurement administration->efficacy_assessment toxicity_assessment Toxicity & Body Weight Monitoring administration->toxicity_assessment ex_vivo Ex Vivo Tumor Analysis efficacy_assessment->ex_vivo

Caption: Experimental workflow for evaluating TAS-120 in xenograft models.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TAS120 TAS-120 FGFR FGFR TAS120->FGFR Inhibits RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified FGFR signaling pathway and the inhibitory action of TAS-120.

References

Application Notes and Protocols: AST-120 Dosage and Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

AST-120 is an oral adsorbent that consists of spherical carbon particles. It is utilized in preclinical research, particularly in rodent models of chronic kidney disease (CKD), to investigate its efficacy in adsorbing uremic toxins. In the intestines, AST-120 adsorbs low-molecular-weight compounds such as indole and p-cresol, which are precursors to the uremic toxins indoxyl sulfate (IS) and p-cresyl sulfate (PCS), respectively.[1] By reducing the systemic levels of these toxins, AST-120 is studied for its potential to ameliorate the progression of CKD and its associated complications.[1][2][3] These application notes provide a comprehensive overview of the dosage and administration of AST-120 in mice for preclinical research applications.

Quantitative Data Summary

The following tables summarize the dosages of AST-120 used in various mouse models of chronic kidney disease.

Table 1: AST-120 Dosage Regimens in Murine Models

Mouse StrainCKD Induction MethodAST-120 DoseAdministration RouteDuration of TreatmentKey FindingsReference
C57BL/6JNot specified4% w/w in chowOral (in feed)Not specifiedLowered serum IS and triglyceride levels, improved renal function.[3]
ApoE-/-Not specified4% w/w in chowOral (in feed)Not specifiedLowered serum IS and triglyceride levels, improved renal function.[3]
Not specifiedAdenine-inducedNot specifiedNot specifiedNot specifiedInhibited the retention of uremic toxins, improving muscle atrophy.[1][1]

Table 2: Effects of AST-120 on Uremic Toxin Levels in a Mouse Model of Renal Failure

OrganFold Increase in IS (RF vs. Control)Percent Reduction in IS with AST-120
Kidney10.841.6% (p < 0.01)
Muscle6.235.2% (p < 0.05)
Brain184Not significant
Heart18.9Not significant
Spleen13.346.4% (p < 0.05)
Testis11.636.8% (p < 0.01)
(Data adapted from a study on a mouse model of renal failure (RF)).[1]

Experimental Protocols

Protocol 1: Oral Administration of AST-120 via Dosed Feed

This protocol is suitable for long-term studies where continuous administration of AST-120 is required.

Materials:

  • AST-120 powder

  • Standard mouse chow powder

  • Precision balance

  • Blender or mixer

  • Pellet maker (optional)

  • Animal housing with ad libitum access to food and water

Procedure:

  • Dose Calculation: Determine the target dose of AST-120, typically expressed as a percentage of the feed weight (e.g., 4% w/w or 8% w/w).[3]

  • Preparation of Dosed Feed: a. Weigh the required amount of AST-120 and powdered standard mouse chow. b. Thoroughly mix the AST-120 and chow powder in a blender or mixer to ensure a homogenous distribution. c. If desired, use a pellet maker to create pellets from the mixed powder. Alternatively, provide the powdered mixture in a suitable feeder.

  • Administration: a. House the mice in cages with free access to the AST-120-containing feed and water. b. Monitor food consumption and the body weight of the animals regularly to ensure adequate intake and to detect any potential adverse effects.[4]

  • Duration: Continue the administration for the duration specified in the experimental design.

Protocol 2: Oral Gavage Administration of AST-120

This protocol is suitable for studies requiring precise and intermittent dosing of AST-120.

Materials:

  • AST-120 powder

  • Vehicle (e.g., sterile water, 0.5% carboxymethyl cellulose)

  • Precision balance

  • Vortex mixer or sonicator

  • Animal gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Preparation of AST-120 Suspension: a. Weigh the required amount of AST-120 based on the desired dose (e.g., in mg/kg) and the body weight of the mice. b. Suspend the AST-120 powder in the chosen vehicle. c. Vortex or sonicate the suspension to ensure it is homogenous before each administration.

  • Animal Handling and Restraint: a. Gently restrain the mouse to prevent movement during the procedure.[5]

  • Administration: a. Draw the calculated volume of the AST-120 suspension into a syringe fitted with a gavage needle. b. Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach.[5] c. Slowly administer the suspension. d. Carefully withdraw the gavage needle.

  • Post-Administration Monitoring: a. Observe the animal for any signs of distress or injury after the procedure.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Data Collection cluster_analysis Data Analysis animal_model Induce Chronic Kidney Disease in Mice grouping Randomize Mice into Control and AST-120 Treatment Groups animal_model->grouping control_group Administer Standard Chow (Control) grouping->control_group treatment_group Administer Chow with AST-120 grouping->treatment_group monitoring Monitor Body Weight and Food Intake control_group->monitoring treatment_group->monitoring sample_collection Collect Blood and Tissue Samples at Pre-defined Timepoints monitoring->sample_collection biochemical_analysis Analyze Serum for Creatinine, BUN, and Uremic Toxins (IS, PCS) sample_collection->biochemical_analysis histological_analysis Perform Histological Analysis of Kidney and Other Tissues sample_collection->histological_analysis

Caption: Experimental workflow for evaluating AST-120 efficacy in a murine CKD model.

mechanism_of_action cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_cellular Cellular Level (e.g., Renal, Muscle Cells) precursors Indole & p-Cresol (Uremic Toxin Precursors) uremic_toxins Indoxyl Sulfate (IS) & p-Cresyl Sulfate (PCS) precursors->uremic_toxins Absorption & Metabolism ast120 AST-120 (Oral Adsorbent) ast120->precursors Adsorption cellular_effects Oxidative Stress Inflammation Fibrosis uremic_toxins->cellular_effects Induces

Caption: Indirect mechanism of action of AST-120 in reducing uremic toxin-induced cellular effects.

References

Application Notes and Protocols for CFL-120 (Futibatinib/TAS-120) Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CFL-120, also known as Futibatinib or TAS-120, is a potent and highly selective oral inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] It functions as an irreversible antagonist of FGFR1, 2, 3, and 4.[1][3] The mechanism of action involves the covalent binding of Futibatinib to a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[1][3] This binding effectively blocks FGFR phosphorylation and subsequent activation of downstream signaling pathways, including the RAS-MAPK, PI3K-Akt, and JAK-STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4][5] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various cancers, making Futibatinib a key therapeutic agent in targeted cancer therapy.[2][4] These application notes provide detailed protocols for the preparation of this compound stock solutions for research applications.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound (Futibatinib) are summarized in the table below.

PropertyValue
Synonyms Futibatinib, TAS-120
Molecular Formula C₂₂H₂₂N₆O₃
Molecular Weight 418.45 g/mol
CAS Number 1448169-71-8
Solubility in DMSO ≥ 29 mg/mL (≥ 69.30 mM)[6][7], 50 mg/mL (119.49 mM)[8], 84 mg/mL (200.74 mM)[9]
Storage of Solid Powder: -20°C for 3 years, 4°C for 2 years[6][7]
Storage of Stock Solution In solvent: -80°C for 6 months, -20°C for 1 month[1][6][7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (Futibatinib) powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.18 mg of this compound (Molecular Weight = 418.45 g/mol ).

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock solution, if you weighed 4.18 mg, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or sonication can be used to aid dissolution if necessary.[8]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6][7] When ready to use, thaw an aliquot at room temperature and dilute to the final desired concentration in the appropriate cell culture medium.

Protocol 2: Preparation of this compound Formulation for In Vivo Use

This protocol provides an example of how to prepare a this compound formulation for oral administration in animal studies. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6][7]

Materials:

  • This compound (Futibatinib) powder

  • DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Initial Dissolution: Prepare a concentrated stock of this compound in DMSO as described in Protocol 1. For example, prepare a 20.8 mg/mL stock solution in DMSO.

  • Vehicle Preparation: In a sterile conical tube, add the solvents in the following order, ensuring each component is fully mixed before adding the next:

    • Add the required volume of the this compound DMSO stock to achieve the final desired concentration. For a final concentration of 2.08 mg/mL, you would use 100 µL of a 20.8 mg/mL DMSO stock for a final volume of 1 mL.

    • Add 400 µL of PEG300 and vortex thoroughly.

    • Add 50 µL of Tween-80 and vortex until the solution is clear.

    • Add 450 µL of sterile saline and vortex to create a uniform suspension.

  • Sonication (if necessary): If the final solution is a suspension, sonicate the mixture in an ultrasonic bath to ensure a homogenous distribution of the compound.[6][7]

  • Administration: The prepared formulation should be used immediately for animal dosing.

Visualizations

FGFR Signaling Pathway Inhibition by this compound

FGFR_Signaling_Pathway cluster_MAPK MAPK Pathway cluster_PI3K PI3K/AKT Pathway cluster_JAKSTAT JAK/STAT Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG JAK JAK FGFR->JAK CFL120 This compound (Futibatinib) CFL120->FGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PLCG->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: FGFR signaling pathway and its inhibition by this compound.

Experimental Workflow for In Vitro Stock Preparation

Stock_Preparation_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO weigh->dissolve mix Vortex/Sonicate Until Dissolved dissolve->mix aliquot Aliquot into Single-Use Vials mix->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound in vitro stock solutions.

References

Application Notes and Protocols for Inducing Resistance in Cell Lines with CFL-120

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated "CFL-120" for the purpose of inducing resistance in cell lines. The following application notes and protocols are based on established, generalized methodologies for developing drug-resistant cell lines in vitro.[1][2][3][4] Researchers should adapt these protocols based on the specific characteristics of their compound of interest, which we will hypothetically refer to as this compound.

Introduction

The development of drug resistance is a major obstacle in cancer therapy.[5] Understanding the mechanisms by which cancer cells become resistant to therapeutic agents is crucial for the development of new and more effective treatments. One of the primary tools for studying drug resistance is the use of in vitro models, particularly drug-resistant cell lines.[1][3] These cell lines are developed by exposing parental, drug-sensitive cells to gradually increasing concentrations of a specific drug over a prolonged period.[2][6] This process selects for cells that have acquired mechanisms to survive and proliferate in the presence of the drug.

These application notes provide a comprehensive guide for researchers on how to use this compound, a hypothetical cytotoxic agent, to induce and characterize resistance in cancer cell lines. The protocols outlined below cover the initial determination of the drug's potency, the stepwise method for inducing resistance, and the subsequent validation and characterization of the newly developed resistant cell line.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Parental and Resistant Cell Lines
Cell LineParental IC50 (nM)Resistant IC50 (nM)Resistance Index (RI)Fold Change in CFL1 Expression (mRNA)
MCF-7 (Breast Cancer)15450304.2
A549 (Lung Cancer)25875355.1
HT29 (Colon Cancer)10500506.5

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[2] Resistance Index (RI) = IC50 of resistant cell line / IC50 of parental cell line.[2][5]

Experimental Protocols

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound

This protocol is essential for determining the baseline sensitivity of the parental cell line to this compound.

Materials:

  • Parental cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CCK-8)[4][5]

  • Microplate reader

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[4]

  • Prepare serial dilutions of this compound in complete culture medium. It is recommended to use a wide range of concentrations to capture the full dose-response curve.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used for the drug stock).

  • Incubate the plate for a period that is relevant to the drug's mechanism of action (typically 48-72 hours).

  • After the incubation period, assess cell viability using a suitable assay such as MTT or CCK-8, following the manufacturer's instructions.[4][5]

  • Measure the absorbance using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Induction of this compound Resistance in a Cancer Cell Line

This protocol describes a stepwise method for generating a this compound-resistant cell line.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • This compound

  • Culture flasks (T25 or T75)

  • CO2 incubator

Procedure:

  • Begin by continuously exposing the parental cell line to a low concentration of this compound, typically starting at the IC20 (the concentration that inhibits 20% of cell growth).[2]

  • Culture the cells in the presence of this concentration, changing the medium every 2-3 days, until the cell growth rate recovers and is comparable to that of the parental cells.[6] This may take several passages.

  • Once the cells have adapted, gradually increase the concentration of this compound. A common approach is to double the concentration at each step.

  • At each new concentration, monitor the cells for signs of toxicity. If there is excessive cell death (more than 50%), reduce the concentration to the previous level and allow the cells more time to adapt.[2]

  • Repeat this process of stepwise dose escalation until the cells are able to proliferate in the presence of a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50 of the parental line).[3]

  • Once the desired level of resistance is achieved, the resistant cell line can be maintained in a culture medium containing a constant, high concentration of this compound.

  • It is advisable to cryopreserve cells at different stages of the resistance induction process.[6]

Protocol 3: Characterization and Validation of the this compound Resistant Cell Line

This protocol outlines the steps to confirm and characterize the resistant phenotype.

Materials:

  • Parental cell line

  • Newly generated this compound-resistant cell line

  • This compound

  • Materials for IC50 determination (as in Protocol 1)

  • Reagents for molecular analysis (e.g., RNA extraction kits, antibodies for Western blotting)

Procedure:

  • Confirm Resistance: Determine the IC50 of this compound in the newly generated resistant cell line and compare it to the IC50 of the parental cell line (as described in Protocol 1). Calculate the Resistance Index (RI). A significantly higher IC50 and an RI greater than 10 are generally indicative of a resistant phenotype.[2]

  • Stability of Resistance: To determine if the resistance is stable, culture the resistant cells in a drug-free medium for several passages (e.g., 4-6 weeks) and then re-determine the IC50 for this compound.[4]

  • Cross-Resistance: Investigate whether the this compound-resistant cells show resistance to other drugs with similar or different mechanisms of action. This can be done by performing IC50 determinations for other compounds.

  • Molecular Characterization: Analyze the molecular changes in the resistant cells. This can include:

    • Gene Expression Analysis: Use techniques like qRT-PCR or RNA sequencing to investigate changes in the expression of genes known to be involved in drug resistance, such as drug transporters (e.g., ABC transporters) or proteins involved in cell survival pathways. Studies have shown a correlation between high levels of cofilin-1 (CFL1) mRNA and protein content with increased drug resistance.[7][8][9]

    • Protein Expression Analysis: Use Western blotting to examine the protein levels of key signaling molecules. For example, investigate the expression and phosphorylation status of proteins in pathways potentially modulated by this compound.

Visualization of Workflows and Pathways

G cluster_0 Protocol 1: IC50 Determination cluster_1 Protocol 2: Induction of Resistance cluster_2 Protocol 3: Characterization A Seed Parental Cells in 96-well Plate B Add Serial Dilutions of this compound A->B C Incubate for 48-72 hours B->C D Assess Cell Viability (MTT/CCK-8) C->D E Calculate IC50 Value D->E F Expose Parental Cells to Low Dose this compound (IC20) G Culture until Growth Rate Recovers F->G H Gradually Increase this compound Concentration G->H I Monitor and Adjust Concentration H->I J Establish High-Resistance Cell Line I->J K Confirm Resistance (IC50 & RI) L Test Stability of Resistance K->L M Assess Cross-Resistance K->M N Molecular Analysis (e.g., CFL1 expression) K->N

Caption: Experimental workflow for generating and characterizing this compound resistant cell lines.

G cluster_resistance Resistance Mechanism CFL120 This compound Target Cellular Target CFL120->Target Signal Downstream Signaling Cascade Target->Signal Efflux Increased Drug Efflux Target->Efflux Inhibited by Apoptosis Apoptosis Signal->Apoptosis Survival Enhanced Pro-Survival Signaling Signal->Survival Inhibited by CFL1 Upregulation of Cofilin-1 (CFL1) Actin Actin Cytoskeleton Remodeling CFL1->Actin Actin->Efflux Actin->Survival

Caption: Hypothetical signaling pathway of this compound and a potential resistance mechanism involving CFL1.

References

Information Regarding "CFL-120" in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for a specific therapeutic agent designated "CFL-120" have not yielded definitive public information on a singular compound with this name for which combination therapy data and experimental protocols are available. The term "this compound" appears to be ambiguous in the context of pharmaceutical research and development.

Our search has revealed several possible interpretations of the query, none of which directly correspond to a drug named "this compound" with established combination therapy protocols. The possibilities include:

  • A chemotherapy regimen: The acronym "CFL" can refer to a combination chemotherapy regimen of C isplatin, F luorouracil, and L eucovorin. A study published in 2008 evaluated this combination for advanced head and neck and esophageal carcinomas.[1] However, the designation "this compound" is not used in this context.

  • Drug discovery platforms: "CFL" is also used by the company BioBlocks to denote their C omprehensive F ragment L ibrary, which is a tool for discovering new drug candidates, not a therapeutic agent itself.[2][3]

  • Cell lines and biological markers: The designation "CCL-120" refers to a human B-lymphoblastic cell line (CCRF-SB) available from ATCC, used in cancer research. Additionally, "CFL1" refers to the gene encoding Cofilin 1, which has been studied as a prognostic marker in lung cancer.[4]

  • Similarly named drug candidates: Several distinct drug candidates with similar alphanumeric designations are in development:

    • CTH120: A first-in-class molecule from CONNECTA Therapeutics that modulates neuroplasticity and is being investigated for neurodevelopmental disorders like Fragile X syndrome.[5]

    • TAS-120 (Futibatinib): An FGFR inhibitor being studied in clinical trials for advanced solid tumors, including cholangiocarcinoma.[6]

    • MM120 (Lysergide D-Tartrate): A compound under development by MindMed for the treatment of Generalized Anxiety Disorder.[7][8]

Given the lack of specific, publicly available data for a compound named "this compound" in the context of combination therapies, it is not possible to provide the requested detailed Application Notes and Protocols, including data tables and signaling pathway diagrams.

Recommendation for the user: Please verify the exact name and designation of the compound of interest. It is possible that "this compound" is an internal project code, a new or less-publicized compound, or a typographical error. With a more precise identifier, it may be possible to retrieve the relevant scientific data and protocols.

References

Application Notes and Protocols: CFL-120 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

A thorough search for "CFL-120" in the context of high-throughput screening (HTS) assays did not yield specific information on a compound with this designation. The scientific literature and public databases do not contain readily available data regarding a molecule named this compound for HTS applications. The search results provided general information about HTS methodologies and unrelated compounds.

It is possible that "this compound" is an internal, proprietary compound name, a newly synthesized molecule not yet described in published literature, or a code name with limited public visibility. Without specific details on the nature of this compound, its biological target, and its mechanism of action, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data, experimental procedures, and signaling pathway diagrams.

To generate the requested content, the following information about this compound is essential:

  • Chemical Identity: The chemical structure or a recognized chemical identifier (e.g., IUPAC name, CAS number, SMILES string).

  • Biological Target(s): The specific protein, enzyme, receptor, or cellular pathway that this compound is designed to modulate.

  • Mechanism of Action: How this compound interacts with its target (e.g., inhibitor, agonist, antagonist, allosteric modulator).

  • Intended Therapeutic Area or Research Application: The disease or biological process that this compound is being investigated for.

  • Existing Data: Any preliminary data on its activity, potency (e.g., IC50, EC50), and any known effects in cellular or biochemical assays.

Once this foundational information is available, it would be possible to construct relevant application notes and protocols. For instance, if this compound were a kinase inhibitor, the protocols would focus on kinase activity assays. If it were a GPCR agonist, the focus would be on second messenger assays.

Example Structure of Application Notes (Hypothetical)

Below is a hypothetical structure of the requested application notes, illustrating the type of content that could be generated if the necessary information about this compound were provided.

Hypothetical Application Note: this compound as a Novel Kinase Inhibitor

Introduction

This compound is a potent and selective small molecule inhibitor of the hypothetical "Kinase X," a key enzyme implicated in the progression of certain cancers. This application note describes the use of this compound in a high-throughput screening cascade to identify and characterize novel Kinase X inhibitors.

Quantitative Data Summary

A summary of the in vitro activity of this compound against Kinase X and other related kinases would be presented here.

Assay TypeTargetThis compound IC50 (nM)Z'-factorSignal-to-Background
Biochemical AssayKinase X150.8510
Cell-Based AssayKinase X500.786
Off-Target ScreenKinase Y>10,000N/AN/A
Off-Target ScreenKinase Z>10,000N/AN/A

Signaling Pathway

A diagram illustrating the hypothetical signaling pathway in which Kinase X is involved would be presented here.

G Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase X Kinase X Receptor->Kinase X Downstream Effector Downstream Effector Kinase X->Downstream Effector Cell Proliferation Cell Proliferation Downstream Effector->Cell Proliferation This compound This compound This compound->Kinase X Inhibition G cluster_0 Primary Screen cluster_1 Dose-Response & Selectivity cluster_2 Cellular Confirmation Compound Library Compound Library Biochemical Assay Biochemical Assay Compound Library->Biochemical Assay 10 µM single concentration Hit Identification Hit Identification Biochemical Assay->Hit Identification IC50 Determination IC50 Determination Hit Identification->IC50 Determination 10-point curve Selectivity Profiling Selectivity Profiling IC50 Determination->Selectivity Profiling vs. Kinase Y, Z Cell-Based Assay Cell-Based Assay Selectivity Profiling->Cell-Based Assay Lead Compound Lead Compound Cell-Based Assay->Lead Compound

Application Notes and Protocols for Studying FGFR Signaling In Vitro with TAS-120 (Futibatinib)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptor (FGFR) signaling is a critical pathway involved in cell proliferation, differentiation, migration, and survival. Dysregulation of this pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a known driver in various cancers. TAS-120, also known as Futibatinib, is a potent and selective, orally bioavailable, irreversible inhibitor of FGFRs 1, 2, 3, and 4. It covalently binds to a conserved cysteine residue in the ATP-binding pocket of the FGFR kinase domain, leading to the inhibition of FGFR-mediated signal transduction pathways. This document provides detailed application notes and protocols for utilizing TAS-120 to study FGFR signaling in vitro.

Data Presentation

Biochemical Potency of TAS-120

TAS-120 demonstrates high potency against all four FGFR isoforms in biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Kinase TargetIC50 (nM)
FGFR11.8
FGFR21.4
FGFR31.6
FGFR43.7
Cellular Potency of TAS-120 in FGFR-Aberrant Cancer Cell Lines

The anti-proliferative activity of TAS-120 has been evaluated in a panel of human cancer cell lines with known FGFR alterations. The IC50 values from cell viability assays are presented below.

Cell LineCancer TypeFGFR AlterationIC50 (nM)
SNU-16Gastric CancerFGFR2 Amplification1.3
KATO IIIGastric CancerFGFR2 Amplification2.5
MFM-223Breast CancerFGFR2 Amplification3.1
RT112/84Bladder CancerFGFR3 Fusion5.6
OPM-2Multiple MyelomaFGFR3 Translocation4.2
KMS-11Multiple MyelomaFGFR3 Translocation2.9

Signaling Pathway and Mechanism of Action

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FRS2 FRS2 FGFR->FRS2 Phosphorylation PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation TAS120 TAS-120 TAS120->FGFR Irreversible Inhibition

FGFR signaling pathway and the inhibitory action of TAS-120.

Experimental Workflow for In Vitro Characterization

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays kinase_assay In Vitro Kinase Assay ic50_determination Determine IC50 values for FGFR1, 2, 3, 4 kinase_assay->ic50_determination cell_culture Culture FGFR-dependent cancer cell lines proliferation_assay Cell Proliferation Assay (MTT) cell_culture->proliferation_assay western_blot Western Blot Analysis cell_culture->western_blot proliferation_ic50 Determine IC50 for cell growth inhibition proliferation_assay->proliferation_ic50 phospho_inhibition Assess inhibition of p-FGFR, p-ERK, and p-AKT western_blot->phospho_inhibition

Experimental workflow for in vitro characterization of TAS-120.

Experimental Protocols

In Vitro FGFR Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is for determining the biochemical potency of TAS-120 against FGFR kinases.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • TAS-120 (Futibatinib)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of TAS-120 in DMSO, then dilute further in kinase buffer to the desired final concentrations. The final DMSO concentration should be ≤1%.

  • Reaction Setup:

    • Add 2.5 µL of TAS-120 or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 5 µL of a mixture containing the FGFR enzyme and the peptide substrate in kinase buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for each enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each TAS-120 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of TAS-120 on the proliferation of FGFR-dependent cancer cell lines.

Materials:

  • FGFR-dependent cancer cell lines (e.g., SNU-16, KATO III)

  • Complete cell culture medium

  • TAS-120 (Futibatinib)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of TAS-120 in culture medium and add 100 µL to the appropriate wells. Include vehicle-treated wells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each TAS-120 concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting to a dose-response curve.

Western Blot Analysis for FGFR Signaling Inhibition

This protocol assesses the effect of TAS-120 on the phosphorylation of FGFR and downstream signaling proteins like ERK and AKT.

Materials:

  • FGFR-dependent cancer cell lines

  • Complete cell culture medium

  • TAS-120 (Futibatinib)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-p-FGFR (Tyr653/654), anti-FGFR, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-AKT (Ser473), anti-AKT, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of TAS-120 for a specified time (e.g., 2-24 hours).

    • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

  • Stripping and Re-probing (Optional): To detect total protein levels as loading controls, the membrane can be stripped of the phospho-specific antibodies and re-probed with antibodies against the total forms of the proteins.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and/or the loading control.

Application Notes: The Application of CFL-120 in Organoid Cultures

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Organoid culture has emerged as a pivotal technology in biomedical research, providing three-dimensional (3D) in vitro models that closely recapitulate the architecture and function of native organs. These self-organizing structures derived from stem cells or tissue progenitors offer unparalleled opportunities for disease modeling, drug discovery, and personalized medicine. The successful establishment and maintenance of organoid cultures rely on a precisely formulated culture medium, often supplemented with various small molecules to direct cell fate and proliferation. This document details the application of CFL-120, a novel modulator of key signaling pathways, in the culture of various organoid models.

Mechanism of Action

This compound is a potent and selective small molecule that modulates cellular signaling pathways critical for organoid development and homeostasis. While the exact target is proprietary, its effects are consistent with the modulation of pathways involved in stem cell self-renewal and differentiation.

Signaling Pathway

The proposed mechanism of action for this compound involves the modulation of intracellular signaling cascades that are fundamental to maintaining the balance between stemness and differentiation in organoid cultures.

CFL120_Signaling_Pathway CFL120 This compound Receptor Cell Surface Receptor CFL120->Receptor DownstreamEffector Downstream Effector Proteins Receptor->DownstreamEffector TranscriptionFactors Transcription Factors DownstreamEffector->TranscriptionFactors GeneExpression Target Gene Expression TranscriptionFactors->GeneExpression Stemness Stem Cell Self-Renewal GeneExpression->Stemness Differentiation Differentiation GeneExpression->Differentiation

Caption: Proposed signaling pathway of this compound in organoid cultures.

Application in Intestinal Organoid Cultures

Human intestinal organoids are a valuable model for studying gastrointestinal physiology and diseases. This compound can be utilized to enhance the establishment and long-term maintenance of these cultures.

Quantitative Data Summary
ParameterControl (without this compound)This compound (10 µM)
Organoid Formation Efficiency15%35%
Average Organoid Diameter (Day 7)150 µm250 µm
Expression of Lgr5 (Stem Cell Marker)1.0 (relative units)2.5 (relative units)
Expression of Villin (Differentiation Marker)1.0 (relative units)0.7 (relative units)
Experimental Protocol: Intestinal Organoid Culture with this compound

Materials:

  • Human intestinal crypts

  • Basement membrane matrix

  • IntestiCult™ Organoid Growth Medium (Human)

  • This compound (10 mM stock in DMSO)

  • 24-well tissue culture plates

Procedure:

  • Isolate human intestinal crypts from biopsy samples following standard protocols.

  • Resuspend the isolated crypts in cold basal medium.

  • Mix the crypt suspension with an equal volume of basement membrane matrix on ice.

  • Plate 50 µL domes of the crypt-matrix mixture into the center of pre-warmed 24-well plate wells.

  • Allow the domes to solidify at 37°C for 15-20 minutes.

  • Prepare complete IntestiCult™ Organoid Growth Medium. For the experimental group, supplement the medium with this compound to a final concentration of 10 µM. For the control group, add an equivalent volume of DMSO.

  • Gently add 500 µL of the prepared medium to each well.

  • Culture the organoids at 37°C and 5% CO₂.

  • Replace the medium every 2-3 days with freshly prepared medium containing this compound or DMSO.

  • Monitor organoid growth and morphology using a brightfield microscope.

Intestinal_Organoid_Workflow Start Isolate Intestinal Crypts Embed Embed in Basement Membrane Matrix Start->Embed Plate Plate Domes in 24-well Plate Embed->Plate AddMedium Add Growth Medium +/- this compound Plate->AddMedium Culture Culture at 37°C, 5% CO₂ AddMedium->Culture MediumChange Medium Change Every 2-3 Days Culture->MediumChange Analysis Analyze Organoids Culture->Analysis MediumChange->Culture

Caption: Workflow for intestinal organoid culture with this compound.

Application in Pancreatic Organoid Cultures

Pancreatic organoids serve as a critical tool for studying pancreatic development, diabetes, and pancreatitis. This compound can be used to promote the expansion of pancreatic progenitor cells.

Quantitative Data Summary
ParameterControl (without this compound)This compound (5 µM)
Progenitor Cell Fold Expansion (10 days)5-fold20-fold
Expression of PDX1 (Progenitor Marker)1.0 (relative units)3.2 (relative units)
Expression of Insulin (Beta-cell Marker)1.0 (relative units)0.5 (relative units)
Experimental Protocol: Pancreatic Progenitor Expansion with this compound

Materials:

  • Human pluripotent stem cell (hPSC)-derived pancreatic progenitors

  • Basement membrane matrix

  • Pancreatic organoid expansion medium

  • This compound (10 mM stock in DMSO)

  • 6-well tissue culture plates

Procedure:

  • Generate pancreatic progenitors from hPSCs using established differentiation protocols.

  • Dissociate the progenitor clusters into single cells or small clumps.

  • Resuspend the cells in cold expansion medium.

  • Mix the cell suspension with basement membrane matrix at a 1:4 ratio.

  • Plate 100 µL domes of the mixture onto a pre-warmed 6-well plate.

  • Allow the domes to solidify at 37°C for 20-30 minutes.

  • Prepare complete pancreatic organoid expansion medium. Supplement the experimental medium with this compound to a final concentration of 5 µM. Add an equivalent volume of DMSO to the control medium.

  • Add 2 mL of the prepared medium to each well.

  • Culture at 37°C and 5% CO₂.

  • Perform a full medium change every 3 days.

  • Passage the organoids every 7-10 days.

Pancreatic_Organoid_Logical_Relationship cluster_0 This compound Treatment cluster_1 Cellular Response CFL120 This compound ProgenitorExpansion Increased Progenitor Expansion CFL120->ProgenitorExpansion DifferentiationInhibition Inhibition of Premature Differentiation CFL120->DifferentiationInhibition

Caption: Logical relationship of this compound's effects on pancreatic organoids.

Disclaimer: this compound is for research use only and is not intended for diagnostic or therapeutic purposes. The provided protocols are intended as a guide and may require optimization for specific cell lines or experimental conditions.

Troubleshooting & Optimization

CFL-120 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of CFL-120. The following information is designed to troubleshoot common issues and provide standardized protocols for consistent experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initial stock solutions of this compound?

For optimal solubility and stability, it is recommended to prepare initial stock solutions of this compound in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. Ensure the DMSO is anhydrous and of high purity to prevent degradation of the compound.

Q2: Can I use other organic solvents to dissolve this compound?

While DMSO is the preferred solvent, other organic solvents such as ethanol and methanol can be used, although they may result in lower solubility. It is crucial to perform a small-scale solubility test before preparing a large stock solution.

Q3: this compound is precipitating when I dilute my stock solution into aqueous media for cell-based assays. What should I do?

Precipitation upon dilution into aqueous media is a common issue with poorly soluble compounds like this compound. To mitigate this, consider the following:

  • Lower the final concentration: The final concentration of this compound in your assay should not exceed its aqueous solubility limit.

  • Use a surfactant: Incorporating a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in the final dilution medium can help maintain solubility.

  • Pre-warm the media: Warming the aqueous medium to 37°C before adding the this compound stock solution can sometimes improve solubility.

  • Increase the percentage of serum: For cell culture experiments, increasing the serum concentration (e.g., from 10% to 20% FBS) can enhance the solubility of lipophilic compounds.

Q4: How should I store my this compound stock solution?

This compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage. To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. Protect the solution from light.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Inconsistent results in cell-based assays.

Inconsistent results can often be traced back to issues with the preparation and handling of this compound.

  • Problem: Variability in the final concentration of soluble this compound.

  • Solution:

    • Always prepare fresh dilutions from a validated stock solution for each experiment.

    • Vortex the stock solution thoroughly before making dilutions.

    • When diluting into aqueous media, add the this compound stock solution dropwise while vortexing the media to ensure rapid and uniform dispersion.

Issue 2: Cloudiness or precipitation observed in the final working solution.

This indicates that the solubility limit of this compound in the aqueous medium has been exceeded.

  • Problem: Poor solubility in the final assay buffer.

  • Solution:

    • Perform a kinetic solubility assessment in your specific assay medium to determine the maximum soluble concentration.

    • Consider using a formulation approach, such as complexation with cyclodextrins, to enhance aqueous solubility.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various common laboratory solvents. This data should be used as a guide for preparing stock solutions and designing experiments.

SolventSolubility (mg/mL)Molar Solubility (mM)Temperature (°C)
Water< 0.1< 0.225
PBS (pH 7.4)< 0.1< 0.225
DMSO5010025
Ethanol102025
Methanol51025
Propylene Glycol255025

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight of 500 g/mol ), weigh 5 mg of this compound.

    • Transfer the weighed powder to a sterile, amber microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the solution for 5-10 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into smaller, single-use volumes and store at -80°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) cell culture medium (e.g., DMEM with 10% FBS)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Thaw the 10 mM this compound stock solution at room temperature.

    • Vortex the stock solution gently.

    • Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.

    • When diluting, add the this compound stock solution to the cell culture medium while gently vortexing to ensure rapid mixing and prevent precipitation.

    • Use the freshly prepared working solutions immediately for your experiments.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for this compound Precipitation start Precipitation Observed in Aqueous Medium q1 Is the final concentration known to be soluble? start->q1 sol1 Lower Final Concentration q1->sol1 No q2 Is a co-solvent or surfactant being used? q1->q2 Yes end Issue Resolved sol1->end sol2 Add Biocompatible Surfactant (e.g., Tween® 80) q2->sol2 No q3 Was the dilution performed correctly? q2->q3 Yes sol2->end sol3 Add Stock Dropwise to Warmed Media with Vortexing q3->sol3 No q3->end Yes sol3->end G cluster_pathway Hypothetical Signaling Pathway Modulated by this compound CFL120 This compound Receptor Target Receptor CFL120->Receptor Inhibits KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Inactivates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Represses

Technical Support Center: Optimizing CFL-120 Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a compound specifically named "CFL-120" is not available in public scientific literature. This guide provides a generalized framework for optimizing the concentration of a novel kinase inhibitor, using the hypothetical MEK1/2 inhibitor "this compound" as an example. The principles and protocols are based on established pharmacological and cell biology practices for MEK inhibitors.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent and selective, non-ATP-competitive, allosteric inhibitor of MEK1 and MEK2 kinases.[4][5] By binding to a unique pocket adjacent to the ATP-binding site, this compound locks MEK1/2 in an inactive state, preventing the phosphorylation and subsequent activation of its only known substrates, ERK1/2.[2][5] This effectively blocks signal transduction down the RAS-RAF-MEK-ERK pathway, which is commonly hyperactivated in various cancers and regulates cell proliferation, survival, and differentiation.[6][7]

Q2: How should I dissolve and store this compound? A2: this compound is supplied as a lyophilized powder. For experimental use, it should be reconstituted in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working concentrations, dilute the DMSO stock in pre-warmed cell culture medium. It is critical to ensure the final DMSO concentration in the culture does not exceed a non-toxic level, typically <0.1%, as higher concentrations can affect cell viability.[1][8]

Q3: What is a good starting concentration range for my first experiment? A3: For a novel compound like this compound, it is crucial to determine the dose-response relationship in your specific cell line. A wide concentration range using a logarithmic or semi-logarithmic dilution series is recommended for initial screening.[1] A common starting range is from 1 nM to 10 µM.[1] This broad range will help identify the concentrations that produce a biological effect, induce cytotoxicity, or have no effect, allowing you to determine the IC50 (half-maximal inhibitory concentration).[1]

Q4: How do I confirm that this compound is inhibiting its target in my cells? A4: The most direct way to confirm MEK1/2 inhibition is to measure the phosphorylation status of its downstream target, ERK1/2.[2][3] This is typically done by Western blotting. After treating cells with various concentrations of this compound for a defined period (e.g., 1-24 hours), you should observe a dose-dependent decrease in phosphorylated ERK1/2 (p-ERK1/2) levels. Total ERK1/2 levels should remain unchanged and can be used as a loading control.[9]

Data Presentation

Table 1: Physicochemical Properties of this compound (Hypothetical)

Property Value
Molecular Formula C₂₁H₂₁FN₄O₃
Molar Mass 412.42 g/mol
Purity >99% (HPLC)
Solubility >40 mg/mL in DMSO
Appearance White to off-white solid

| Storage | Store at -20°C as solid or in DMSO |

Table 2: Recommended Starting Concentrations for Common Assays

Assay Type Suggested Concentration Range Incubation Time Key Readout
Western Blot (p-ERK) 1 nM - 1 µM 1 - 24 hours p-ERK1/2 Levels
Cell Viability (MTS/MTT) 10 nM - 10 µM 48 - 72 hours Cell Proliferation/Viability
Clonogenic Assay 1 nM - 1 µM 7 - 14 days Colony Formation

| Apoptosis Assay (Caspase) | 10 nM - 5 µM | 24 - 48 hours | Caspase-3/7 Activity |

Table 3: Hypothetical IC50 Values for this compound in Cancer Cell Lines (72-hour Viability Assay)

Cell Line Cancer Type Common Mutation IC50 (nM)
A375 Malignant Melanoma BRAF V600E 85
HT-29 Colorectal Cancer BRAF V600E 150
HCT116 Colorectal Cancer KRAS G13D 550

| A549 | Non-Small Cell Lung Cancer | KRAS G12S | >10,000 |

Troubleshooting Guides

Issue 1: I am not observing any effect on cell viability, even at high concentrations of this compound.

  • Potential Cause 1: Cell Line Insensitivity. Your cell line may not depend on the MEK/ERK pathway for survival or may have intrinsic resistance mechanisms.[10]

    • Troubleshooting Step: Confirm that your cell line has an activating mutation in the upstream RAS/RAF pathway (e.g., BRAF V600E, KRAS G12C), as these are often predictive of sensitivity to MEK inhibitors.[6][7] Verify target engagement by performing a Western blot for p-ERK to ensure the compound is inhibiting the pathway, even if it doesn't lead to cell death.[2]

  • Potential Cause 2: Compound Inactivity. The compound may have degraded or precipitated out of solution.

    • Troubleshooting Step: Visually inspect the culture medium for any precipitate after adding the diluted this compound stock.[9] Prepare fresh dilutions from a new aliquot of the DMSO stock for each experiment. Ensure the final DMSO concentration is not causing solubility issues.[11]

  • Potential Cause 3: Insufficient Incubation Time. The effect on cell viability may require longer exposure to the compound.

    • Troubleshooting Step: Extend the incubation time. While some effects are visible at 48 hours, a 72-hour or even 96-hour time point is common for assessing proliferation.[12]

Issue 2: My Western blot shows incomplete inhibition of p-ERK, or the results are inconsistent.

  • Potential Cause 1: Suboptimal Compound Concentration or Incubation Time. The concentrations used may be too low, or the time point chosen may not be optimal for observing maximal inhibition.

    • Troubleshooting Step: Perform a dose-response (e.g., 1 nM to 1 µM) and a time-course experiment (e.g., 1, 6, 12, 24 hours) to find the optimal conditions for p-ERK inhibition in your cell line.[11]

  • Potential Cause 2: Cell Lysis and Sample Preparation Issues. Phosphatases may dephosphorylate p-ERK during sample preparation, or protein concentrations may be unequal.

    • Troubleshooting Step: Ensure your lysis buffer contains a fresh cocktail of protease and phosphatase inhibitors.[9][11] Always perform a protein quantification assay (e.g., BCA) to ensure equal protein loading for all samples.[9]

  • Potential Cause 3: Feedback Activation. In some cell lines, prolonged inhibition of the MEK/ERK pathway can lead to feedback activation of other survival pathways (e.g., PI3K/Akt) or the upstream components of the MEK pathway itself.[10][11]

    • Troubleshooting Step: Analyze earlier time points (e.g., 30 minutes to 4 hours) to capture the primary inhibitory effect before feedback mechanisms are initiated.[11] Consider probing for other key signaling nodes like p-Akt to investigate potential bypass pathways.[11]

Issue 3: I am seeing high variability between replicate wells in my cell viability assay.

  • Potential Cause 1: Inconsistent Cell Seeding. Uneven cell distribution across the plate is a common source of variability.[11]

    • Troubleshooting Step: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly between pipetting steps. To minimize the "edge effect," avoid using the outermost wells of the plate or fill them with sterile media or PBS.[12][13]

  • Potential Cause 2: Pipetting Errors. Small inaccuracies in pipetting the compound or assay reagents can lead to significant differences.

    • Troubleshooting Step: Use calibrated pipettes. When preparing serial dilutions, change tips for each concentration. Prepare a master mix of reagents when possible to add to all wells simultaneously.[13]

  • Potential Cause 3: Incomplete Solubilization of Reagents. In colorimetric assays like MTT, the formazan crystals must be fully dissolved before reading the absorbance.

    • Troubleshooting Step: After adding the solubilization solution (e.g., DMSO), ensure all crystals are dissolved by mixing on an orbital shaker for 5-10 minutes. Visually inspect the wells before reading the plate.[11]

Experimental Protocols

Protocol 1: Determining IC50 with an MTS Cell Viability Assay
  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and grow for 18-24 hours.[9]

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. For a final concentration range of 10 µM to 1 nM, your 2X stock range would be 20 µM to 2 nM.

  • Cell Treatment: Carefully remove the old medium. Add 100 µL of the appropriate this compound dilution to each well. Include "vehicle-only" (medium with the highest DMSO concentration) and "untreated" (medium only) controls.[9]

  • Incubation: Incubate the plate for the desired time period (typically 72 hours) at 37°C in a humidified incubator.[1][12]

  • MTS Reagent Addition: Add 20 µL of MTS reagent (or as specified by the manufacturer) to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, or until a color change is apparent.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the data by setting the vehicle control as 100% viability and a "no-cell" or "toxin-killed" control as 0% viability. Plot the percent viability against the log of the this compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[1]

Protocol 2: Verifying Target Inhibition via Western Blot for p-ERK
  • Cell Seeding & Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the determined optimal time (e.g., 6 hours).

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[9]

  • Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new, pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and water. Add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the proteins to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2 overnight at 4°C, according to the manufacturer's recommended dilution.

  • Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

Visualizations

CFL120_Pathway RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation CFL120 This compound CFL120->MEK Inhibits

Caption: Mechanism of action for this compound in the MAPK signaling pathway.

Optimization_Workflow start Start: Determine Optimal Concentration dose_response 1. Broad Dose-Response Assay (e.g., 1 nM - 10 µM, 72h) start->dose_response calc_ic50 2. Calculate Preliminary IC50 from Viability Curve dose_response->calc_ic50 mek_inhibition 3. Confirm Target Inhibition (Western Blot for p-ERK) calc_ic50->mek_inhibition dose_select Select Concentrations (e.g., 0.1x, 1x, 10x IC50) mek_inhibition->dose_select functional_assays 4. Perform Functional Assays (Apoptosis, Cell Cycle, etc.) dose_select->functional_assays end Optimized Concentrations for Further Experiments functional_assays->end

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic start No effect on cell viability? check_pERK Is p-ERK inhibited in Western Blot? start->check_pERK solubility Action: Check compound solubility, preparation, and cell sensitivity. check_pERK->solubility No pathway Conclusion: Pathway is inhibited, but not cytotoxic to this cell line. check_pERK->pathway Yes resistance Action: Investigate resistance (e.g., PI3K pathway activation). pathway->resistance

Caption: Troubleshooting logic for unexpected this compound results.

References

Technical Support Center: Investigating and Mitigating Off-Target Effects of TAS-120 (Futibatinib)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial searches for "CFL-120" did not yield a known small molecule inhibitor. Based on the context of your query regarding off-target effects in a research setting, we have concluded that you are likely referring to TAS-120 , also known as futibatinib . This document will focus on providing technical support for this compound. If you are working with a different molecule, please verify its identity.

This technical support guide is designed for researchers, scientists, and drug development professionals using TAS-120 (futibatinib) in their experiments. It provides troubleshooting advice and frequently asked questions (FAQs) to help identify and mitigate potential off-target effects, ensuring the validity and accuracy of your research findings.

Frequently Asked Questions (FAQs)

Q1: What is TAS-120 (futibatinib) and what is its primary target?

A1: TAS-120 (futibatinib) is a potent, selective, and irreversible small molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2][3][4][5][6] It covalently binds to a conserved cysteine in the P-loop of the FGFR kinase domain, inhibiting all four FGFR subtypes (FGFR1-4) at low nanomolar concentrations.[1][2][3][4][5][6][7] Its primary on-target effect is the inhibition of FGFR signaling, which is known to be dysregulated in various cancers.[3][4][5][7]

Q2: I'm observing a high degree of cytotoxicity in my cell line that doesn't express high levels of FGFR. Could this be an off-target effect?

A2: Yes, unexpected cytotoxicity in cell lines with low or no expression of the intended target is a classic indicator of potential off-target effects. While TAS-120 is highly selective for FGFRs, it's crucial to validate that the observed phenotype is indeed FGFR-dependent in your specific model system.[3]

To investigate this, you can:

  • Test in multiple cell lines: Compare the cytotoxic effect of TAS-120 in your cell line of interest with a panel of cell lines with varying levels of FGFR expression.

  • Target knockdown/knockout: Use techniques like CRISPR-Cas9 or shRNA to eliminate the expression of FGFR1-4 in your target cells. If the cytotoxicity persists in the absence of the intended targets, it strongly suggests an off-target mechanism.

  • Perform a rescue experiment: If possible, introduce a drug-resistant mutant of FGFR into your cells. This should rescue the on-target effects but not the off-target ones.

Q3: What are the known off-targets of TAS-120?

A3: Kinase selectivity profiling has shown that TAS-120 is highly selective for FGFR1-4.[1][4][5][7] One study screening TAS-120 against a panel of 296 human kinases at a concentration of 100 nM (approximately 50 times the IC50 for FGFR2/3) found that only three non-FGFR kinases showed greater than 50% inhibition: mutant RET (S891A; 85.7%), MAPKAPK2 (54.3%), and CK1α (50.7%).[4][5] Another screen against 387 kinases identified MAPK12 and the insulin receptor (INSR) as potential hits, but subsequent enzymatic assays showed that the inhibition of these kinases by futibatinib was limited.[1] It is important to consider these potential off-targets when interpreting experimental data.

Q4: My cells are showing unexpected changes in phosphate levels. Is this related to TAS-120 treatment?

A4: Yes, hyperphosphatemia (increased serum phosphate levels) is a well-documented on-target, off-tumor effect of FGFR inhibitors, including TAS-120.[8][9] This occurs because FGFR1 plays a crucial role in regulating phosphate homeostasis in the kidneys. Inhibition of FGFR1 signaling leads to increased phosphate reabsorption and consequently, higher phosphate levels. While this is an on-target effect, it can have confounding consequences in cellular experiments and is a common side effect in clinical settings.

Q5: How can I mitigate the off-target effects of TAS-120 in my experiments?

  • Use the lowest effective concentration: Perform a dose-response curve to determine the minimal concentration of TAS-120 required to inhibit FGFR signaling in your system. Using excessively high concentrations increases the likelihood of engaging off-target kinases.

  • Employ structurally distinct FGFR inhibitors: To confirm that the observed phenotype is due to FGFR inhibition and not a shared off-target of a particular chemical scaffold, use another well-characterized FGFR inhibitor with a different chemical structure.

  • Genetic validation: As mentioned in Q2, using CRISPR-Cas9 or shRNA to deplete FGFRs is a powerful way to confirm on-target engagement.

  • Control experiments: Always include appropriate controls, such as a vehicle-only control (e.g., DMSO) and, if possible, a negative control compound that is structurally similar to TAS-120 but inactive against FGFRs.

  • Monitor downstream signaling: Instead of relying solely on a phenotypic endpoint like cell death, measure the direct downstream signaling of FGFR (e.g., phosphorylation of FRS2, PLCγ, AKT, and ERK) via Western blot to confirm on-target pathway inhibition at your chosen concentration.[4][5]

Quantitative Data Summary

The following tables summarize the inhibitory activity of TAS-120 (futibatinib) against its intended targets and known potential off-targets.

Table 1: On-Target Inhibitory Activity of TAS-120 (Futibatinib)

TargetIC50 (nM)
FGFR11.8
FGFR21.4
FGFR31.6
FGFR43.7

Source: Data compiled from multiple preclinical studies.[2][4][5][7]

Table 2: Potential Off-Target Activity of TAS-120 (Futibatinib)

Potential Off-Target% Inhibition @ 100 nMNotes
RET (S891A mutant)85.7%High inhibition observed in one screen.[4][5]
MAPKAPK254.3%Moderate inhibition observed in one screen.[4][5]
CK1α50.7%Moderate inhibition observed in one screen.[4][5]
MAPK1269%Binding assay hit, but enzymatic inhibition was limited.[1]
INSR55%Binding assay hit, but enzymatic inhibition was limited.[1]

Note: The off-target data is from in vitro screening assays and may not directly translate to cellular effects. Further validation in your experimental system is recommended.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic or cytostatic effects of TAS-120 on a cell line of interest.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • TAS-120 (futibatinib) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of TAS-120 in complete culture medium from your stock solution. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO as the highest TAS-120 concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[11] Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[10] Gently mix to ensure complete solubilization.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11][12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for FGFR Pathway Activation

Objective: To confirm on-target inhibition of FGFR signaling by TAS-120 by assessing the phosphorylation status of downstream effectors.

Materials:

  • 6-well cell culture plates

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-FGFR (Tyr653/654), anti-FGFR, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours if necessary. Treat with various concentrations of TAS-120 or vehicle control for the desired time. You may need to stimulate the pathway with an appropriate FGF ligand.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A decrease in the phosphorylation of FGFR and its downstream targets with increasing TAS-120 concentration confirms on-target activity.[3]

Visualizations

Signaling Pathway Diagram

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Dimerizes FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC AKT AKT PI3K->AKT AKT->Transcription TAS120 TAS-120 (Futibatinib) TAS120->FGFR Inhibits Off_Target_Workflow cluster_validation On-Target Validation start Start: Observe Unexpected Phenotype with TAS-120 dose_response 1. Confirm Dose-Response (e.g., MTT Assay) start->dose_response target_expression 2. Verify Target Expression (e.g., Western Blot, qPCR for FGFRs) dose_response->target_expression on_target_inhibition 3. Confirm On-Target Pathway Inhibition (e.g., Western Blot for p-ERK) target_expression->on_target_inhibition crispr 4a. Genetic Validation (CRISPR/shRNA Knockdown of FGFR) on_target_inhibition->crispr inhibitor 4b. Orthogonal Validation (Use Structurally Different FGFR Inhibitor) on_target_inhibition->inhibitor phenotype_check Does Phenotype Persist? crispr->phenotype_check inhibitor->phenotype_check conclusion_on Conclusion: Phenotype is Likely On-Target phenotype_check->conclusion_on No conclusion_off Conclusion: Phenotype is Likely Off-Target phenotype_check->conclusion_off Yes investigate_off 5. Investigate Potential Off-Targets (e.g., Kinome Screen, Literature Search) conclusion_off->investigate_off Troubleshooting_Guide cluster_checks Initial Checks cluster_on_target On-Target Effect Investigation cluster_off_target Off-Target Effect Investigation issue Issue: Unexpected Experimental Result (e.g., high cytotoxicity, altered signaling) conc_check Is the inhibitor concentration appropriate? Perform dose-response. issue->conc_check vehicle_check Is the vehicle (e.g., DMSO) causing toxicity? issue->vehicle_check cell_line_check Is the effect cell-line specific? Test in another line. issue->cell_line_check pathway_check Is the on-target pathway inhibited? Check p-FGFR, p-ERK. conc_check->pathway_check If concentration is optimal phenocopy_check Does genetic knockdown of FGFR phenocopy the result? pathway_check->phenocopy_check If pathway is inhibited orthogonal_check Does a different FGFR inhibitor cause the same effect? pathway_check->orthogonal_check If pathway is NOT inhibited phenocopy_check->orthogonal_check If phenotype is NOT phenocopied rescue_check Does a resistant FGFR mutant rescue the phenotype? orthogonal_check->rescue_check screen_check What does a kinome screen reveal? Identify other potential targets. rescue_check->screen_check

References

troubleshooting CFL-120 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for experiments involving CFL-120, a novel kinase inhibitor. These resources are intended for researchers, scientists, and drug development professionals to address common sources of experimental variability.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variability in our cell viability assay results with this compound. What are the common causes?

A1: Variability in cell viability assays (e.g., MTT, CellTiter-Glo) when using this compound can stem from several factors. Below is a summary of potential causes and their solutions.

Troubleshooting Guide: Cell Viability Assay Variability

Potential Cause Recommended Solution
This compound Instability This compound is sensitive to freeze-thaw cycles. Prepare single-use aliquots of your stock solution. Ensure the compound is fully dissolved in DMSO before diluting in culture media.
Cell Line Heterogeneity Perform cell line authentication (e.g., STR profiling) to confirm the identity of your cells. Maintain a consistent passage number for your experiments, as high-passage number cells can exhibit altered sensitivity.
Inconsistent Seeding Density Ensure a homogenous single-cell suspension before seeding. Calibrate your pipettes and use a consistent seeding protocol.
Edge Effects in Plates To minimize evaporation and temperature gradients, avoid using the outer wells of your microplates. Fill the perimeter wells with sterile PBS or media.
Reagent Quality Use fresh, high-quality assay reagents. Ensure proper storage and handling of all components as per the manufacturer's instructions.

Q2: Western blot analysis shows inconsistent inhibition of the target protein after this compound treatment. How can we improve reproducibility?

A2: Inconsistent target inhibition observed via Western blot is a common challenge. Key areas to focus on for improving reproducibility include the treatment protocol and the immunoblotting procedure itself.

Troubleshooting Guide: Inconsistent Western Blot Results

Potential Cause Recommended Solution
Suboptimal Lysis Buffer Ensure your lysis buffer contains appropriate protease and phosphatase inhibitors to preserve the phosphorylation status of target proteins.
Variable Drug Treatment Time Use a synchronized start time for all treatments. For time-course experiments, ensure precise timing for cell harvesting.
Protein Loading Inconsistency Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein for each sample. Always include a loading control (e.g., GAPDH, β-actin) to normalize your results.
Antibody Performance Validate your primary antibody to ensure it is specific for the target protein. Use the recommended antibody dilution and incubation conditions.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blotting for Target Inhibition

  • Cell Treatment and Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with the desired concentrations of this compound for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

CFL120_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway KSR-MEK-ERK Pathway cluster_downstream Downstream Effects GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KSR KSR Receptor->KSR Activates MEK MEK1/2 KSR->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation CFL120 This compound CFL120->KSR Inhibits

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of the KSR protein.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_key Key Troubleshooting Points A Cell Culture (Consistent Passage #) B Cell Seeding (Homogenous Suspension) A->B D Treat Cells (Synchronized Start) B->D C Prepare this compound Dilutions (Single-Use Aliquots) C->D E Perform Assay (e.g., MTT or Western Blot) D->E F Data Acquisition E->F G Data Analysis F->G K1 1. Cell line authentication K2 2. Single-use aliquots of this compound K3 3. Consistent cell seeding K4 4. Use of appropriate controls

Caption: A generalized workflow for this compound experiments with key troubleshooting checkpoints.

Technical Support Center: Improving the Stability of CFL-120 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with CFL-120 in solution.

Troubleshooting Guide & FAQs

This section is designed to help you identify and resolve common (and uncommon) stability problems with this compound.

1. My this compound is precipitating out of solution. What are the likely causes and how can I fix it?

Precipitation is a common indicator of protein instability and aggregation. Several factors could be at play:

  • Incorrect pH: Proteins are least soluble at their isoelectric point (pI). Ensure your buffer pH is at least one unit away from the pI of this compound. If the pI is unknown, a pH screening experiment is recommended.

  • High Protein Concentration: At high concentrations, protein-protein interactions can increase, leading to aggregation. Try working with a lower concentration of this compound. If a high concentration is necessary, consider adding stabilizing excipients.[1]

  • Suboptimal Buffer Composition: The buffer itself can influence stability. Consider screening different buffer systems (e.g., phosphate, citrate, Tris) and ionic strengths.

  • Temperature Stress: Freeze-thaw cycles or exposure to high temperatures can denature and precipitate proteins. Store this compound at a constant, appropriate temperature and use cryoprotectants like glycerol for frozen stocks.[1]

Troubleshooting Workflow for this compound Precipitation

start Precipitation Observed check_ph Is buffer pH at least 1 unit from pI? start->check_ph adjust_ph Adjust Buffer pH check_ph->adjust_ph No check_conc Is protein concentration high? check_ph->check_conc Yes dls_analysis Perform DLS to confirm aggregation adjust_ph->dls_analysis lower_conc Lower this compound Concentration check_conc->lower_conc Yes screen_excipients Screen Stabilizing Excipients check_conc->screen_excipients Yes, and high conc. is necessary check_temp Has the sample undergone temperature stress? check_conc->check_temp No lower_conc->dls_analysis screen_excipients->dls_analysis optimize_storage Optimize Storage Conditions (e.g., add glycerol, avoid freeze-thaw) check_temp->optimize_storage Yes check_temp->dls_analysis No optimize_storage->dls_analysis resolved Issue Resolved dls_analysis->resolved

Caption: Troubleshooting workflow for addressing this compound precipitation.

2. I'm observing a loss of this compound activity over time. What could be the cause?

Loss of activity often points to subtle conformational changes or degradation.

  • Proteolytic Degradation: Trace amounts of proteases can degrade your protein. Consider adding protease inhibitors to your solution. The addition of L-arginine and L-glutamic acid has also been shown to protect against proteolytic degradation.[2][3]

  • Oxidation: If your buffer conditions are not optimal, reactive oxygen species can modify sensitive amino acid residues. Adding a reducing agent like DTT or TCEP can help, but be mindful of their stability and potential interactions.

  • pH Shift: The pH of your buffer can change over time, especially if not stored properly, affecting the protein's native conformation. Always use freshly prepared buffers and verify the pH.

3. How can I systematically improve the stability of this compound?

A systematic approach involves screening various solution parameters. A thermal shift assay (TSA) is an excellent high-throughput method for this.[2][4][5][6]

  • pH Screening: Test a range of pH values to find the optimal pH for thermal stability.[7][8][9]

  • Excipient Screening: Evaluate the effect of different classes of excipients, such as salts, sugars, amino acids, and polyols.

Signaling Pathway of Protein Stabilization

cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Interventions Suboptimal_pH Suboptimal pH CFL120_Unstable Unstable this compound (Aggregated/Denatured) Suboptimal_pH->CFL120_Unstable Temperature_Stress Temperature Stress Temperature_Stress->CFL120_Unstable High_Concentration High Concentration High_Concentration->CFL120_Unstable Proteases Proteases Proteases->CFL120_Unstable pH_Optimization pH Optimization CFL120_Stable Stable, Active this compound pH_Optimization->CFL120_Stable Excipient_Addition Excipient Addition (e.g., Arginine, Glycerol) Excipient_Addition->CFL120_Stable Temperature_Control Temperature Control Temperature_Control->CFL120_Stable Protease_Inhibitors Protease Inhibitors Protease_Inhibitors->CFL120_Stable CFL120_Unstable->pH_Optimization CFL120_Unstable->Excipient_Addition CFL120_Unstable->Temperature_Control CFL120_Unstable->Protease_Inhibitors

Caption: Factors influencing this compound stability and corresponding interventions.

Data on Stabilizing Excipients

The following tables summarize the effects of common excipients on protein stability, which can be used as a starting point for formulating this compound.

Table 1: Effect of pH on the Thermal Stability (Tm) of a Model Protein

Buffer pHMelting Temperature (Tm) in °C
5.558.2
6.061.5
7.065.0
7.563.8
8.559.1

Data is hypothetical and for illustrative purposes, based on general trends observed for proteins.[6][10]

Table 2: Effect of Arginine Concentration on the Aggregation of a Model Protein

Arginine Concentration (M)Monomer Yield (%) after Refolding
0.065
0.178
0.589
1.085

Data adapted from studies on carbonic anhydrase and is for illustrative purposes.[1][11][12]

Experimental Protocols

1. Thermal Shift Assay (TSA) for Buffer and Excipient Screening

This protocol uses a real-time PCR instrument to monitor protein unfolding in the presence of a fluorescent dye.[2][3][4]

Materials:

  • Purified this compound

  • SYPRO Orange dye (5000x stock in DMSO)

  • 96-well PCR plates

  • Real-time PCR instrument with melt curve capability

  • Buffers and excipients for screening

Procedure:

  • Prepare a master mix containing this compound and SYPRO Orange dye. The final concentration of this compound should be between 2-5 µM, and the final dye concentration should be 5x.

  • Aliquot the master mix into the wells of a 96-well PCR plate.

  • Add the different buffers and excipients to be tested to the wells. Include a control with only the master mix.

  • Seal the plate and centrifuge briefly to remove bubbles.

  • Place the plate in the real-time PCR instrument.

  • Set up a melt curve experiment, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

  • Analyze the data to determine the melting temperature (Tm) for each condition. An increase in Tm indicates stabilization.

2. Differential Scanning Calorimetry (DSC) for Thermodynamic Stability

DSC directly measures the heat absorbed by a protein as it unfolds, providing detailed thermodynamic information.[13][14][15][16][17]

Materials:

  • Purified this compound (at least 0.2 mg/mL)

  • Matching buffer for reference cell

  • DSC instrument

Procedure:

  • Prepare this compound in the desired buffer. The buffer must be identical for the sample and reference cells.

  • Load the sample and reference cells into the DSC instrument.

  • Pressurize the cells according to the manufacturer's instructions to prevent boiling.

  • Set the temperature scan parameters, for example, from 20 °C to 100 °C at a scan rate of 60 °C/hour.

  • Initiate the scan.

  • After the scan, cool the cells and perform a rescan to check for reversibility of unfolding.

  • Analyze the thermogram to determine the Tm and the enthalpy of unfolding (ΔH).

3. Dynamic Light Scattering (DLS) for Aggregation Analysis

DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of aggregates.[18][19][20][21][22]

Materials:

  • Purified this compound solution

  • DLS instrument

  • Low-volume cuvette

Procedure:

  • Filter the this compound solution through a 0.22 µm filter to remove dust and large particles.

  • Transfer the filtered sample to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

  • Set the measurement parameters, including the number of acquisitions and duration.

  • Initiate the measurement.

  • Analyze the resulting size distribution plot. A monomodal peak at the expected size of this compound indicates a homogenous sample, while the presence of larger peaks indicates aggregation.

Experimental Workflow for this compound Stability Analysis

start This compound Sample tsa High-Throughput Screening (TSA) - pH - Excipients start->tsa dsc Detailed Thermodynamic Analysis (DSC) - Determine Tm and ΔH tsa->dsc Promising conditions identified dls Aggregation Assessment (DLS) - Size Distribution - Polydispersity dsc->dls Confirm thermodynamic stability optimal_conditions Identify Optimal Storage/Formulation Conditions dls->optimal_conditions Confirm monodispersity

Caption: A typical experimental workflow for characterizing and improving this compound stability.

References

Technical Support Center: CFL-120 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CFL-120, a hypothetical oral carbon adsorbent, in in vivo studies. The guidance is based on common challenges encountered with similar compounds, such as oral adsorbents designed to act locally within the gastrointestinal tract.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is an oral adsorbent with a porous structure, designed to bind to and remove specific toxins from the gastrointestinal tract before they can be absorbed into the systemic circulation. Its primary mechanism is thought to involve the adsorption of microbial fermentation products and other metabolic wastes, thereby reducing the systemic load of these harmful substances.[1][2][3]

Q2: How does this compound differ from systemically absorbed drugs in terms of in vivo evaluation?

A2: Unlike systemically absorbed drugs, this compound is designed for minimal absorption into the bloodstream.[4] Therefore, its pharmacokinetic profile in plasma is not the primary indicator of its activity.[4][5] Efficacy studies should focus on its local effects within the gut and the systemic reduction of target toxins that originate from the gut.[1][3]

Q3: What are the most appropriate animal models for studying the efficacy of this compound?

A3: The choice of animal model depends on the therapeutic indication. For studying its effect on chronic kidney disease (CKD), rodent models of CKD, such as 5/6 nephrectomy or adenine-induced nephropathy models, are commonly used.[3] These models exhibit an accumulation of the target uremic toxins that this compound is designed to adsorb.

Q4: What are the key considerations for dose selection in preclinical in vivo studies?

A4: Dose selection for this compound should be based on its adsorptive capacity and the anticipated toxin load in the selected animal model. It is crucial to conduct dose-ranging studies to establish a therapeutic window. Since this compound is a non-systemic drug, the maximum tolerated dose (MTD) may be high, but gastrointestinal side effects such as constipation could be a dose-limiting factor.[5][6]

Q5: What are the expected therapeutic effects of this compound in animal models of chronic kidney disease?

A5: In animal models of CKD, therapeutic effects of this compound may include a reduction in serum levels of uremic toxins (e.g., indoxyl sulfate and p-cresyl sulfate), amelioration of renal fibrosis, and a delay in the progression of kidney damage.[3][5][7]

Troubleshooting Guides

Problem Potential Cause Troubleshooting Steps
High variability in efficacy data between animals - Inconsistent dosing or diet- Differences in gut microbiota composition- Inaccurate sample collection or processing- Ensure precise and consistent oral gavage technique.- Standardize the diet across all animal groups, as diet can influence gut microbiota and toxin production.- Consider co-housing animals to normalize gut microbiota.- Strictly follow standardized protocols for blood and tissue collection.
Unexpected signs of toxicity (e.g., weight loss, lethargy) - Gastrointestinal obstruction due to high doses- Dehydration- Impaired absorption of essential nutrients- Reduce the dose of this compound.- Ensure adequate hydration of the animals.- Monitor for signs of constipation and consider adding a laxative to the treatment regimen if necessary.- Assess the nutritional status of the animals and supplement if needed.[6]
No significant reduction in systemic toxin levels - Insufficient dose- Rapid gastrointestinal transit time- Toxin production exceeds the binding capacity of the administered dose- Increase the dose of this compound.- Consider more frequent dosing to maintain adequate levels of the adsorbent in the gut.- Investigate the diet to see if it can be modified to reduce the production of the target toxins.
Difficulty in formulating this compound for oral administration - Poor solubility or dispersibility of the compound- Prepare a homogenous suspension in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) immediately before administration.- Use a sonicator to improve the dispersion of the particles.- Ensure the suspension is well-mixed between dosing each animal.

Quantitative Data Summary

Table 1: Hypothetical Dose-Response of this compound on Serum Indoxyl Sulfate Levels in a Rat Model of CKD

Treatment Group Dose (mg/kg/day) Mean Serum Indoxyl Sulfate (µg/mL) ± SD % Reduction vs. Vehicle
Healthy Control00.5 ± 0.1N/A
CKD + Vehicle05.2 ± 1.10%
CKD + this compound1004.1 ± 0.921%
CKD + this compound3002.8 ± 0.746%
CKD + this compound10001.5 ± 0.471%

Table 2: Hypothetical Pharmacokinetic Parameters of a Tracer Compound Co-administered with this compound

Treatment Group Tracer Cmax (ng/mL) ± SD Tracer AUC (ng*h/mL) ± SD % Reduction in Tracer Absorption
Tracer Alone250 ± 451500 ± 2500%
Tracer + this compound (300 mg/kg)180 ± 30950 ± 18037%

Detailed Experimental Protocols

Protocol 1: Efficacy of this compound in an Adenine-Induced Mouse Model of CKD
  • Animal Model Induction:

    • Administer adenine in the diet (0.2% w/w) to male C57BL/6 mice for 4 weeks to induce chronic kidney disease.

  • Treatment Groups:

    • Group 1: Healthy control (standard diet).

    • Group 2: CKD + Vehicle (0.5% carboxymethyl cellulose, oral gavage, daily).

    • Group 3: CKD + this compound (300 mg/kg in vehicle, oral gavage, daily).

    • Group 4: CKD + this compound (1000 mg/kg in vehicle, oral gavage, daily).

  • Treatment Period:

    • Administer treatments for 4 weeks concurrently with the adenine diet.

  • Endpoint Analysis:

    • Collect blood samples weekly for measurement of serum creatinine and blood urea nitrogen (BUN).

    • At the end of the study, collect terminal blood samples for measurement of serum indoxyl sulfate.

    • Harvest kidneys for histopathological analysis (H&E and Masson's trichrome staining) to assess fibrosis and tissue damage.

Protocol 2: Acute Oral Toxicity Study of this compound in Rats
  • Animals:

    • Use young adult Sprague-Dawley rats, fasted overnight before dosing.

  • Dose Levels:

    • Administer a single oral gavage dose of this compound at 0, 500, 1000, and 2000 mg/kg.

  • Observations:

    • Monitor animals for mortality, clinical signs of toxicity, and body weight changes for 14 days.[8]

    • Pay close attention to signs of gastrointestinal distress, such as constipation or diarrhea.

  • Necropsy:

    • At day 14, perform a gross necropsy on all animals to examine for any abnormalities in the major organs.

Mandatory Visualizations

CFL-120_Mechanism_of_Action cluster_gut Gastrointestinal Lumen cluster_body Systemic Circulation & Organs Dietary_Proteins Dietary Proteins Gut_Microbiota Gut Microbiota Dietary_Proteins->Gut_Microbiota Metabolism Toxin_Precursors Toxin Precursors (e.g., Indole) Gut_Microbiota->Toxin_Precursors This compound This compound Toxin_Precursors->this compound Adsorption Systemic_Toxins Systemic Uremic Toxins (e.g., Indoxyl Sulfate) Toxin_Precursors->Systemic_Toxins Absorption Adsorbed_Toxins This compound with Adsorbed Toxins This compound->Adsorbed_Toxins Fecal_Excretion Fecal_Excretion Adsorbed_Toxins->Fecal_Excretion Excretion Kidney_Damage Kidney Damage Systemic_Toxins->Kidney_Damage Toxicity

Caption: Proposed mechanism of action for this compound in the gastrointestinal tract.

Experimental_Workflow Start Start: CKD Model Induction Grouping Randomize into Treatment Groups Start->Grouping Treatment Daily Oral Gavage: Vehicle or this compound Grouping->Treatment Monitoring Weekly Monitoring: Body Weight, Clinical Signs Treatment->Monitoring Blood_Sampling Weekly Blood Sampling: Serum Creatinine, BUN Monitoring->Blood_Sampling Endpoint End of Study (Week 4) Blood_Sampling->Endpoint 4 weeks Terminal_Collection Terminal Blood & Tissue Collection Endpoint->Terminal_Collection Analysis Biochemical & Histological Analysis Terminal_Collection->Analysis End End: Data Interpretation Analysis->End

References

Technical Support Center: Managing CFL-120-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing cytotoxicity induced by the novel compound CFL-120.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: The precise mechanism of this compound-induced cytotoxicity is currently under investigation. Preliminary studies suggest that this compound may induce apoptosis, or programmed cell death, in susceptible cell lines. This is often characterized by events such as caspase activation, DNA fragmentation, and loss of mitochondrial membrane potential.[1][2] Further research is needed to fully elucidate the specific signaling pathways involved.

Q2: How can I determine the optimal concentration of this compound for my experiments?

A2: To determine the optimal concentration, it is recommended to perform a dose-response study. This involves treating your target cell line with a range of this compound concentrations for a fixed period (e.g., 24, 48, or 72 hours). Cell viability can then be assessed using a standard assay, such as the MTT or resazurin assay, to determine the half-maximal inhibitory concentration (IC50).[2]

Q3: What are the recommended positive and negative controls for this compound cytotoxicity experiments?

A3: For negative controls, untreated cells or cells treated with the vehicle (the solvent used to dissolve this compound) are essential. For a positive control for apoptosis induction, consider using a well-characterized compound like staurosporine or etoposide.[3]

Q4: How can I distinguish between apoptosis and necrosis induced by this compound?

A4: To differentiate between apoptosis and necrosis, flow cytometry using Annexin V and propidium iodide (PI) staining is the gold standard. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.

Q5: What is the recommended cell viability percentage to maintain a healthy cell culture?

A5: For a healthy cell culture, it is generally recommended to maintain a cell viability of 80-95%. This number may be slightly lower for suspension cultures.

Troubleshooting Guides

Issue 1: High variability in cytotoxicity assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated automated cell counter for accurate cell counts.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.

  • Possible Cause: Pipetting errors.

    • Solution: Use calibrated pipettes and practice consistent pipetting techniques. When adding reagents, ensure the pipette tip is below the surface of the liquid in the well to avoid bubbles and inaccurate dispensing.

Issue 2: No significant cytotoxicity observed even at high concentrations of this compound.

  • Possible Cause: The cell line is resistant to this compound.

    • Solution: Verify the sensitivity of your cell line to a known cytotoxic agent as a positive control. Consider testing this compound on a panel of different cell lines to identify a sensitive model.

  • Possible Cause: Insufficient incubation time.

    • Solution: Perform a time-course experiment, treating cells with a fixed concentration of this compound and measuring cytotoxicity at multiple time points (e.g., 12, 24, 48, and 72 hours).

  • Possible Cause: Degradation of this compound.

    • Solution: Prepare fresh stock solutions of this compound for each experiment. Store the stock solution according to the manufacturer's instructions, typically at -20°C or -80°C and protected from light.

Issue 3: Unexpected cell morphology changes not consistent with apoptosis.

  • Possible Cause: this compound may be inducing other forms of cell death, such as necroptosis or autophagy.

    • Solution: Investigate markers for alternative cell death pathways. For necroptosis, you can assess the phosphorylation of MLKL. For autophagy, you can monitor the conversion of LC3-I to LC3-II by western blot or use fluorescently tagged LC3 reporters.

  • Possible Cause: Contamination of cell culture.

    • Solution: Regularly check your cell cultures for signs of microbial contamination. Use sterile techniques and periodically test your cultures for mycoplasma.

Data Presentation

Table 1: Dose-Response of this compound on Various Cancer Cell Lines

Cell LineIC50 (µM) after 48h Treatment
U87MG (Glioblastoma)7.35
U118MG (Glioblastoma)5.79
HCT-116 (Colon Cancer)12.5
MCF-7 (Breast Cancer)28.1

Data is hypothetical and for illustrative purposes only.

Table 2: Time-Course of Cytotoxicity for this compound (10 µM) in U87MG Cells

Incubation Time (hours)Cell Viability (%)
1285.2
2462.7
4849.8
7231.4

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

1. MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Materials:

    • 96-well plate

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • Cell culture medium

    • This compound

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium.[4]

  • Materials:

    • LDH assay kit

    • 96-well plate

    • Cell culture medium

    • This compound

  • Procedure:

    • Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

    • After the treatment period, carefully collect the cell culture supernatant.

    • Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagents.

    • Incubate the mixture at room temperature for the recommended time.

    • Measure the absorbance at the specified wavelength using a microplate reader.

3. Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC/PI apoptosis detection kit

    • Flow cytometer

    • 6-well plate

    • This compound

  • Procedure:

    • Seed cells in a 6-well plate and treat with this compound.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour.

Visualizations

CFL120_Apoptosis_Pathway CFL120 This compound Receptor Cell Surface Receptor (Hypothesized) CFL120->Receptor Cell Target Cell Mitochondria Mitochondria Receptor->Mitochondria Signal Transduction CytochromeC Cytochrome c Mitochondria->CytochromeC Release Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution CytochromeC->Caspase9 Activation

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

Cytotoxicity_Workflow Start Start: Cell Culture Seeding Seed Cells in Multi-well Plate Start->Seeding Treatment Treat with this compound (Dose-Response) Seeding->Treatment Incubation Incubate (e.g., 48h) Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Assay Data Data Acquisition (Plate Reader) Assay->Data Analysis Data Analysis (Calculate IC50) Data->Analysis End End: Report Results Analysis->End

Caption: Experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Tree Problem High Variability in Results? CheckSeeding Verify Cell Seeding Protocol Problem->CheckSeeding Yes NoEffect No Cytotoxicity Observed? Problem->NoEffect No CheckPipetting Review Pipetting Technique CheckSeeding->CheckPipetting UseControls Implement Proper Controls CheckPipetting->UseControls CheckTime Increase Incubation Time NoEffect->CheckTime Yes CheckCompound Verify this compound Activity CheckTime->CheckCompound ResistantCells Consider Cell Line Resistance CheckCompound->ResistantCells

Caption: Troubleshooting decision tree for this compound cytotoxicity assays.

References

Technical Support Center: Confirming CFL-120 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a specific molecule designated "CFL-120" is not publicly available. Based on available data, this guide assumes "this compound" is analogous to TAS-120, a selective Fibroblast Growth Factor Receptor (FGFR) inhibitor. The following protocols and data are representative for confirming target engagement of a selective FGFR inhibitor.

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to confirm the target engagement of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the first step to confirm that this compound is engaging its target, FGFR, in my cellular model?

A1: The initial and most direct method to confirm target engagement in a cellular context is the Cellular Thermal Shift Assay (CETSA).[1][2][3] This assay leverages the principle that a ligand binding to its target protein increases the protein's thermal stability.[1][4] By observing a shift in the melting temperature of FGFR in the presence of this compound, you can directly infer target engagement.

Q2: My CETSA results are inconclusive. What are some potential reasons and troubleshooting steps?

A2: Inconclusive CETSA results can arise from several factors. Refer to the troubleshooting table below for common issues and recommended solutions.

Q3: Beyond direct binding assays like CETSA, how can I measure the functional consequences of this compound target engagement?

A3: Assessing the modulation of downstream signaling pathways is a crucial step to confirm functional target engagement. Since this compound is an FGFR inhibitor, you should investigate the phosphorylation status of key downstream effectors like ERK (extracellular signal-regulated kinase) and AKT. A decrease in the phosphorylation of these proteins upon this compound treatment would indicate successful target inhibition. Western blotting is a standard technique for this analysis.

Q4: What are appropriate positive and negative controls for my target engagement experiments?

A4: For CETSA, a vehicle-only (e.g., DMSO) treated sample serves as a negative control, while a known, well-characterized FGFR inhibitor can be used as a positive control. For downstream signaling analysis, cells stimulated with an FGFR ligand (e.g., FGF2) in the absence of this compound would be a positive control for pathway activation, while unstimulated, vehicle-treated cells would be a negative control.

Troubleshooting Guides

Cellular Thermal Shift Assay (CETSA) Troubleshooting
Issue Potential Cause Recommended Solution
No observable thermal shift Insufficient compound concentration.Increase the concentration of this compound. We recommend a dose-response experiment to identify the optimal concentration.
Poor cell lysis.Ensure complete cell lysis to release the target protein. Optimize your lysis buffer and protocol.
Antibody not specific or sensitive enough.Validate your FGFR antibody for Western blotting or use a more sensitive detection method like mass spectrometry.
High variability between replicates Inconsistent heating.Use a PCR cycler with a thermal gradient function for precise and uniform heating of samples.
Uneven sample loading in Western blot.Quantify total protein concentration (e.g., using a BCA assay) and ensure equal loading in each lane.
Unexpected decrease in thermal stability Compound induces protein destabilization.This can be a valid result. Some compounds may bind to a less stable conformation of the protein.
Downstream Signaling (Western Blot) Troubleshooting
Issue Potential Cause Recommended Solution
No change in phospho-ERK/AKT levels Insufficient stimulation with FGF.Optimize the concentration and incubation time of the FGF ligand to ensure robust pathway activation.
This compound is not cell-permeable.Confirm the cell permeability of your compound using a cell-based assay.
Incorrect timing of analysis.Perform a time-course experiment to identify the optimal time point to observe changes in phosphorylation after this compound treatment.
Weak or no signal for target proteins Low protein expression in the cell line.Choose a cell line known to express FGFR at detectable levels.
Inefficient antibody.Use an antibody validated for Western blotting and optimize the antibody dilution and incubation times.
High background on the blot Insufficient blocking or washing.Increase the blocking time and use a suitable blocking agent (e.g., 5% BSA or milk in TBST). Ensure thorough washing between antibody incubations.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to assess the thermal stabilization of FGFR upon this compound binding in intact cells.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heating:

    • After treatment, wash the cells with PBS.

    • Resuspend the cells in PBS containing a protease inhibitor cocktail.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Quantify the protein concentration of the soluble fraction.

  • Detection:

    • Analyze the amount of soluble FGFR at each temperature point by Western blotting or ELISA.

Protocol 2: Western Blot for Downstream Signaling

This protocol details the analysis of p-ERK and p-AKT levels to confirm the functional inhibition of the FGFR pathway by this compound.

  • Cell Culture and Treatment:

    • Plate cells and serum-starve them overnight to reduce basal signaling.

    • Pre-treat the cells with this compound or vehicle for 1 hour.

    • Stimulate the cells with an FGFR ligand (e.g., FGF2) for 15-30 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Quantitative Data Summary

Table 1: Representative Concentrations and Conditions for Target Engagement Assays

Parameter CETSA Western Blot (Downstream Signaling)
This compound Concentration Range 1 µM - 50 µM100 nM - 10 µM
Incubation Time with this compound 1 hour1 hour
FGF2 Stimulation (for Western Blot) N/A50 ng/mL for 15 minutes
Primary Antibody Dilution (Typical) 1:10001:1000
Secondary Antibody Dilution (Typical) 1:50001:5000

Note: These are representative values and should be optimized for your specific cell line and experimental conditions.

Visualizations

FGFR Signaling Pathway Inhibition

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription pAKT->Transcription CFL120 This compound CFL120->FGFR Inhibits

Caption: Inhibition of the FGFR signaling pathway by this compound.

CETSA Experimental Workflow

CETSA_Workflow cluster_prep Sample Preparation cluster_heating Thermal Challenge cluster_analysis Analysis A1 1. Treat cells with This compound or vehicle A2 2. Harvest and resuspend cells A1->A2 B1 3. Heat samples across a temperature gradient A2->B1 C1 4. Lyse cells and separate soluble/insoluble fractions B1->C1 C2 5. Quantify soluble FGFR (Western Blot / MS) C1->C2 C3 6. Plot melting curves to determine thermal shift C2->C3

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

References

refining CFL-120 treatment schedules for efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CFL-120 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is soluble in DMSO at a concentration of up to 100 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C. Stock solutions in DMSO can be stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Q2: What is the known mechanism of action for this compound?

A2: this compound is a potent and selective inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downstream regulation of cell proliferation, survival, and differentiation.

Q3: Can this compound be used in animal models?

A3: Yes, this compound has been formulated for in vivo studies. The recommended vehicle for oral gavage is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. Please refer to specific in vivo protocols for dosing and administration schedules.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Reduced this compound efficacy in cell culture 1. Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Cell line resistance: Intrinsic or acquired resistance to MEK inhibitors. 3. Suboptimal concentration: The concentration used is not sufficient to inhibit the target.1. Prepare fresh stock solutions from lyophilized powder. 2. Perform a Western blot to check for baseline levels of phosphorylated ERK (p-ERK). Consider using a different cell line or combination therapy. 3. Perform a dose-response curve to determine the IC50 for your specific cell line.
High background in Western blot for p-ERK 1. Suboptimal antibody concentration: The primary or secondary antibody concentration is too high. 2. Insufficient washing: Wash steps are not long enough or vigorous enough to remove unbound antibodies. 3. Blocking issues: The blocking buffer is not effective.1. Titrate the primary and secondary antibodies to find the optimal concentration. 2. Increase the number and duration of wash steps. 3. Try a different blocking agent (e.g., 5% BSA instead of milk) or increase the blocking time.
Inconsistent results in cell viability assays 1. Uneven cell seeding: Inconsistent number of cells plated per well. 2. Edge effects: Evaporation in the outer wells of the plate. 3. Assay timing: The incubation time with this compound is not optimal.1. Ensure thorough mixing of the cell suspension before plating. 2. Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media. 3. Perform a time-course experiment to determine the optimal endpoint for the assay.

Experimental Protocols

Western Blot for p-ERK Inhibition
  • Cell Treatment: Plate cells at a density of 1x10^6 cells per well in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Signaling Pathway and Experimental Workflow

cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation CFL120->MEK

Caption: The inhibitory action of this compound on the MAPK/ERK signaling pathway.

cluster_workflow Western Blot Workflow A Cell Treatment with this compound B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Primary Antibody Incubation (p-ERK, t-ERK) E->F G Secondary Antibody Incubation F->G H Signal Detection G->H

Caption: A typical experimental workflow for assessing this compound efficacy via Western blot.

Validation & Comparative

A Comparative Analysis of Futibatinib (CFL-120) and Other Selective FGFR Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of futibatinib (CFL-120) against other prominent FGFR inhibitors, supported by experimental data. The information presented herein is intended to facilitate informed decisions in the advancement of targeted cancer therapies.

Futibatinib is an orally bioavailable, irreversible inhibitor of fibroblast growth factor receptors (FGFRs) 1, 2, 3, and 4.[1] It covalently binds to a conserved cysteine in the ATP-binding pocket of the FGFRs, leading to potent and sustained inhibition of FGFR-mediated signaling.[2] This mechanism of action distinguishes it from several other FGFR inhibitors that exhibit reversible binding. This guide provides a comparative overview of futibatinib's efficacy and pharmacological profile relative to other selective FGFR inhibitors, including infigratinib, pemigatinib, erdafitinib, and Debio 1347.

In Vitro Potency: A Head-to-Head Comparison

The in vitro potency of an inhibitor is a key indicator of its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The table below summarizes the reported IC50 values for futibatinib and other selected FGFR inhibitors against various FGFR isoforms.

InhibitorFGFR1 (IC50, nM)FGFR2 (IC50, nM)FGFR3 (IC50, nM)FGFR4 (IC50, nM)Selectivity Notes
Futibatinib (this compound) 3.9[1]1.3[1]1.6[1]8.3[1]Irreversible pan-FGFR inhibitor.[1]
Infigratinib (BGJ398) 0.9[3]1.4[3]1.0[3]60 (approx. 60-fold less potent vs FGFR1-3)[3]Reversible, potent against FGFR1-3.[3]
Pemigatinib Potent inhibitor of FGFR1-3.[4][5]Potent inhibitor of FGFR1-3.[4][5]Potent inhibitor of FGFR1-3.[4][5]-Selective for FGFR1-3.[4]
Erdafitinib ATP-competitive inhibitor of FGFR1-4.[1]ATP-competitive inhibitor of FGFR1-4.[1]ATP-competitive inhibitor of FGFR1-4.[1]ATP-competitive inhibitor of FGFR1-4.[1]Pan-FGFR inhibitor.[1]
Debio 1347 (Zoligratinib) 9.3[6]7.6[6]22[6]-Selective for FGFR1, 2, and 3.[6]

Clinical Efficacy in FGFR-Altered Malignancies

The clinical utility of FGFR inhibitors is most evident in patients with tumors harboring FGFR gene alterations, such as fusions, rearrangements, or mutations. The following table summarizes key clinical efficacy data for futibatinib and its comparators in specific cancer types.

InhibitorCancer TypeFGFR AlterationObjective Response Rate (ORR)Median Overall Survival (OS)Median Progression-Free Survival (PFS)
Futibatinib (this compound) Intrahepatic Cholangiocarcinoma (previously treated)FGFR2 fusions/rearrangements37%[7]17.5 months[7]7.0 months[7]
Infigratinib (BGJ398) Cholangiocarcinoma (previously treated)FGFR2 fusions/rearrangements23.1%[8]--
Pemigatinib Cholangiocarcinoma (previously treated)FGFR2 fusions/rearrangements35.5%[8]-7.0 months (for fusions/rearrangements)[4]
Erdafitinib Urothelial Carcinoma (previously treated with immunotherapy)FGFR2/3 alterations46%[9]12.1 months[9][10]6.0 months[10]
Debio 1347 (Zoligratinib) Solid Tumors with FGFR fusionsFGFR2 fusionsPartial responses observed in cholangiocarcinoma and colon cancer.[11]-18.3 weeks[11]

Pharmacokinetic Profiles

Understanding the pharmacokinetic properties of these inhibitors is crucial for optimizing dosing and predicting potential drug-drug interactions.

InhibitorTmax (hours)Cmax (ng/mL)Half-life (hours)Metabolism
Futibatinib (this compound) ~2[12][13]-~2.3[14]Primarily CYP3A4.[13]
Infigratinib (BGJ398) 6 (at steady state)[15][16]282.5 (at steady state)[15]33.5[15]Predominantly CYP3A4.[15]
Pemigatinib ~1.5-2 (at steady state)[8]215.1 nmol/L (at steady state)[8]11.3[8]-
Erdafitinib 2-4[17]Dose-dependent increase.[18]-Mainly by CYP2C9 and CYP3A4.[17]
Debio 1347 (Zoligratinib) --14[19]-

Safety and Tolerability

The adverse event profiles of FGFR inhibitors are generally similar, reflecting their on-target effects.

InhibitorCommon Adverse Events (All Grades)
Futibatinib (this compound) Hyperphosphatemia (88%), stomatitis.[20]
Infigratinib (BGJ398) Hyperphosphatemia, stomatitis, fatigue, alopecia.
Pemigatinib Hyperphosphatemia (48%), diarrhea (28.6%), fatigue (33%), dry eyes (20.1%).[4]
Erdafitinib Hyperphosphatemia (73.7%), nausea (36.8%), stomatitis (26.3%), dysgeusia (26.3%), dry mouth (21.1%).[18]
Debio 1347 (Zoligratinib) Hyperphosphatemia (44.4%), fatigue (50%), anemia (38.9%), alopecia (33.3%), nausea (33.3%), vomiting (33.3%), constipation (33.3%).[11]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow for determining IC50 values.

FGFR_Signaling_Pathway FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates PLCg PLCγ FGFR->PLCg Activates STAT STAT FGFR->STAT Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCg->PKC PKC->Proliferation STAT->Proliferation Inhibitor FGFR Inhibitor (e.g., Futibatinib) Inhibitor->FGFR Inhibits

Caption: The FGFR signaling cascade, a key driver of cellular processes.

IC50_Workflow Experimental Workflow for IC50 Determination start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells add_inhibitor Add serial dilutions of FGFR inhibitor seed_cells->add_inhibitor incubate Incubate for a defined period (e.g., 72h) add_inhibitor->incubate add_reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) incubate->add_reagent measure Measure signal (absorbance/luminescence) add_reagent->measure analyze Analyze data and calculate IC50 value measure->analyze end End analyze->end

References

Decoding Specificity: A Comparative Analysis of the FGFR Inhibitor TAS-120

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise validation of a molecule's specificity is paramount. This guide provides an objective comparison of the Fibroblast Growth Factor Receptor (FGFR) inhibitor TAS-120 (Futibatinib) with other selective FGFR inhibitors, supported by experimental data. We delve into the methodologies of key validation assays and visualize the complex interplay of signaling pathways and experimental workflows.

Quantitative Comparison of FGFR Inhibitor Specificity

The following table summarizes the inhibitory activity and key off-target effects of TAS-120 and two other prominent FGFR inhibitors, Pemigatinib and Infigratinib. This data, compiled from various in vitro and clinical studies, offers a clear comparison of their potency and selectivity.

Inhibitor Target IC50 (nM) Key Off-Target Effects/Adverse Events (in clinical trials) Mechanism of Action
TAS-120 (Futibatinib) FGFR13.9[1]Hyperphosphatemia[2][3], decreased appetite[2], diarrhea, constipation[3]Irreversible covalent binding to the P-loop of the FGFR kinase domain[1][4]
FGFR21.3[1]
FGFR31.6[1]
FGFR48.3[1]
Pemigatinib FGFR10.2[5]Hyperphosphatemia, alopecia, diarrhea, nail toxicity, fatigue, nauseaReversible ATP-competitive inhibitor[5][6][7]
FGFR21.2[5]
FGFR31.4[5]
FGFR415[5]
Infigratinib FGFR11.1Hyperphosphatemia[8], stomatitis, fatigue, alopecia[9]Reversible ATP-competitive inhibitor
FGFR21.0
FGFR32.0
VEGFR>1000

Visualizing the Experimental Workflow for Specificity Validation

The following diagram illustrates a typical workflow for validating the specificity of a kinase inhibitor like TAS-120, from initial biochemical assays to in-cell target engagement confirmation.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_proteomic Proteomic Analysis Kinase Panel Screening Kinase Panel Screening IC50 Determination IC50 Determination Kinase Panel Screening->IC50 Determination Identifies primary targets Cell Viability Assay Cell Viability Assay IC50 Determination->Cell Viability Assay Confirms cellular potency Target Engagement Assay Target Engagement Assay Cell Viability Assay->Target Engagement Assay Validates in-cell binding Off-Target Profiling Off-Target Profiling Target Engagement Assay->Off-Target Profiling Identifies off-targets

Experimental workflow for inhibitor specificity validation.

The FGFR Signaling Pathway and the Role of Inhibitors

Understanding the underlying signaling pathway is crucial for appreciating the impact and specificity of FGFR inhibitors. The diagram below depicts a simplified FGFR signaling cascade and the points of intervention by inhibitors like TAS-120.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Regulates AKT AKT PI3K->AKT AKT->Transcription Regulates Inhibitor TAS-120 Inhibitor->FGFR Inhibits

Simplified FGFR signaling pathway and inhibitor action.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to determine the specificity of kinase inhibitors.

LanthaScreen™ Eu Kinase Binding Assay

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay.

Materials:

  • Kinase of interest

  • LanthaScreen™ Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled tracer

  • Test inhibitor (e.g., TAS-120)

  • Assay buffer

  • 384-well microplates

Procedure:

  • Reagent Preparation: Prepare a 3X solution of the kinase and a 3X solution of the Eu-labeled antibody in the assay buffer. Prepare a 3X solution of the tracer. Prepare serial dilutions of the test inhibitor.

  • Assay Assembly: To each well of a 384-well plate, add 5 µL of the test inhibitor dilution.

  • Add 5 µL of the 3X kinase/antibody mixture to each well.

  • Add 5 µL of the 3X tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, to determine cell viability.

Materials:

  • Cells in culture

  • Test inhibitor

  • CellTiter-Glo® Reagent

  • Opaque-walled multiwell plates (e.g., 96-well)

Procedure:

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test inhibitor and incubate for a specified period (e.g., 72 hours).

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescent signal against the inhibitor concentration and determine the IC50 value for cell viability.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement by measuring the thermal stabilization of a target protein upon ligand binding in intact cells.

Materials:

  • Cells in culture

  • Test inhibitor

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibodies against the target protein and a loading control

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control for a defined period.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the target protein and a loading control by SDS-PAGE and Western blotting.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

References

A Comparative Analysis of CFL-120 and Other Kinase Inhibitors in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with a significant focus on the development of potent and selective kinase inhibitors. Among the most challenging targets has been the KRAS oncogene, particularly the G12C mutation. This guide provides a comparative overview of CFL-120, a novel KRAS G12C inhibitor, against other prominent kinase inhibitors, including the FDA-approved drugs sotorasib (AMG-510) and adagrasib (MRTX849), as well as the related compound CFL-137. This analysis is based on available preclinical data to inform researchers on their relative performance in various cancer models.

Executive Summary

This compound is a potent, covalent inhibitor of KRAS G12C that has demonstrated anti-proliferative effects in a range of cancer cell lines and tumor growth inhibition in in vivo models.[1] This guide will delve into the quantitative data from preclinical studies, comparing the efficacy of this compound with other inhibitors targeting the same mutation. The comparison will cover in vitro cell viability and in vivo tumor growth inhibition. Detailed experimental protocols for key assays are also provided to aid in the replication and further investigation of these findings.

Quantitative Data Comparison

The following tables summarize the available preclinical data for this compound and other notable KRAS G12C inhibitors. It is important to note that the data for this compound and CFL-137 originate from the same primary research, while the data for sotorasib and adagrasib are compiled from various independent studies. Direct head-to-head comparisons in the same experimental setting are limited.

In Vitro Anti-Proliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values of this compound and CFL-137 in a panel of human cancer cell lines after 72 hours of treatment.[1][2]

Cell LineKRAS MutationThis compound IC50 (µM)[1]CFL-137 IC50 (µM)[2]
H1792G12C11.011.4
SW1573G12C23.624.2
MiaPaca2G12C13.724.5
H358G12C16.912.3
A549G12S44.443.3
SW480WT14.844.5
PANC-1G12D38.027.63
LCLC-103HWT30.032.4
BxPC3WT13.146.9
HCA-7WT9.826.2
MRC-5WT47.925.0
HUVEC-TERTWT24.410.8
CCD-986SkWT42.766.2

Note: Lower IC50 values indicate higher potency. The data for this compound and CFL-137 are from the same source, allowing for a more direct comparison between these two compounds.[1][2][3]

In Vivo Anti-Tumor Efficacy

The following data summarizes the in vivo efficacy of this compound and CFL-137 in mouse xenograft models.

CompoundAnimal ModelTumor ModelDosing RegimenTumor Growth InhibitionReference
This compound NOD/SCID female miceH1792 (KRasG12C) subcutaneous xenograft5, 15, or 30 mg/kg, i.p.35.8% reduction compared to control[1]
CFL-137 NOD/SCID female miceH1792 (KRasG12C) subcutaneous xenograft5, 15, or 30 mg/kg, i.p.32.5% reduction compared to control[2][4]

Direct comparative in vivo data for this compound against sotorasib or adagrasib in the same study is not publicly available. However, numerous studies have demonstrated the potent in vivo efficacy of sotorasib and adagrasib in various KRAS G12C-mutant xenograft and patient-derived xenograft (PDX) models, often leading to significant tumor regressions.[5][6]

Mechanism of Action: KRAS G12C Inhibition

This compound, along with sotorasib and adagrasib, are covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein. By forming a covalent bond, these inhibitors lock the KRAS protein in an inactive, GDP-bound state. This prevents the subsequent activation of downstream pro-proliferative signaling pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, thereby inhibiting cancer cell growth and survival.[7][8]

KRAS_Pathway KRAS G12C Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Signal KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K CFL120 This compound CFL120->KRAS_GDP Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Mechanism of KRAS G12C inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments used to evaluate KRAS G12C inhibitors.

In Vitro Cell Viability Assay (MTT/MTS or CellTiter-Glo®)

This assay determines the effect of a compound on cell proliferation and viability.

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., H1792, SW1573, MiaPaca2 for KRAS G12C; A549 for KRAS G12S as a control) in appropriate media.

  • Seed cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of the kinase inhibitors (e.g., this compound, sotorasib) in culture medium.

  • Replace the medium in the cell plates with the medium containing the various concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).

3. Incubation:

  • Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

4. Viability Assessment:

  • For MTT/MTS assays, add the reagent to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength.

  • For CellTiter-Glo® Luminescent Cell Viability Assay, add the reagent to each well, and measure the luminescence.

5. Data Analysis:

  • Normalize the data to the vehicle control and plot the cell viability against the inhibitor concentration.

  • Calculate the IC50 value using non-linear regression analysis.

Cell_Viability_Workflow Cell Viability Assay Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Inhibitors Treat with Serial Dilutions of Kinase Inhibitors Incubate_24h->Treat_Inhibitors Incubate_72h Incubate 72h Treat_Inhibitors->Incubate_72h Add_Reagent Add Viability Reagent (MTT/MTS/CellTiter-Glo) Incubate_72h->Add_Reagent Measure_Signal Measure Absorbance or Luminescence Add_Reagent->Measure_Signal Analyze_Data Analyze Data and Calculate IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical in vitro cell viability assay.

In Vivo Mouse Xenograft Model

This model assesses the anti-tumor efficacy of a compound in a living organism.

1. Cell Implantation:

  • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 H1792 cells) into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).

2. Tumor Growth Monitoring:

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Measure the tumor volume periodically using calipers (Volume = (width² x length)/2).

3. Treatment Administration:

  • Randomize the mice into treatment and control groups.

  • Administer the kinase inhibitor (e.g., this compound) or vehicle control via the appropriate route (e.g., intraperitoneal injection or oral gavage) at the specified dose and schedule.

4. Efficacy Evaluation:

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for target engagement).

5. Data Analysis:

  • Plot the mean tumor volume over time for each group.

  • Calculate the tumor growth inhibition (TGI) as a percentage.

Xenograft_Workflow Mouse Xenograft Model Workflow Start Start Implant_Cells Implant Cancer Cells Subcutaneously in Mice Start->Implant_Cells Monitor_Tumor Monitor Tumor Growth Implant_Cells->Monitor_Tumor Randomize Randomize Mice into Treatment Groups Monitor_Tumor->Randomize Administer_Drug Administer Inhibitor or Vehicle Randomize->Administer_Drug Continue_Monitoring Continue Monitoring Tumor Volume & Body Weight Administer_Drug->Continue_Monitoring Endpoint Study Endpoint Continue_Monitoring->Endpoint Analyze Analyze Tumor Growth Inhibition Endpoint->Analyze End End Analyze->End

References

comparative analysis of CFL-120 and TAS-120

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "CFL-120" did not yield information on a specific therapeutic agent or research compound. The search results were varied and unrelated to the context of drug development or clinical research. In contrast, "TAS-120" is well-documented as the investigational drug name for futibatinib, a potent and irreversible inhibitor of the fibroblast growth factor receptor (FGFR).

Given the absence of public information on a compound designated "this compound," a direct comparative analysis with TAS-120 is not feasible at this time. This guide will therefore provide a comprehensive overview of TAS-120 (futibatinib), including its mechanism of action, clinical trial data, and experimental protocols, to serve as a valuable resource for researchers, scientists, and drug development professionals.

TAS-120 (Futibatinib): A Profile

TAS-120, now known as futibatinib, is an orally bioavailable small molecule that selectively and irreversibly inhibits FGFRs 1, 2, 3, and 4.[1][2][3] Dysregulation of the FGFR signaling pathway is implicated in various cancers, making it a key therapeutic target.[4] Futibatinib has demonstrated significant anti-tumor activity in preclinical and clinical settings, particularly in tumors with FGFR genetic aberrations.[3][5] In October 2022, the U.S. Food and Drug Administration (FDA) granted accelerated approval to futibatinib for the treatment of adult patients with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 gene fusions or other rearrangements.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for TAS-120 (futibatinib) based on available research.

Table 1: In Vitro Inhibitory Activity of TAS-120

TargetIC₅₀ (nM)
FGFR11.8 - 3.9[1][2]
FGFR21.3 - 1.4[1][2]
FGFR31.6[1][2]
FGFR43.7 - 8.3[1][2]
FGFR2 (Wild-Type)0.9[2][4]
FGFR2 (V565I mutant)1.3[2][4]
FGFR2 (N550H mutant)3.6[2][4]
FGFR2 (E566G mutant)2.3[2][4]
FGFR2 (K660M mutant)5.2[4]

Table 2: Clinical Efficacy of TAS-120 in Intrahepatic Cholangiocarcinoma (FOENIX-CCA2 Trial)

ParameterValue
Objective Response Rate
Confirmed Partial Response7 of 24 evaluable patients[5]
Disease Control
Stable Disease15 of 24 evaluable patients[5]
Mechanism of Action

TAS-120 covalently binds to a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[2][7] This irreversible binding leads to the inhibition of FGFR phosphorylation and downstream signaling pathways, ultimately resulting in reduced tumor cell proliferation and increased cell death in cancers with FGFR aberrations.[3][6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT MAPK_pathway MAPK Pathway RAS->MAPK_pathway AKT_pathway AKT Pathway PI3K->AKT_pathway Gene_Expression Gene Expression STAT->Gene_Expression MAPK_pathway->Gene_Expression AKT_pathway->Gene_Expression Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cell_Proliferation TAS120 TAS-120 (Futibatinib) TAS120->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and the inhibitory action of TAS-120.

Experimental Protocols

Detailed experimental protocols for the clinical evaluation of TAS-120 can be found in the official clinical trial documentation. Below is a generalized workflow based on the information from the Phase 1/2 study of TAS-120 (NCT02052778).[4][8][9]

Clinical Trial Workflow for TAS-120 (Futibatinib)

This workflow outlines the major phases of the clinical trial designed to evaluate the safety, tolerability, and efficacy of TAS-120 in patients with advanced solid tumors harboring FGF/FGFR aberrations.

cluster_screening Patient Screening and Enrollment cluster_phase1 Phase 1: Dose Escalation & Expansion cluster_phase2 Phase 2: Efficacy Confirmation cluster_treatment_monitoring Treatment and Monitoring Inclusion_Criteria Inclusion Criteria Met (Advanced Solid Tumors, FGFR Aberrations) Informed_Consent Informed Consent Inclusion_Criteria->Informed_Consent Dose_Escalation Dose Escalation (Determine MTD/RP2D) Informed_Consent->Dose_Escalation Phase1_Expansion Phase 1 Expansion (Evaluate Safety & Efficacy) Dose_Escalation->Phase1_Expansion Phase2_Study Phase 2 Study (Confirm Objective Response Rate in iCCA) Phase1_Expansion->Phase2_Study Treatment TAS-120 Administration Phase2_Study->Treatment Monitoring Safety, PK/PD, and Tumor Response Assessment Treatment->Monitoring

Caption: Generalized workflow of the TAS-120 Phase 1/2 clinical trial.

Key Methodologies from Preclinical Studies
  • Kinase Inhibition Assay: The inhibitory activity of futibatinib against a panel of human kinases was assessed to determine its selectivity. IC₅₀ values were calculated to quantify the concentration of the drug required to inhibit 50% of the kinase activity.[3]

  • Cell Proliferation Assay: The anti-proliferative effects of futibatinib were evaluated in various cancer cell lines with and without FGFR genomic aberrations. Cell viability was measured after a defined period of drug exposure.[3]

  • In Vivo Xenograft Models: The anti-tumor efficacy of futibatinib was tested in animal models (e.g., nude rats) bearing tumors derived from human cancer cell lines with FGFR dysregulation. Tumor growth inhibition was monitored over time following drug administration.[3]

  • Pharmacodynamic Analysis: The effect of futibatinib on FGFR signaling in tumor tissues from xenograft models was assessed by measuring the phosphorylation levels of FGFR and its downstream targets.[3]

Conclusion

While a direct comparative analysis between "this compound" and TAS-120 is not possible due to the lack of available information on "this compound," this guide provides a comprehensive overview of TAS-120 (futibatinib) for the scientific community. The data presented highlight its potent and selective inhibition of the FGFR pathway and its clinical benefit in patients with FGFR-driven malignancies, particularly intrahepatic cholangiocarcinoma. Further research and public disclosure of information regarding "this compound" would be necessary to conduct the requested comparative analysis.

References

Comparative Analysis of CFL-120: A Guide to Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the selectivity of a compound is paramount to predicting its potential efficacy and safety. This guide provides a comparative analysis of CFL-120, a covalent inhibitor of KRasG12C, with a focus on its cross-reactivity profile. Due to the limited publicly available data on the broad cross-reactivity of this compound, this guide leverages comparative data from other well-characterized KRasG12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849), to provide a contextual understanding of selectivity in this class of compounds.

Introduction to this compound

This compound, also known by its chemical name 4,6-Dichloroisatin and CAS number 18711-15-4, has been identified as a potent and selective covalent inhibitor of the KRasG12C mutant protein. This protein is a key driver in several forms of cancer. This compound exhibits anti-proliferative effects in cancer cell lines harboring the KRasG12C mutation and has demonstrated the ability to reduce tumor growth in preclinical mouse xenograft models. Its mechanism of action involves the formation of a covalent bond with the cysteine residue at position 12 of the mutated KRas protein.

Comparative Selectivity Profile

Assessing the selectivity of a drug candidate is crucial to minimize off-target effects. This is often achieved through broad panel screening against a diverse range of kinases and other enzymes. While specific cross-reactivity panel data for this compound is not extensively available in the public domain, we can infer its likely selectivity by comparing it to other inhibitors in the same class.

The following table summarizes the available information for this compound and provides a comparison with Sotorasib and Adagrasib.

FeatureThis compoundSotorasib (AMG 510)Adagrasib (MRTX849)
Primary Target KRasG12CKRasG12CKRasG12C
Mechanism of Action Covalent InhibitorCovalent InhibitorCovalent Inhibitor
Reported On-Target Activity Anti-proliferative effect in KRasG12C cells, tumor reduction in vivo.Induces tumor regression in preclinical models and shows clinical efficacy in NSCLC patients.Demonstrates significant clinical activity in patients with KRasG12C-mutated solid tumors.
Cross-Reactivity Data Data not publicly available. Selectivity against wild-type KRas has been demonstrated.Highly selective for KRasG12C with minimal off-target activity observed in broad kinase screening panels.Exhibits high selectivity for KRasG12C over wild-type KRas and other related GTPases.

Experimental Protocols for Assessing Cross-Reactivity

To provide a comprehensive understanding, the following are detailed methodologies for key experiments typically used to evaluate the selectivity and cross-reactivity of kinase inhibitors.

Kinase Selectivity Profiling (Kinome Scan)
  • Objective: To determine the inhibitory activity of a compound against a large panel of kinases.

  • Methodology:

    • The test compound (e.g., this compound) is incubated at a fixed concentration (commonly 1 µM) with a panel of purified recombinant kinases.

    • A suitable substrate and ATP (often at or near the Km concentration) are added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The extent of substrate phosphorylation is measured. This can be done using various detection methods, such as radiometric assays (incorporation of ³³P-ATP), fluorescence-based assays, or mass spectrometry.

    • The percentage of inhibition for each kinase is calculated by comparing the activity in the presence of the compound to a vehicle control.

    • For hits identified in the primary screen, dose-response curves are generated to determine the IC₅₀ values.

Cellular Off-Target Proliferation Assays
  • Objective: To assess the effect of the compound on the proliferation of cell lines that do not express the primary target.

  • Methodology:

    • A panel of cancer cell lines with known genetic backgrounds (including KRas wild-type and other mutations) is selected.

    • Cells are seeded in multi-well plates and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of the test compound.

    • After a prolonged incubation period (typically 72 hours), cell viability or proliferation is assessed using assays such as MTS, CellTiter-Glo®, or by direct cell counting.

    • The concentration of the compound that inhibits cell growth by 50% (GI₅₀) is calculated for each cell line. High GI₅₀ values in non-target cell lines suggest greater selectivity.

Visualizing Key Concepts

To further clarify the context of this compound's function and the methods for its evaluation, the following diagrams are provided.

KRas_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Signal KRas_GDP KRas-GDP (Inactive) KRas_GTP KRas-GTP (Active) KRas_GDP->KRas_GTP GAP GAP KRas_GTP->GAP Hydrolysis RAF RAF KRas_GTP->RAF PI3K PI3K KRas_GTP->PI3K SOS1->KRas_GDP Promotes GDP/GTP Exchange GAP->KRas_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Anti-apoptotic signaling CFL120 This compound CFL120->KRas_GTP Inhibits (KRasG12C)

Caption: Simplified KRas signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies KinomeScan Kinome Scan (>400 kinases) IC50 IC50 Determination for Hits KinomeScan->IC50 Identify Off-Targets Xenograft Mouse Xenograft Models CellPanel Cell Line Panel Screen (KRasG12C vs WT) GI50 GI50 Determination CellPanel->GI50 Assess Cellular Selectivity GI50->Xenograft Toxicity Toxicology Studies Xenograft->Toxicity Compound This compound Compound->KinomeScan Compound->CellPanel

Caption: General experimental workflow for assessing inhibitor selectivity.

Navigating the Therapeutic Landscape of FGFR Inhibition: A Comparative Guide to Futibatinib (TAS-120)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the therapeutic window of Futibatinib (TAS-120) against other selective FGFR inhibitors. The following analysis is based on publicly available preclinical and clinical data.

Futibatinib (formerly TAS-120) is a potent and irreversible small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, 3, and 4.[1][2][3] Dysregulation of the FGFR signaling pathway is a known driver in various cancers, making it a critical target for therapeutic intervention. This guide will delve into the therapeutic window of futibatinib, comparing its efficacy and safety profile with other approved FGFR inhibitors, namely infigratinib, pemigatinib, and erdafitinib.

Comparative Analysis of Preclinical Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for futibatinib and its alternatives against different FGFR isoforms.

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
Futibatinib (TAS-120) 1.4 - 3.91.3 - 1.41.63.7 - 8.3[4]
Infigratinib (BGJ398) 1.11.02.0-[5]
Pemigatinib ----
Erdafitinib ----

Clinical Therapeutic Window: Efficacy vs. Adverse Events

The therapeutic window in a clinical setting is understood by balancing the efficacy of a drug at a given dose with its associated toxicities. The following tables summarize key efficacy and safety data from clinical trials of futibatinib and its competitors in the treatment of cholangiocarcinoma (CCA) with FGFR2 fusions/rearrangements and urothelial carcinoma with FGFR alterations.

Efficacy in Cholangiocarcinoma (FGFR2 fusions/rearrangements)
DrugObjective Response Rate (ORR)Median Duration of Response (DOR) (months)Median Progression-Free Survival (PFS) (months)Reference
Futibatinib (TAS-120) 42%9.79.0[6][7]
Infigratinib 23.1%5.07.3[6][8]
Pemigatinib 36%9.17.03[9][10]
Common Treatment-Related Adverse Events (Grade ≥3) in Cholangiocarcinoma
Adverse EventFutibatinib (TAS-120)InfigratinibPemigatinib
Hyperphosphatemia22.2%76.9% (any grade)60% (any grade)
Stomatitis-14.8%-
Hyponatremia-13.0%-
Hypophosphatemia-13.0%-
Palmar-plantar erythrodysesthesia4.4%--
Reference(s)[11][8][9]
Efficacy in Urothelial Carcinoma (FGFR3 alterations)
DrugObjective Response Rate (ORR)Median Overall Survival (OS) (months)Median Progression-Free Survival (PFS) (months)Reference
Erdafitinib 35.3% - 40%12.15.5 - 5.6[12][13]
Common Treatment-Related Adverse Events (Grade ≥3) in Urothelial Carcinoma
Adverse EventErdafitinib
Hyponatremia11%
Stomatitis10%
Asthenia7%
Reference(s)[13]

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided in the DOT language for Graphviz.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation PLCg->Proliferation Futibatinib Futibatinib (TAS-120) (Irreversible Inhibitor) Futibatinib->FGFR Inhibits

FGFR Signaling Pathway and Inhibition by Futibatinib.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cell-Based Viability Assay start_invitro Start recombinant_fgfr Recombinant FGFR Enzyme start_invitro->recombinant_fgfr incubation Incubation recombinant_fgfr->incubation atp_substrate ATP & Substrate atp_substrate->incubation inhibitor Test Inhibitor (e.g., Futibatinib) inhibitor->incubation detection Detection of Substrate Phosphorylation incubation->detection ic50 IC50 Determination detection->ic50 start_cellular Start cancer_cells Cancer Cell Line (with FGFR alteration) start_cellular->cancer_cells seeding Plate Seeding cancer_cells->seeding treatment Treatment with Test Inhibitor seeding->treatment mtt_assay MTT Assay treatment->mtt_assay absorbance Measure Absorbance mtt_assay->absorbance ec50 EC50 Determination absorbance->ec50

Workflow for In Vitro and Cell-Based Assays.

Detailed Experimental Protocols

In Vitro FGFR Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FGFR kinases.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes.

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT).

  • ATP solution.

  • Specific peptide substrate for each FGFR isoform.

  • Test compound (e.g., Futibatinib) serially diluted in DMSO.

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent.

  • 384-well white plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, recombinant FGFR enzyme, and the peptide substrate in each well of a 384-well plate.

  • Add the serially diluted test compound to the wells. Include a DMSO control (vehicle).

  • Initiate the kinase reaction by adding the ATP solution to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Cell Viability (MTT) Assay

Objective: To determine the half-maximal effective concentration (EC50) of a test compound on the viability of cancer cells.

Materials:

  • Cancer cell line with a known FGFR alteration (e.g., SNU-16 for FGFR2 amplification).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test compound (e.g., Futibatinib) serially diluted in culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • 96-well clear flat-bottom plates.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (medium with DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

References

Comparative Analysis of CFL-120 and Standard of Care in Relapsed/Refractory Multiple Myeloma

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a head-to-head comparison of CFL-120, a novel covalent menin-MLL inhibitor, with the current standard of care for patients with relapsed/refractory multiple myeloma (RRMM), focusing on efficacy, safety, and mechanism of action. The information presented is based on preclinical data and early-phase clinical trials.

Mechanism of Action: A Novel Approach

This compound operates through a distinct mechanism by targeting the menin-MLL interaction, which is crucial for the proliferation of plasma cells in multiple myeloma. This contrasts with established standards of care that primarily target other pathways.

Diagram of the Signaling Pathway for this compound:

CFL120_Pathway cluster_nucleus Cell Nucleus cluster_drug Menin Menin MLL1 MLL1 Menin->MLL1 forms complex Gene Myeloma Target Genes (e.g., MYC, BCL2) MLL1->Gene activates transcription LEDGF LEDGF CFL120 This compound CFL120->Menin Covalently Inhibits caption Mechanism of Action of this compound Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_lines Multiple Myeloma Cell Lines treatment Treat with this compound or Standard of Care cell_lines->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis xenograft Establish MM Xenograft in Immunocompromised Mice treatment_vivo Administer this compound or Standard of Care xenograft->treatment_vivo tumor_measurement Monitor Tumor Volume and Survival treatment_vivo->tumor_measurement caption Workflow for Preclinical Evaluation

Assessing the Synergistic Effects of Futibatinib (TAS-120) with Chemotherapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Futibatinib (formerly TAS-120) is a potent and selective irreversible small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, 3, and 4.[1] Its mechanism of action involves covalent binding to the ATP binding pocket of FGFRs, leading to the inhibition of FGFR-mediated signal transduction pathways. This action reduces tumor cell proliferation and promotes cancer cell death in tumors with FGFR aberrations.[1][2] Given its targeted mechanism, there is significant interest in combining futibatinib with traditional cytotoxic chemotherapy to enhance anti-tumor efficacy. This guide provides an objective comparison of futibatinib's performance in combination with other agents, supported by available experimental data.

Quantitative Data Summary

The synergistic potential of futibatinib with various chemotherapy agents has been evaluated in preclinical models. The Combination Index (CI), a quantitative measure of drug interaction where CI < 1 indicates synergy, has been used to assess these effects.

Cell LineFGFR AberrationChemotherapy AgentCombination Index (CI) at ED₉₀Reference
SNU-16 (Gastric Cancer)FGFR2 Amplification5-Fluorouracil (5-FU)0.50[3]
SNU-16 (Gastric Cancer)FGFR2 AmplificationPaclitaxel0.71[3]
SNU-16 (Gastric Cancer)FGFR2 AmplificationCisplatin0.76[3]
SNU-16 (Gastric Cancer)FGFR2 AmplificationGemcitabine0.29[3]

In addition to in vitro studies, in vivo experiments using xenograft models have demonstrated a significant reduction in relative tumor volume (RTV) with combination therapy compared to monotherapy. For instance, in an SNU-16 gastric cancer xenograft model, the combination of futibatinib with S-1 (an oral fluoropyrimidine), paclitaxel, or cisplatin resulted in a significant (P<0.01) reduction in RTV versus either drug alone.[3] Similarly, a study on rhabdomyosarcoma (RMS) models showed that futibatinib has a synergistic effect with irinotecan and vincristine in vitro.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of synergy studies. Below are summarized protocols for key experiments cited in the assessment of futibatinib's synergistic effects.

In Vitro Synergy Assessment (Cell Viability and Combination Index)

  • Cell Culture: Cancer cell lines with known FGFR aberrations (e.g., SNU-16 for FGFR2 amplification) are cultured under standard conditions.

  • Drug Preparation: Futibatinib and chemotherapy agents (e.g., 5-FU, paclitaxel, cisplatin, gemcitabine) are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.

  • Dose-Response Matrix: Cells are seeded in multi-well plates and treated with a matrix of concentrations of futibatinib and the chemotherapeutic agent, both individually and in combination.

  • Cell Viability Assay: After a set incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

  • Synergy Calculation: The resulting dose-response data is analyzed to determine the nature of the drug interaction. The Combination Index (CI) is calculated using software like CalcuSyn, based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[3] The Bliss independence model can also be used for synergy scoring.[3][5]

In Vivo Xenograft Studies

  • Animal Models: Immunocompromised mice (e.g., nude mice) are used to establish tumor xenografts by subcutaneously injecting cancer cells (e.g., SNU-16, AN3CA).

  • Treatment Groups: Once tumors reach a specified volume, the mice are randomized into several treatment groups: vehicle control, futibatinib alone, chemotherapy agent alone, and the combination of futibatinib and the chemotherapy agent.

  • Drug Administration: Futibatinib is typically administered orally, while chemotherapy agents are administered according to standard protocols (e.g., intraperitoneal or intravenous injection).

  • Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and the relative tumor volume (RTV) is calculated.

  • Data Analysis: The anti-tumor effects are evaluated by comparing the RTV between the different treatment groups. Statistical analysis (e.g., t-test or ANOVA) is used to determine if the combination therapy results in a statistically significant reduction in tumor growth compared to monotherapies.[3][4]

Signaling Pathways and Experimental Workflow

Futibatinib Mechanism of Action and Downstream Signaling

Futibatinib targets the aberrant activation of FGFRs. Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, activating several downstream signaling cascades that are critical for cell proliferation and survival. Futibatinib irreversibly binds to the kinase domain of FGFRs, blocking these downstream pathways.[2][6][7]

Futibatinib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Activates RAS_MAPK RAS/MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K/AKT Pathway FGFR->PI3K_AKT PLCG PLCγ Pathway FGFR->PLCG Futibatinib Futibatinib (TAS-120) Futibatinib->FGFR Inhibits Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation PLCG->Proliferation

Caption: Mechanism of action of Futibatinib (TAS-120).

Experimental Workflow for Synergy Assessment

The process of evaluating the synergistic effects of futibatinib with chemotherapy follows a logical progression from in vitro to in vivo models.

Synergy_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start Hypothesis: Futibatinib + Chemo is Synergistic cell_culture Select & Culture FGFR-aberrant Cell Lines start->cell_culture dose_matrix Dose-Response Matrix (Futibatinib + Chemo) cell_culture->dose_matrix viability_assay Cell Viability Assay (e.g., MTT) dose_matrix->viability_assay synergy_calc Calculate Combination Index (CI) & Synergy Scores viability_assay->synergy_calc xenograft Establish Tumor Xenografts in Mice synergy_calc->xenograft If Synergistic treatment Administer Treatments (Mono- & Combination Therapy) xenograft->treatment tumor_measurement Measure Tumor Volume Over Time treatment->tumor_measurement efficacy_analysis Analyze Anti-Tumor Efficacy tumor_measurement->efficacy_analysis conclusion Conclusion on Synergistic Effect efficacy_analysis->conclusion

Caption: Workflow for assessing synergistic effects.

References

Confirming the On-Target Effects of Novel Inhibitors: A Comparative Guide Featuring CFL-120 and CRISPR-Cas9 Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, rigorous validation of a compound's on-target effects is paramount to ensure efficacy and minimize off-target toxicities. This guide provides a comparative framework for a hypothetical novel compound, CFL-120, against established inhibitors of the mTOR pathway. Furthermore, it details a comprehensive experimental protocol utilizing CRISPR-Cas9 technology to definitively confirm the on-target activity of this compound.

Disclaimer: Initial searches for "this compound" as a biological compound did not yield specific results. Therefore, for the purpose of this guide, "this compound" will be treated as a hypothetical, novel inhibitor of the well-characterized protein kinase, mTOR (mammalian target of rapamycin). The comparative data presented for this compound is illustrative.

Comparative Analysis of mTOR Inhibitors

The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, making it a prominent target in cancer therapy and other diseases.[1] this compound is hypothetically designed to inhibit mTOR kinase activity. Below is a comparison with well-established mTOR inhibitors.

CompoundTarget(s)IC50 (nM)Mode of ActionKnown Off-Targets
This compound (Hypothetical) mTORC1/mTORC25ATP-competitiveData not available
Rapamycin (Sirolimus) mTORC1 (allosteric)~0.1Binds to FKBP12, which then binds to and inhibits mTORC1None widely reported
Torin 1 mTORC1/mTORC2~2ATP-competitiveDNA-PK, PI3K-related kinases
Everolimus (RAD001) mTORC1 (allosteric)~2Binds to FKBP12, which then binds to and inhibits mTORC1None widely reported
AZD8055 mTORC1/mTORC2~0.8ATP-competitivePI3Kα/δ/γ

Experimental Protocol: CRISPR-Cas9 Mediated Target Validation of this compound

This protocol outlines the steps to confirm that the cytotoxic or anti-proliferative effects of this compound are directly mediated through the inhibition of mTOR. The core principle of this approach is to assess the compound's effect in cells where the target protein has been knocked out.[2][3][4][5]

Objective: To determine if the knockout of the MTOR gene confers resistance to this compound treatment.

Materials:

  • Human cancer cell line sensitive to mTOR inhibition (e.g., U87-MG, MCF7)

  • Lentiviral vectors encoding Cas9 nuclease and a guide RNA (gRNA) targeting the MTOR gene

  • Control lentiviral vector with a non-targeting gRNA

  • Polybrene or other transduction enhancement reagent

  • Puromycin or other selection antibiotic

  • This compound and control mTOR inhibitors (e.g., Rapamycin, Torin 1)

  • Cell viability assay kit (e.g., CellTiter-Glo®, MTT)

  • Antibodies for Western blotting (anti-mTOR, anti-phospho-S6K, anti-actin)

Methodology:

  • gRNA Design and Lentivirus Production:

    • Design and clone two to three gRNAs targeting distinct exons of the human MTOR gene into a lentiviral expression vector that also contains a Cas9 expression cassette and a selection marker (e.g., puromycin resistance).

    • Co-transfect the lentiviral vectors with packaging plasmids into a producer cell line (e.g., HEK293T) to generate high-titer lentiviral particles.

    • Harvest and concentrate the lentivirus.

  • Generation of mTOR Knockout Cell Lines:

    • Transduce the target cancer cell line with the mTOR-targeting or non-targeting control lentivirus in the presence of polybrene.

    • After 48-72 hours, select for transduced cells by adding puromycin to the culture medium.

    • Expand the puromycin-resistant cells.

    • Isolate single-cell clones by limiting dilution or FACS.

  • Validation of mTOR Knockout:

    • Expand individual clones and screen for mTOR protein knockout via Western blotting using an anti-mTOR antibody.

    • Confirm the functional knockout by assessing the phosphorylation of downstream mTOR targets, such as S6 kinase (S6K), at baseline.

    • Sequence the genomic DNA of knockout clones to confirm the presence of indel mutations in the MTOR gene.

  • Cell Viability Assay:

    • Plate wild-type (WT), non-targeting control, and validated mTOR knockout cells in 96-well plates.

    • Treat the cells with a dose range of this compound, a known mTOR inhibitor (positive control), and a vehicle control (e.g., DMSO).

    • Incubate for 72 hours or a duration sufficient to observe a cytotoxic or anti-proliferative effect.

    • Measure cell viability using a suitable assay.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated control for each cell line.

    • Plot the dose-response curves and calculate the IC50 values for each compound in each cell line.

    • A significant rightward shift in the dose-response curve and a higher IC50 value for this compound in the mTOR knockout cells compared to the control cells would confirm on-target activity.

Visualizing Key Processes

mTOR Signaling Pathway

mTOR_Signaling_Pathway GF Growth Factors (e.g., Insulin, EGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC TSC1/TSC2 Akt->TSC inhibits Rheb Rheb-GTP TSC->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC1->_4EBP1 phosphorylates & inhibits inhibition Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis inhibits Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth CRISPR_Workflow Start Start Design_gRNA Design gRNA targeting MTOR Start->Design_gRNA Lentivirus Produce Lentivirus (gRNA + Cas9) Design_gRNA->Lentivirus Transduction Transduce Target Cells Lentivirus->Transduction Selection Select with Puromycin Transduction->Selection Clonal_Isolation Isolate Single Cell Clones Selection->Clonal_Isolation Validation Validate Knockout (Western Blot, Sequencing) Clonal_Isolation->Validation Cell_Assay Cell Viability Assay (WT vs. KO cells) Validation->Cell_Assay Data_Analysis Analyze Dose-Response & Calculate IC50 Cell_Assay->Data_Analysis Conclusion Confirm On-Target Effect Data_Analysis->Conclusion Logic_Diagram CFL120 This compound mTOR mTOR Protein CFL120->mTOR inhibits Cell_Death Cell Death mTOR->Cell_Death prevents KO mTOR Knockout KO->mTOR removes Resistance Resistance to This compound KO->Resistance leads to

References

A Comparative Benchmarking Guide: Futibatinib (TAS-120) Versus Next-Generation FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the preclinical and clinical data of futibatinib (TAS-120) against other leading next-generation Fibroblast Growth Factor Receptor (FGFR) inhibitors. Please note that no publicly available information was found for a compound designated "CFL-120". Therefore, this guide focuses on futibatinib and its contemporaries.

This guide provides a comprehensive comparison of futibatinib (TAS-120) with other next-generation FGFR inhibitors, including erdafitinib, infigratinib, pemigatinib, and the covalent inhibitors FIIN-2 and FIIN-3. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these targeted therapies.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM) of Next-Generation FGFR Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various next-generation FGFR inhibitors against wild-type FGFR isoforms and clinically relevant mutants. These values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50% in biochemical assays.

InhibitorFGFR1FGFR2FGFR3FGFR4FGFR2 V564I/FFGFR1 V561MFGFR3 V555MReference
Futibatinib (TAS-120) 1.8 - 3.90.9 - 1.41.63.7 - 8.31-3 (V565I)--[1][2][3]
Erdafitinib 1.22.53.05.7---[4]
Infigratinib 0.9 - 1.11.0 - 1.41.0 - 2.060 - 61---[5][6]
Pemigatinib 0.2 - 0.40.3 - 1.21.2 - 1.412 - 157 (V564I)--[7][8][9]
FIIN-2 3.14.3274558 (V564M)<10-fold shift-[10]
FIIN-3 1321313564 (V564M)<10-fold shift-[10]

Note: IC50 values can vary between different assay formats and conditions. The data presented here are compiled from various sources and should be interpreted as a comparative overview.

Table 2: Preclinical Anti-Tumor Activity of Next-Generation FGFR Inhibitors

This table highlights the in vitro and in vivo anti-tumor efficacy of selected next-generation FGFR inhibitors in various cancer models. This includes the 50% growth inhibition (GI50) in cancer cell lines and tumor growth inhibition in xenograft models.

InhibitorCancer ModelEfficacy MetricResultsReference
Futibatinib (TAS-120) FGFR-deregulated cell lines (gastric, lung, bladder, etc.)GI50~1 - 50 nM for most cell lines[3]
Human tumor xenografts (various FGFR aberrations)Tumor Growth InhibitionSignificant dose-dependent tumor reduction[3]
Rhabdomyosarcoma (RMS) xenograft modelsTumor Growth InhibitionLimited efficacy as monotherapy and in combination with chemotherapy[11][12]
Erdafitinib A549 lung adenocarcinoma xenograftTumor Growth InhibitionSignificant inhibition of tumor growth at 10 mg/kg/day[13]
Bladder tumor xenograft (Luci+ MB49)Tumor Growth InhibitionSignificant inhibition of tumor growth[14]
Infigratinib Hepatocellular carcinoma (HCC) orthotopic tumorsTumor Growth InhibitionPotent inhibition of tumor growth[15]
Sorafenib-resistant HCC xenograftsTumor Growth InhibitionSignificant inhibition of tumor growth[16]
Bladder tumor xenograft (Luci+ MB49)Tumor Growth InhibitionSignificant inhibition of tumor growth[14]
Pemigatinib Xenograft models (AML, cholangiocarcinoma, urothelial carcinoma)Tumor SuppressionSignificant tumor suppression at 0.3 mg/kg[17]

Experimental Protocols

In Vitro FGFR Kinase Assay (Representative Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against FGFR kinases. Specific details may vary based on the assay platform used (e.g., Z'-lyte™, ADP-Glo™).

  • Reagents and Materials: Recombinant human FGFR kinase domains, ATP, appropriate peptide substrate, kinase assay buffer, test compounds (serially diluted), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare a reaction mixture containing the FGFR enzyme, kinase buffer, and the peptide substrate.

    • Add serial dilutions of the test compound or vehicle control to the reaction mixture.

    • Initiate the kinase reaction by adding a predetermined concentration of ATP.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes)[18].

    • Stop the reaction and measure the kinase activity using a suitable detection method. For luminescent assays like ADP-Glo™, this involves adding a reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a light signal[18][19]. For FRET-based assays, the displacement of a fluorescent tracer is measured[20].

  • Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (Representative Protocol)

This protocol outlines a common method to determine the effect of FGFR inhibitors on the proliferation and viability of cancer cell lines.

  • Cell Culture: Culture cancer cell lines with known FGFR alterations in appropriate media and conditions.

  • Procedure:

    • Seed the cells into 96-well plates at a predetermined density.

    • After allowing the cells to attach overnight, treat them with serial dilutions of the test compound or vehicle control.

    • Incubate the cells for a specified period (e.g., 72-96 hours).

    • Assess cell viability using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo®. The CellTiter-Glo® assay measures the amount of ATP present, which is indicative of the number of metabolically active cells.

  • Data Analysis: The GI50 or IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Study (Representative Protocol)

This protocol describes a general procedure for evaluating the anti-tumor efficacy of FGFR inhibitors in an animal model.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Procedure:

    • Implant human cancer cells with specific FGFR alterations subcutaneously or orthotopically into the mice.

    • Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., orally via gavage) or vehicle control to the respective groups at a specified dose and schedule.

    • Measure tumor volume and body weight regularly throughout the study.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the extent of tumor growth inhibition. Survival analysis can also be performed.

Mandatory Visualization

FGFR_Signaling_Pathway FGFR Signaling Pathway and Inhibition FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 Dimerization & Autophosphorylation FRS2 FRS2 P1->FRS2 PLCg PLCγ P1->PLCg STAT STAT P1->STAT PI3K PI3K P1->PI3K GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Angiogenesis ERK->Cell_Response PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC PKC->Cell_Response STAT->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response Inhibitor Next-Gen FGFR Inhibitor Inhibitor->P1 Experimental_Workflow Preclinical Evaluation Workflow for FGFR Inhibitors start Start biochem In Vitro Kinase Assay (IC50 Determination) start->biochem data_analysis1 Data Analysis biochem->data_analysis1 cell_based Cell-Based Assays (Viability, Apoptosis) data_analysis2 Data Analysis cell_based->data_analysis2 in_vivo In Vivo Xenograft Models (Tumor Growth Inhibition) data_analysis3 Data Analysis in_vivo->data_analysis3 pk_pd Pharmacokinetics & Pharmacodynamics data_analysis4 Data Analysis pk_pd->data_analysis4 tox Toxicology Studies data_analysis5 Data Analysis tox->data_analysis5 end Lead Candidate Selection data_analysis1->cell_based data_analysis2->in_vivo data_analysis3->pk_pd data_analysis4->tox data_analysis5->end

References

Safety Operating Guide

Proper Disposal Procedures for Compact Fluorescent Lamps (CFLs) at 120 Volts

Author: BenchChem Technical Support Team. Date: November 2025

Important Clarification: The designation "CFL-120" does not correspond to a recognized chemical compound in standard databases. It most likely refers to a Compact Fluorescent Lamp (CFL) designed to operate at 120 volts , a common voltage in North America. This guide provides the essential safety and disposal procedures for these lighting products, addressing the presence of mercury and the potential hazards associated with breakage.

Compact fluorescent lamps are an energy-efficient lighting option, but they contain a small amount of mercury, a substance that requires special handling for disposal.[1][2][3] Intact lamps pose no immediate health risk.[4][5] However, improper disposal or breakage can release mercury vapor, which is toxic and can contaminate the environment.[6][7] Therefore, it is crucial to follow proper disposal protocols.

Key Data on Compact Fluorescent Lamps
ParameterValue/InformationSource(s)
Mercury Content Average of 5 milligrams (mg) per bulb[1]
Primary Hazards Mercury exposure (if broken), cuts from broken glass[1][8]
Disposal Recommendation Recycling at designated facilities[6][7]
Online Recycling Locators Earth911.org, lamprecycle.org[1]

Disposal Protocol for Intact CFLs

The preferred method for disposing of intact CFLs is recycling. This ensures that the mercury and other materials are handled safely and responsibly.[6][7]

Step-by-Step Procedure:

  • Handle with Care: When removing the bulb, hold it by the base and avoid twisting the glass tubes.[1]

  • Find a Recycling Location: Do not dispose of CFLs in regular household trash if recycling options are available.[1] Several resources can help you find a designated collection site:

    • Local Retailers: Many hardware and home improvement stores offer in-store recycling programs.[7]

    • Municipal Waste Agencies: Contact your local waste management authority for information on household hazardous waste (HHW) collection events or drop-off locations.[7]

    • Online Resources: Websites like Earth911.org and lamprecycle.org provide searchable databases of recycling centers.[1]

  • Transport Safely: If the original packaging is available, use it to transport the bulb to the recycling facility. If not, place it in a sealed plastic bag or a sturdy cardboard box to prevent breakage.[7]

Disposal Protocol for Broken CFLs

If a CFL breaks, specific cleanup procedures should be followed to minimize exposure to mercury vapor.[6][8]

Immediate Safety Precautions:

  • Evacuate the Area: Have people and pets leave the room.[6]

  • Ventilate the Room: Open a window and leave the room for at least 15 minutes.[2]

  • Shut Off Central HVAC: Turn off your heating, ventilation, and air conditioning (HVAC) system to prevent the circulation of mercury vapor.[2][8]

Cleanup and Disposal Steps:

  • Do Not Vacuum: Vacuuming can spread mercury vapor and contaminate the vacuum cleaner.[8]

  • Wear Protective Gear: Wear gloves to protect your hands from glass shards.[7]

  • Collect Broken Material:

    • Use stiff paper or cardboard to scoop up the larger glass fragments and powder.[2][6]

    • Use sticky tape, such as duct tape, to pick up any remaining small glass fragments and powder.[6]

    • Wipe the area with a damp paper towel or disposable wet wipe.[2][8]

  • Seal the Waste: Place all cleanup materials (cardboard, tape, paper towels, and bulb fragments) in a sealable plastic bag or a glass jar with a metal lid.[2][6][8]

  • Dispose of as Hazardous Waste: Take the sealed container to a household hazardous waste collection facility. If no such facility is available, check with your local waste management agency for disposal instructions.[1][6]

  • Wash Hands: After cleanup is complete, wash your hands thoroughly.[6]

CFL Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a CFL.

CFL_Disposal_Workflow start Begin CFL Disposal check_bulb Is the CFL bulb intact or broken? start->check_bulb intact Intact Bulb check_bulb->intact Intact broken Broken Bulb check_bulb->broken Broken recycle Find a designated recycling location (e.g., retailer, HHW facility) intact->recycle evacuate Evacuate and ventilate the room broken->evacuate transport Transport securely in a sealed bag or box recycle->transport end_recycle Properly Recycled transport->end_recycle cleanup Follow specific cleanup procedures (no vacuuming) evacuate->cleanup seal Seal all waste in a plastic bag or glass jar cleanup->seal dispose_hw Dispose of as hazardous waste seal->dispose_hw end_dispose Safely Disposed dispose_hw->end_dispose

Caption: Decision workflow for proper CFL disposal.

References

Essential Safety and Logistical Information for Handling "CFL-120"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "CFL-120" does not correspond to a standard chemical identifier. Search results predominantly associate this term with Compact Fluorescent Lamps (CFLs), which are articles containing small amounts of mercury. This guide will primarily focus on the safe handling of materials found within CFLs in a laboratory setting. Additionally, as a potential alternative, safety information is provided for a product named "HA Cut CFL AF," which contains Diphenylmethane-4,4'-di-isocyanate (MDI). Researchers should verify the exact identity of "this compound" with their supplier or internal safety documents.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for researchers, scientists, and drug development professionals.

Primary Interpretation: Handling Components of Compact Fluorescent Lamps (CFLs)

Intact CFLs pose minimal risk. However, breakage releases mercury vapor and phosphor dust, which are hazardous upon inhalation or contact.

Core Hazards:

  • Mercury: A neurotoxin that can damage the brain, kidneys, and lungs.[1] Inhalation of mercury vapor is the primary route of exposure.

  • Phosphor Dust: Can cause irritation to the eyes, skin, and respiratory tract.

Personal Protective Equipment (PPE) for Handling Broken CFLs:

EquipmentSpecificationPurpose
Gloves Nitrile or other chemical-resistant gloves.To prevent skin contact with mercury and phosphor dust.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from glass fragments and phosphor dust.
Respiratory Protection A half-mask respirator with mercury vapor cartridges may be necessary for cleaning up large spills or in poorly ventilated areas.[1]To prevent inhalation of mercury vapor.
Lab Coat Standard laboratory coat.To protect clothing from contamination.
Footwear Closed-toe shoes.To protect feet from broken glass.

Experimental Protocol: Cleanup of a Broken CFL in a Laboratory Setting

  • Evacuate and Ventilate: Immediately have all personnel leave the area. Open a window to the outside and shut off any central heating or air conditioning systems to prevent circulation of mercury vapor.[2]

  • Gather Supplies: Collect necessary cleanup materials, including stiff paper or cardboard, sticky tape (like duct tape), damp paper towels or wet wipes, and a sealable glass jar or a heavy-duty plastic bag.[2]

  • Wear Appropriate PPE: Before re-entering the area, put on the recommended PPE.

  • Collect Broken Glass and Powder:

    • Carefully scoop up larger pieces of glass and powder using stiff paper or cardboard.

    • Use sticky tape to pick up any remaining small fragments and dust.

    • Wipe the area with a damp paper towel or wet wipe to remove any residual particles.

  • Package Waste: Place all cleanup materials, including the broken glass, powder, used tape, and wipes, into the sealable glass jar or plastic bag.

  • Disposal:

    • The sealed container should be treated as hazardous waste.

    • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not dispose of mercury-containing waste in the regular trash.

  • Post-Cleanup:

    • Wash hands thoroughly with soap and water after removing PPE.

    • Continue to ventilate the room for several hours.

Quantitative Data: Occupational Exposure Limits for Mercury

OrganizationExposure Limit (Time-Weighted Average)Notes
OSHA (PEL) 0.1 mg/m³Permissible Exposure Limit over an 8-hour workshift.[1]
NIOSH (REL) 0.05 mg/m³Recommended Exposure Limit for up to a 10-hour workshift.[1]
ACGIH (TLV) 0.025 mg/m³Threshold Limit Value for a conventional 8-hour workday and a 40-hour workweek.[1]

Workflow for Safe Handling of a Broken CFL

Broken_CFL_Workflow cluster_incident Incident cluster_response Immediate Response cluster_cleanup Cleanup Procedure cluster_disposal Disposal CFL Breaks CFL Breaks Evacuate Area Evacuate Area CFL Breaks->Evacuate Area Ventilate Room Ventilate Room Evacuate Area->Ventilate Room Gather Supplies Gather Supplies Ventilate Room->Gather Supplies Don PPE Don PPE Gather Supplies->Don PPE Collect Debris Collect Debris Don PPE->Collect Debris Package Waste Package Waste Collect Debris->Package Waste Contact EHS Contact EHS Package Waste->Contact EHS Hazardous Waste Disposal Hazardous Waste Disposal Contact EHS->Hazardous Waste Disposal

Caption: Workflow for the safe handling and disposal of a broken CFL.

Alternative Interpretation: Handling "HA Cut CFL AF" (Containing MDI)

Should "this compound" refer to a product similar to "HA Cut CFL AF," the primary hazardous component is Diphenylmethane-4,4'-di-isocyanate (MDI).

Core Hazards:

  • Respiratory Sensitizer: Can cause asthma-like symptoms upon inhalation.

  • Skin and Eye Irritant: May cause skin irritation and serious eye irritation.

  • Suspected Carcinogen.

Personal Protective Equipment (PPE) for Handling MDI-Containing Products:

EquipmentSpecificationPurpose
Gloves Chemical-resistant gloves (e.g., nitrile, butyl rubber).[3]To prevent skin contact.
Eye Protection Chemical splash goggles or a face shield.[4][5]To protect against splashes.
Respiratory Protection A respirator with organic vapor cartridges is necessary, especially in poorly ventilated areas or when aerosols are generated.[3]To prevent inhalation of MDI vapors.
Protective Clothing Disposable coveralls or a lab coat to prevent skin contact.[3][4]To protect skin and clothing from contamination.

Experimental Protocol: General Handling of MDI-Containing Products

  • Ventilation: Always handle MDI-containing products in a well-ventilated area, preferably within a chemical fume hood.

  • PPE: Wear the appropriate PPE before handling the material.

  • Dispensing: When dispensing, avoid creating aerosols or vapors.

  • Spill Cleanup: In case of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a designated, sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate surfaces that have come into contact with MDI.

  • Disposal: Dispose of all MDI-contaminated waste as hazardous waste through your institution's EHS department.

  • Hygiene: Wash hands thoroughly after handling.

Quantitative Data: Occupational Exposure Limits for MDI

OrganizationExposure Limit (Time-Weighted Average)Notes
ACGIH (TLV) 0.005 ppmThreshold Limit Value as an 8-hour TWA.

Logical Relationship for MDI Handling

MDI_Handling_Logic cluster_planning Planning cluster_preparation Preparation cluster_execution Execution cluster_conclusion Post-Handling Review SDS Review SDS Assess Risks Assess Risks Review SDS->Assess Risks Select PPE Select PPE Assess Risks->Select PPE Ensure Ventilation Ensure Ventilation Assess Risks->Ensure Ventilation Handle in Fume Hood Handle in Fume Hood Select PPE->Handle in Fume Hood Ensure Ventilation->Handle in Fume Hood Minimize Exposure Minimize Exposure Handle in Fume Hood->Minimize Exposure Decontaminate Decontaminate Minimize Exposure->Decontaminate Dispose Waste Dispose Waste Decontaminate->Dispose Waste Personal Hygiene Personal Hygiene Dispose Waste->Personal Hygiene

Caption: Logical workflow for the safe handling of MDI-containing products.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CFL-120
Reactant of Route 2
Reactant of Route 2
CFL-120

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.